molecular formula C39H60N10O8 B15570974 Fsllry-NH2

Fsllry-NH2

Numéro de catalogue: B15570974
Poids moléculaire: 797.0 g/mol
Clé InChI: KMSCNWHRNILNRJ-JNRWAQIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fsllry-NH2 is a useful research compound. Its molecular formula is C39H60N10O8 and its molecular weight is 797.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCNWHRNILNRJ-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of Fsllry-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of action of Fsllry-NH2, a synthetic peptide with significant implications for research in pain, inflammation, and sensory biology. This document, intended for researchers, scientists, and drug development professionals, details the dualistic nature of this compound as both an antagonist of Protease-Activated Receptor 2 (PAR2) and an agonist of Mas-related G protein-coupled Receptor C11 (MrgprC11).

Core Mechanism of Action

This compound, a heptapeptide (B1575542) with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, exhibits a complex pharmacological profile by interacting with two distinct G protein-coupled receptors (GPCRs). Primarily recognized as a competitive antagonist of PAR2, it also functions as an agonist for MrgprC11. This dual activity is crucial for interpreting experimental outcomes and for its potential therapeutic applications.

Antagonism of Protease-Activated Receptor 2 (PAR2)

This compound selectively inhibits PAR2, a receptor implicated in inflammatory processes and pain signaling.[1][2][3] By blocking the action of endogenous PAR2 agonists like trypsin, this compound effectively dampens downstream signaling cascades. This antagonistic action is responsible for its observed anti-inflammatory and analgesic effects in various preclinical models.[1][2]

The inhibitory mechanism involves the blockade of key signaling pathways typically activated by PAR2. Specifically, this compound has been shown to inhibit the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).[1][2] Furthermore, it prevents the mobilization of intracellular calcium that is a hallmark of PAR2 activation.[4]

Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11)

In a distinct and significant mode of action, this compound acts as an agonist for MrgprC11, a receptor expressed in sensory neurons and involved in itch sensation.[5] This finding is critical as it reveals a potential off-target effect that could lead to pruritic side effects. The activation of MrgprC11 by this compound has been demonstrated to induce scratching behavior in mice.[5]

The agonistic activity on MrgprC11 triggers a distinct signaling cascade involving the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium.[5] This surge in intracellular calcium is a key event in the activation of sensory neurons and the subsequent sensation of itch.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its molecular targets.

ParameterReceptorValue (µM)Cell TypeReference
IC50PAR250PAR2-KNRK cells[6]
IC50 RangePAR250 - 200Not Specified

Note: The EC50 value for MrgprC11 activation by this compound is not currently available in the reviewed literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the dual signaling pathways of this compound.

PAR2_Antagonism Fsllry This compound PAR2 PAR2 Fsllry->PAR2 Antagonizes PKC PKC Activation PAR2->PKC ERK ERK Activation PAR2->ERK Ca_mob Ca²⁺ Mobilization PAR2->Ca_mob

Caption: this compound antagonism of PAR2 signaling.

MrgprC11_Agonism Fsllry This compound MrgprC11 MrgprC11 Fsllry->MrgprC11 Activates Gaq11 Gαq/11 MrgprC11->Gaq11 PLC PLC Gaq11->PLC IP3 IP₃ PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Itch Itch Sensation Ca_release->Itch

Caption: this compound agonism of MrgprC11 signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

PAR2 Inhibition Assay
  • Objective: To determine the inhibitory concentration (IC50) of this compound on PAR2 activation.

  • Cell Line: PAR2-KNRK cells.

  • Methodology:

    • PAR2-KNRK cells are incubated with varying concentrations of this compound.

    • The cells are then stimulated with a known PAR2 agonist (e.g., trypsin).

    • The cellular response, typically measured as an increase in intracellular calcium, is quantified.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal response induced by the agonist.[6]

Calcium Imaging Assay
  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation or inhibition.

  • Cell Line: Human Embryonic Kidney 293 (HEK293T) cells transfected with the receptor of interest (e.g., MrgprC11).

  • Methodology:

    • HEK293T cells are plated on coverslips and transfected with the plasmid DNA of the target receptor.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline fluorescence is recorded using a fluorescence microscope.

    • This compound is added to the cells, and the change in fluorescence intensity is recorded over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Workflow Diagram:

    Calcium_Imaging_Workflow A Plate and Transfect HEK293T Cells B Load Cells with Calcium Dye A->B C Record Baseline Fluorescence B->C D Add this compound C->D E Record Fluorescence Change D->E F Data Analysis E->F

    Caption: Workflow for calcium imaging experiments.

In Vivo Model of Neuropathic Pain
  • Objective: To assess the analgesic effects of this compound in a model of neuropathic pain.

  • Animal Model: ICR mice with taxol-induced mechanical allodynia and heat hyperalgesia.[1][2]

  • Methodology:

    • Neuropathic pain is induced in mice by the administration of taxol.

    • Baseline pain responses (mechanical allodynia and heat hyperalgesia) are measured.

    • This compound is administered to the mice.

    • Pain responses are reassessed at various time points after treatment. A reversal of allodynia and hyperalgesia indicates an analgesic effect.[1][2]

Conclusion

This compound presents a fascinating case of dual pharmacology, acting as both a PAR2 antagonist and a MrgprC11 agonist. This dualism underscores the importance of comprehensive target profiling in drug development. While its PAR2 antagonism holds therapeutic promise for inflammatory and pain conditions, its agonistic activity on MrgprC11 highlights a potential for itch-related side effects. Further research is warranted to fully elucidate the therapeutic window and potential applications of this intriguing peptide.

References

Fsllry-NH2: A Technical Guide to a PAR2 Antagonist for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and metabolism. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a compelling target for therapeutic intervention.[1] Fsllry-NH2 is a synthetic peptide that has been widely characterized as a selective antagonist of PAR2.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to support researchers in their exploration of PAR2 antagonism.

Core Properties of this compound

PropertyDataReference
Full Name Phenylalanyl-seryl-leucyl-leucyl-arginyl-tyrosinamide
Sequence This compound[2]
Molecular Weight 796.97 g/mol [2]
Molecular Formula C₃₉H₆₀N₁₀O₈[2]
Purity ≥95%[2]
Solubility Soluble to 1 mg/ml in water[2]
Storage Store at -20°C[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound in various in vitro and in vivo experimental settings.

In Vitro Antagonist Activity
Assay TypeCell Line/SystemAgonistIC₅₀Reference
PAR2 Activation InhibitionPAR2-KNRK cellsTrypsin50 µM[4]
In Vitro Off-Target Activity
Assay TypeReceptor/ChannelEffectPotency (if available)Reference
Calcium MobilizationMrgprC11ActivationDose-dependent[5]
Calcium MobilizationMRGPRX1Moderate ActivationNot specified[5]
In Vivo Activity
Animal ModelEffectDoseReference
ICR Mice (Taxol-induced)Reverses mechanical allodynia and heat hyperalgesiaNot specified[2]
Rat (Asphyxial Cardiac Arrest)Improves neurological outcome and reduces degenerating hippocampal neurons50 μg per rat (intranasally)[6]
Mouse (Dermatophyte-associated itch)Reduces symptomsNot specified[2]

Mechanism of Action

This compound functions as a competitive antagonist at the PAR2 receptor. It is believed to interact with the tethered ligand receptor-docking site on the second extracellular loop of PAR2, thereby preventing the conformational changes required for receptor activation by proteases like trypsin or by synthetic peptide agonists.[7]

However, it is crucial to note that this compound exhibits off-target activity by activating Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[5] This activation leads to intracellular calcium mobilization through a Gαq/11, phospholipase C, IP3 receptor, and TRPC ion channel-dependent pathway, which can induce scratching behavior in mice.[5] This finding highlights the importance of considering potential off-target effects in the interpretation of experimental results.

Signaling Pathways

PAR2 Antagonism by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin/Agonist PAR2 PAR2 Trypsin->PAR2 Activates Fsllry This compound Fsllry->PAR2 Inhibits G_protein G Protein Signaling (e.g., Gq/11) PAR2->G_protein Activates Downstream Downstream Signaling Cascades (e.g., PLC, IP3, Ca2+ mobilization, MAPK, NF-κB) G_protein->Downstream Initiates

Caption: this compound competitively antagonizes PAR2 activation.

Off-Target Signaling via MrgprC11/MRGPRX1

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fsllry This compound Mrgpr MrgprC11/MRGPRX1 Fsllry->Mrgpr Activates Gaq11 Gαq/11 Mrgpr->Gaq11 PLC Phospholipase C (PLC) Gaq11->PLC IP3 IP3 Receptor PLC->IP3 TRPC TRPC Ion Channels PLC->TRPC Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization TRPC->Ca_mobilization Itch Itch Sensation Ca_mobilization->Itch

Caption: Off-target activation of MrgprC11/MRGPRX1 by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration, a common downstream event of PAR2 activation.

1. Cell Culture and Plating:

  • Culture cells expressing PAR2 (e.g., primary bronchial/tracheal epithelial cells, HEK293T cells overexpressing PAR2) in appropriate media and conditions.[8]

  • Seed cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the wells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the dye-loading buffer to each well and incubate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

3. Antagonist and Agonist Addition:

  • After incubation, wash the cells to remove excess dye.

  • Add a buffer containing the desired concentration of this compound or vehicle control to the wells and incubate for a short period (e.g., 2-5 minutes) to allow for receptor binding.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Inject the PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, or AC264613) into the wells while continuously monitoring fluorescence.[8]

4. Data Acquisition and Analysis:

  • Measure fluorescence intensity before and after agonist addition. The specific excitation and emission wavelengths will depend on the dye used.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Data can be expressed as a change in fluorescence units, a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2), or as a percentage of the response to a maximal agonist concentration.

  • For antagonist studies, the inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response.[8]

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture PAR2-expressing cells Seed Seed cells in 96-well plate Culture->Seed Load Load cells with Ca2+ sensitive dye Seed->Load Wash1 Wash to remove excess dye Load->Wash1 Add_Antagonist Add this compound or vehicle Wash1->Add_Antagonist Add_Agonist Inject PAR2 agonist Add_Antagonist->Add_Agonist Measure Measure fluorescence change Add_Agonist->Measure Analyze Calculate inhibition of Ca2+ response Measure->Analyze

Caption: Workflow for a calcium mobilization assay.

In Vivo Paw Edema Model

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound in a rodent paw edema model.

1. Animal Acclimatization and Grouping:

  • Acclimate rodents (e.g., rats or mice) to the experimental environment for at least one week.

  • Randomly assign animals to different treatment groups (e.g., vehicle control, PAR2 agonist only, this compound + PAR2 agonist).

2. This compound Administration:

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral, or local injection) at a predetermined time before the inflammatory challenge.

3. Induction of Paw Edema:

  • Measure the baseline paw volume of the animals using a plethysmometer.

  • Induce inflammation by injecting a PAR2 agonist (e.g., SLIGRL-NH2) or a protease that activates PAR2 (e.g., trypsin) into the plantar surface of the hind paw.

4. Measurement of Paw Volume:

  • Measure the paw volume at various time points after the inflammatory insult (e.g., 1, 2, 4, and 6 hours).

  • The increase in paw volume compared to the baseline measurement is an indicator of edema formation.

5. Data Analysis:

  • Calculate the percentage of edema inhibition in the this compound-treated groups compared to the agonist-only group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Conclusion

This compound is a valuable tool for investigating the roles of PAR2 in various biological systems. Its established antagonist activity at PAR2, coupled with the available quantitative data, provides a solid foundation for its use in in vitro and in vivo studies. However, researchers must remain cognizant of its off-target effects on MrgprC11 and MRGPRX1 and design experiments accordingly to ensure accurate interpretation of their findings. This guide provides the essential technical information to facilitate the effective use of this compound in advancing our understanding of PAR2 biology and its therapeutic potential.

References

Fsllry-NH2 Peptide: A Technical Guide to its Structure, Sequence, and Function as a PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic hexapeptide Fsllry-NH2, a widely utilized antagonist of Protease-Activated Receptor 2 (PAR2). The document details the peptide's fundamental structure and sequence, its physicochemical properties, and its mechanism of action in modulating PAR2 signaling. A summary of its biological activities, supported by quantitative data, is presented. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and biological characterization of this compound, offering a practical resource for researchers in the fields of pharmacology, cell biology, and drug development.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[1]

Given the involvement of PAR2 in numerous disease states, the development of selective antagonists is of significant interest for therapeutic intervention. This compound is a synthetic hexapeptide that has emerged as a key pharmacological tool for studying PAR2 function. It acts as a competitive antagonist, effectively blocking the activation of PAR2 by its native agonists.[2] This guide provides an in-depth analysis of the structure, sequence, and functional characteristics of this compound.

Structure and Sequence of this compound

The this compound peptide is a linear sequence of six amino acids with a C-terminal amidation.

Sequence: Phe-Ser-Leu-Leu-Arg-Tyr-NH2 One-Letter Code: this compound

The C-terminal amidation is a common modification in synthetic peptides, often increasing metabolic stability and mimicking the native peptide structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Weight 796.97 g/mol [1]
Molecular Formula C39H60N10O8[1]
Purity Typically ≥95% (as determined by HPLC)[1]
Solubility Soluble in water (to 1 mg/ml)[1]
Storage Store at -20°C[1]
CAS Number 245329-02-6[1]

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist of PAR2. It is believed to exert its inhibitory effect by competing with the tethered ligand for a docking site on the receptor, thereby preventing the conformational changes required for receptor activation and downstream signaling.[2]

PAR2 Activation and this compound Inhibition

The canonical activation of PAR2 involves the cleavage of the N-terminal domain by a serine protease. This exposes a new N-terminus, with the sequence SLIGKV (human) or SLIGRL (rodent), which then acts as an intramolecular ligand, binding to the extracellular loop 2 (ECL2) of the receptor to initiate signaling.[3] this compound is proposed to bind to this same region on ECL2, physically blocking the interaction of the tethered ligand and thus inhibiting receptor activation.[4]

PAR2_Activation_and_Inhibition cluster_activation PAR2 Activation cluster_inhibition This compound Inhibition Protease Serine Protease (e.g., Trypsin) PAR2_inactive Inactive PAR2 Protease->PAR2_inactive Cleavage PAR2_cleaved Cleaved PAR2 (Tethered Ligand Exposed) PAR2_inactive->PAR2_cleaved TetheredLigand Tethered Ligand (SLIGRL/KV) ECL2 Extracellular Loop 2 (Binding Site) TetheredLigand->ECL2 Binds to PAR2_active Active PAR2 ECL2->PAR2_active Activates G_protein G Protein (Gαq, Gαi, Gα12/13) PAR2_active->G_protein Couples to Signaling Downstream Signaling G_protein->Signaling Fsllry This compound ECL2_inhibited Extracellular Loop 2 (Binding Site) Fsllry->ECL2_inhibited Competitively Binds No_Activation No Receptor Activation ECL2_inhibited->No_Activation Blocks Tethered Ligand

Fig. 1: Mechanism of PAR2 Activation and Inhibition by this compound.
Downstream Signaling Pathways Modulated by this compound

PAR2 activation leads to the coupling of several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as G protein-independent signaling through β-arrestins.[5][6] By blocking PAR2 activation, this compound effectively inhibits these downstream cascades.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks this pathway, leading to a reduction in intracellular calcium mobilization and PKC activation.[7]

  • MAPK/ERK Pathway: PAR2 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and inflammation. This compound has been shown to block ERK activation in various cell types.[1]

  • β-Arrestin Pathway: PAR2 can also signal through a β-arrestin-mediated pathway, which is implicated in inflammatory responses. This compound is expected to inhibit the recruitment of β-arrestin to the receptor.[8]

PAR2_Signaling_Pathways cluster_g_protein G Protein-Dependent Signaling cluster_beta_arrestin G Protein-Independent Signaling PAR2 PAR2 Gaq Gαq/11 PAR2->Gaq Gai Gαi/o PAR2->Gai Ga1213 Gα12/13 PAR2->Ga1213 bArrestin β-Arrestin PAR2->bArrestin PLC PLC Gaq->PLC AC Adenylyl Cyclase Gai->AC RhoA RhoA Ga1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC cAMP ↓ cAMP AC->cAMP ERK ERK1/2 Activation bArrestin->ERK Fsllry This compound Fsllry->PAR2 Inhibition Inhibition

Fig. 2: Overview of PAR2 Signaling Pathways Inhibited by this compound.

Biological Activities and Quantitative Data

This compound has been demonstrated to have a range of biological effects in both in vitro and in vivo models, primarily stemming from its antagonism of PAR2.

Biological ActivityModel SystemKey FindingsReference(s)
Inhibition of PAR2 Activation PAR2-expressing KNRK cellsIC50 of 50 µM for blocking trypsin-mediated PAR2 activation.[9]
Reversal of Neuropathic Pain Taxol-induced ICR miceReverses mechanical allodynia and heat hyperalgesia.[1]
Reduction of Inflammation H2O2-treated HepG2 cellsAttenuates the increased levels of pro-inflammatory genes IL-1β, IL-8, and TNF-α.[7]
Inhibition of Fibrosis Isolated cardiac fibroblastsBlocks ERK activation and collagen production.[1]
Modulation of Itch Mouse model of dermatophyte-associated itchReduces scratching behavior.[1]
Inhibition of C. albicans-induced Inflammation Oral mucosal cells (in vitro)Inhibits inflammation induced by Candida albicans.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach.

Peptide_Synthesis_Workflow Resin 1. Rink Amide Resin Preparation Deprotection1 2. Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling_Tyr 3. Coupling of Fmoc-Tyr(tBu)-OH Deprotection1->Coupling_Tyr Wash1 4. Washing Coupling_Tyr->Wash1 Repeat 5. Repeat Steps 2-4 for Arg(Pbf), Leu, Leu, Ser(tBu), Phe Wash1->Repeat Cleavage 6. Cleavage from Resin (TFA cocktail) Repeat->Cleavage Precipitation 7. Precipitation in cold ether Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Characterization (Mass Spectrometry) Purification->Analysis

References

Fsllry-NH2: A Technical Guide to a Dual-Targeting Peptide Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fsllry-NH2, a synthetic hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, has emerged as a significant tool in pharmacological research. Initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), it has played a crucial role in elucidating the physiological and pathological functions of this receptor in inflammation, pain, and other conditions. More recent discoveries have unveiled a surprising dual activity, demonstrating that this compound also functions as an agonist for the Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This finding has opened new avenues for understanding itch and the complex interplay between different receptor systems.

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, pharmacology, signaling pathways, and the experimental protocols used for its investigation.

Discovery and Synthesis of this compound

This compound was first described in 2002 by Al-Ani and colleagues as a selective peptide antagonist of PAR2[1]. The design of this peptide was based on the rearrangement of the human and rodent tethered ligand sequences of PAR2[1]. The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Amino Acid Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2
Molecular Formula C39H60N10O8
Molecular Weight 796.97 g/mol
CAS Number 245329-02-6
Appearance White to off-white solid
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in water (up to 1 mg/ml) and DMSO

Pharmacology

This compound exhibits a complex pharmacological profile, acting as an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1.

Interaction with Protease-Activated Receptor 2 (PAR2)

This compound functions as a selective antagonist of PAR2, inhibiting its activation by proteases such as trypsin[1]. It is believed to act by interacting with the tethered ligand receptor-docking site on the second extracellular loop of the receptor[1]. This antagonistic activity has been demonstrated in various in vitro and in vivo models, where this compound has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia, block ERK activation and collagen production in cardiac fibroblasts, and reduce inflammation in various contexts[2].

Interaction with Mas-related G protein-coupled Receptor C11 (MrgprC11)

Surprisingly, this compound has been found to be a specific and dose-dependent agonist of the mouse Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1[3][4]. This agonist activity is responsible for inducing scratching behavior in mice, a key component of the itch response[3][4]. Molecular docking studies suggest that this compound interacts with the orthosteric binding pocket of MrgprC11 and MRGPRX1[3][4].

Signaling Pathways

The dual activity of this compound results in the modulation of distinct signaling pathways.

PAR2 Antagonism

As a PAR2 antagonist, this compound blocks the canonical Gαq/11-mediated signaling cascade typically initiated by PAR2 activation. This prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.

PAR2_Antagonism cluster_membrane Cell Membrane PAR2 PAR2 Gq_11 Gαq/11 PAR2->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to Trypsin Trypsin Trypsin->PAR2 Activates Fsllry_NH2 This compound Fsllry_NH2->PAR2 Blocks Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Triggers Inflammation_Pain Inflammation & Pain Ca_Mobilization->Inflammation_Pain Mediates

Figure 1. Signaling pathway of PAR2 antagonism by this compound.

MrgprC11 Agonism

In contrast to its action on PAR2, this compound activates MrgprC11, which also couples to Gαq/11. This initiates the PLC-IP3-calcium signaling cascade, leading to neuronal activation and the sensation of itch[3][4].

MrgprC11_Agonism cluster_membrane_mrgpr Sensory Neuron Membrane MrgprC11 MrgprC11/ MRGPRX1 Gq_11_mrgpr Gαq/11 MrgprC11->Gq_11_mrgpr Activates PLC_mrgpr PLC Gq_11_mrgpr->PLC_mrgpr Activates IP3_DAG_mrgpr IP3 & DAG Production PLC_mrgpr->IP3_DAG_mrgpr Leads to Fsllry_NH2_agonist This compound Fsllry_NH2_agonist->MrgprC11 Activates Ca_Mobilization_mrgpr Intracellular Ca²⁺ Mobilization IP3_DAG_mrgpr->Ca_Mobilization_mrgpr Triggers TRPC_Channels TRPC Ion Channels Ca_Mobilization_mrgpr->TRPC_Channels Activates Neuronal_Activation Neuronal Activation TRPC_Channels->Neuronal_Activation Leads to Itch_Sensation Itch Sensation Neuronal_Activation->Itch_Sensation Results in

Figure 2. Signaling pathway of MrgprC11 agonism by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the pharmacological activity of this compound.

ParameterReceptorSpeciesCell Line/SystemValueReference
IC50 PAR2-KNRK cells50 - 200 µM[1]

Note: Specific binding affinity (Ki or Kd) for PAR2 and EC50/binding affinity for MrgprC11 have not been definitively reported in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

Objective: To synthesize the this compound peptide.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg(Pbf), Leu, Leu, Ser(tBu), Phe).

  • Final Deprotection: Once the full peptide chain is assembled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Characterization: Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start: Rink Amide Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Couple_AA Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple_AA Wash2 Wash with DMF Couple_AA->Wash2 Repeat All Amino Acids Added? Wash2->Repeat Repeat->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End: Purified this compound Characterization->End

Figure 3. General workflow for the solid-phase synthesis of this compound.

Competitive Radioligand Binding Assay for PAR2

Objective: To determine the binding affinity (Ki) of this compound for PAR2.

Method: A competitive binding assay using a radiolabeled PAR2 agonist (e.g., [3H]2-furoyl-LIGRL-NH2) and cells expressing PAR2.

Protocol:

  • Cell Culture: Culture cells stably or transiently expressing PAR2 (e.g., HEK293-PAR2, KNRK-PAR2) in appropriate media and conditions.

  • Cell Preparation: Harvest the cells and resuspend them in a binding buffer (e.g., HEPES-buffered saline with 0.1% BSA).

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled PAR2 agonist.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cells with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the agonist activity of this compound on MrgprC11-expressing cells by monitoring changes in intracellular calcium levels.

Method: Fluorescence-based assay using a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

Protocol:

  • Cell Culture: Culture HEK293 cells transiently or stably expressing MrgprC11 on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reading.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).

  • Stimulation: Add varying concentrations of this compound to the cells and continuously record the fluorescence intensity over time.

  • Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.

  • Data Analysis: For each concentration of this compound, calculate the change in fluorescence intensity from baseline. Normalize the data to the maximum response induced by the ionophore. Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Scratching Behavior Assay

Objective: To assess the pruritic (itch-inducing) effect of this compound in mice.

Method: Intradermal injection of this compound and subsequent observation and quantification of scratching behavior.

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 or ICR mice to the observation chambers for at least 30 minutes before the experiment.

  • Injection: Gently restrain the mouse and administer an intradermal injection of this compound (e.g., 10-100 µg in 20-50 µL of saline) into the nape of the neck or the cheek. A control group should receive a vehicle (saline) injection.

  • Observation and Recording: Immediately after the injection, place the mouse back into the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes) using a video camera.

  • Quantification of Scratching: A trained observer, blinded to the treatment groups, should review the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Data Analysis: Compare the number of scratching bouts between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

This compound is a fascinating peptide with a dual personality, acting as a PAR2 antagonist and an MrgprC11 agonist. This unique pharmacological profile makes it an invaluable tool for dissecting the complex signaling pathways involved in inflammation, pain, and itch. The detailed methodologies provided in this guide will aid researchers in further exploring the multifaceted activities of this compound and its potential therapeutic applications. Further research is warranted to determine the precise binding affinities of this compound for its targets and to fully elucidate the physiological and pathological implications of its dual receptor modulation.

References

In Vitro Characterization of Fsllry-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in vitro characterization of Fsllry-NH2, a synthetic peptide recognized primarily for its selective antagonist activity at the Protease-Activated Receptor 2 (PAR2). In addition to its established role as a PAR2 inhibitor, this document details the recently discovered off-target agonist activity of this compound on the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This guide summarizes key quantitative data, outlines detailed experimental protocols for the characterization of this peptide, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It has been widely utilized in research as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Recent studies have revealed a more complex pharmacological profile for this compound, demonstrating its ability to act as an agonist on MrgprC11 and MRGPRX1, receptors implicated in itch and other sensory functions. This dual activity necessitates a thorough in vitro characterization to understand its complete biological effects and to guide its use in research and potential therapeutic development.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₉H₆₀N₁₀O₈
Molecular Weight 796.97 g/mol
Sequence FSLLRY-NH₂
Purity ≥95%
Solubility Soluble in water to 1 mg/mL
Storage Store at -20°C

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters for the in vitro activity of this compound at its primary target, PAR2, and its off-target receptors, MrgprC11 and MRGPRX1.

Table 1: Antagonistic Activity at Protease-Activated Receptor 2 (PAR2)
ParameterCell LineAssayValueReference
IC₅₀ PAR2-KNRK cellsTrypsin-induced proteolytic activity50 µM[1]
Ki -Competitive Radioligand Binding AssayData not available in published literature-
Table 2: Agonistic Activity at Mas-related G protein-coupled Receptors (Mrgprs)
ReceptorCell LineAssayParameterValueReference
MrgprC11 HEK293TIntracellular Calcium MobilizationActivityDose-dependent activation[2]
EC₅₀ Data not available in published literature-
MRGPRX1 HEK293TIntracellular Calcium MobilizationActivityModerate activation[2]
EC₅₀ Data not available in published literature-

Signaling Pathways

This compound modulates distinct signaling pathways through its interaction with PAR2 and MrgprC11/MRGPRX1.

Antagonism of PAR2 Signaling

This compound acts as an antagonist at PAR2, thereby inhibiting the canonical signaling cascade initiated by protease activation. This involves blocking the Gαq/11-mediated activation of phospholipase C (PLC), which in turn prevents the production of inositol (B14025) trisphosphate (IP₃) and the subsequent release of intracellular calcium. Downstream effects, such as the activation of the ERK/MAPK pathway, are consequently suppressed.

PAR2_Antagonism cluster_membrane Cell Membrane PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 Production PLC->IP3 Fsllry This compound Fsllry->PAR2 Inhibits Trypsin Trypsin (Agonist) Trypsin->PAR2 Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release ERK ERK Activation Ca_release->ERK

This compound antagonism of the PAR2 signaling pathway.
Agonism of MrgprC11/MRGPRX1 Signaling

Conversely, this compound functions as an agonist at MrgprC11 and its human ortholog MRGPRX1. Binding of this compound to these receptors initiates a Gαq/11-mediated signaling cascade, leading to PLC activation, IP₃ production, and a subsequent increase in intracellular calcium levels.[2] This signaling pathway is implicated in sensory functions such as itch.

Mrgpr_Agonism cluster_membrane Cell Membrane Mrgpr MrgprC11 / MRGPRX1 Gq Gαq/11 Mrgpr->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 Production PLC->IP3 Fsllry This compound Fsllry->Mrgpr Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Sensory_Neuron Sensory Neuron Activation (e.g., Itch) Ca_release->Sensory_Neuron

This compound agonism of the MrgprC11/MRGPRX1 signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

PAR2 Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the PAR2 receptor using a competitive binding assay with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from PAR2-expressing cells Incubate Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]-2-furoyl-LIGRL-NH2 (Radioligand) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of this compound Competitor_Prep->Incubate Filtration Separate bound from free ligand by rapid filtration Incubate->Filtration Scintillation Quantify bound radioactivity by scintillation counting Filtration->Scintillation Analysis Generate competition curve and calculate Ki value Scintillation->Analysis

Experimental workflow for the PAR2 competitive radioligand binding assay.

Materials:

  • PAR2-expressing cells (e.g., NCTC2544-PAR2)

  • [³H]2-furoyl-LIGRL-NH₂ (Radioligand)

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize PAR2-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of [³H]2-furoyl-LIGRL-NH₂ at a fixed concentration (typically at or below its Kd).

    • 50 µL of either binding buffer (for total binding), a saturating concentration of an unlabeled PAR2 ligand (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium changes in response to this compound in cells expressing MrgprC11 or MRGPRX1.

Calcium_Assay_Workflow cluster_cellprep Cell Preparation cluster_measurement Measurement cluster_dataanalysis Data Analysis Cell_Culture Culture MrgprC11/MRGPRX1- expressing cells in a 96-well plate Dye_Loading Load cells with a calcium- sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Stimulation Stimulate cells with varying concentrations of this compound Dye_Loading->Stimulation Fluorescence_Reading Measure fluorescence intensity over time using a plate reader Stimulation->Fluorescence_Reading Curve_Fitting Plot dose-response curve and calculate EC50 Fluorescence_Reading->Curve_Fitting

Experimental workflow for the intracellular calcium mobilization assay.

Materials:

  • HEK293T cells transiently or stably expressing MrgprC11 or MRGPRX1

  • Fluo-4 AM or Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the Mrgpr-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Probenecid can be included to prevent dye extrusion.

  • Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Stimulation: Use the plate reader's injector to add varying concentrations of this compound to the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is for assessing the effect of this compound on the PAR2-mediated activation of the ERK/MAPK pathway.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein Protein Analysis cluster_detection Detection Cell_Culture Culture PAR2-expressing cells Starvation Serum-starve cells Cell_Culture->Starvation Treatment Treat with this compound +/- PAR2 agonist Starvation->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-p-ERK, anti-total-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

Experimental workflow for ERK1/2 phosphorylation Western blot.

Materials:

  • PAR2-expressing cells (e.g., cardiac fibroblasts)

  • This compound

  • PAR2 agonist (e.g., Trypsin or SLIGRL-NH2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture PAR2-expressing cells to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-incubate the cells with this compound for a designated time, then stimulate with a PAR2 agonist.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-p-ERK primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK to determine the effect of this compound on agonist-induced ERK activation.

Conclusion

The in vitro characterization of this compound reveals a dual pharmacological profile. It is a well-established antagonist of PAR2, inhibiting its canonical signaling pathway with an IC₅₀ in the micromolar range.[1] Concurrently, it exhibits agonist activity at MrgprC11 and MRGPRX1, inducing intracellular calcium mobilization.[2] This off-target activity is an important consideration for researchers using this compound as a specific PAR2 antagonist, particularly in studies involving sensory neurons and itch. The detailed protocols and data presented in this guide provide a framework for the comprehensive in vitro evaluation of this compound and similar compounds, facilitating a deeper understanding of their biological functions and potential therapeutic applications. Further research is warranted to determine the precise binding affinity (Ki) of this compound for PAR2 and the EC₅₀ for its activation of MrgprC11 and MRGPRX1 to complete its quantitative pharmacological profile.

References

Fsllry-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fsllry-NH2, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This document consolidates key information on its chemical properties, biological functions, and its application in experimental research, with a focus on detailed methodologies and signaling pathways.

Core Chemical and Physical Properties

This compound is a synthetic hexapeptide with the sequence H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It acts as a competitive antagonist of PAR2, blocking the receptor's activation by proteases such as trypsin.

PropertyValueReferences
CAS Number 245329-02-6[1][2][3][4]
Molecular Weight 796.97 g/mol [2][3][5]
Molecular Formula C39H60N10O8[2][4]
Sequence H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2[2][6]
Purity >95% to >99% (supplier dependent)[2][3][5]
Solubility Soluble to 1 mg/ml in water[2][6]
Appearance White to off-white powder/Freeze-dried solid[6][7]
Storage Store at -20°C or -80°C[2][7]

Mechanism of Action and Biological Activity

This compound selectively inhibits PAR2.[8] PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and initiates signaling. This compound is thought to act by binding to the extracellular loop 2 (ECL-2) region of PAR2, thereby preventing the conformational changes required for receptor activation by its tethered ligand.[8]

The antagonism of PAR2 by this compound leads to a variety of biological effects, making it a valuable tool for studying the roles of PAR2 in health and disease. Its documented biological activities include:

  • Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory genes such as IL-8, IL-1β, and TNF-α in HepG2 cells stimulated with hydrogen peroxide.[2] This effect is mediated through the SAPK/JNK signaling pathway.[2]

  • Analgesic Properties: It can reverse mechanical allodynia and heat hyperalgesia in animal models of neuropathic pain, such as that induced by the chemotherapy drug paclitaxel.[2][5]

  • Anti-fibrotic Activity: In cardiac fibroblasts, this compound blocks the activation of ERK and subsequent collagen production, suggesting a role in preventing fibrosis.[2][9]

  • Reduction of Itch: It has been shown to reduce symptoms in a mouse model of dermatophyte-associated itch.[2][5]

Signaling Pathways

This compound, by antagonizing PAR2, inhibits downstream signaling cascades. Two key pathways identified are the SAPK/JNK and ERK/MAPK pathways.

PAR2_Inhibition_by_Fsllry_NH2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 G_protein G-protein PAR2->G_protein Activates Fsllry This compound Fsllry->PAR2 Inhibits Protease Protease (e.g., Trypsin) Protease->PAR2 Activates PLC PLC G_protein->PLC PKC PKC PLC->PKC MAPK_Cascade MAPK Cascade (ERK, JNK/SAPK) PKC->MAPK_Cascade Inflammation Inflammation (IL-1β, IL-8, TNF-α) MAPK_Cascade->Inflammation Fibrosis Fibrosis (Collagen Synthesis) MAPK_Cascade->Fibrosis Pain_Itch Pain & Itch Signaling MAPK_Cascade->Pain_Itch HepG2_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HepG2 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce Inflammation (H2O2) Pretreat->Induce Harvest Harvest Cells Induce->Harvest Protein_Analysis Protein Analysis (Western Blot) Harvest->Protein_Analysis RNA_Analysis RNA Analysis (qRT-PCR) Harvest->RNA_Analysis

References

The Dichotomous Signaling of Fsllry-NH2: A Technical Guide to its Downstream Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the downstream signaling pathways affected by the peptide Fsllry-NH2. Primarily recognized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent studies have unveiled a surprising dual role for this peptide as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This document, intended for researchers, scientists, and professionals in drug development, will dissect these distinct signaling cascades, present quantitative data, detail experimental methodologies, and visualize the molecular interactions.

Introduction

This compound is a synthetic peptide that has been instrumental in elucidating the physiological and pathological roles of PAR2 in conditions such as inflammation, pain, and asthma.[1][2] While its inhibitory effects on PAR2 are well-documented, the discovery of its agonistic activity on MrgprC11/MRGPRX1 has added a new layer of complexity to its pharmacological profile, with implications for itch sensation and sensory neuron activation.[3][4] Understanding these divergent pathways is critical for the accurate interpretation of experimental results and the development of targeted therapeutics.

I. This compound as a PAR2 Antagonist

As a selective PAR2 antagonist, this compound functions by blocking the receptor's activation by proteases like trypsin. This inhibition prevents the initiation of a pro-inflammatory signaling cascade.

Downstream Signaling Pathways Inhibited by this compound

PAR2 activation typically leads to the coupling of Gαq/11 and Gαi proteins, initiating multiple downstream signaling events. By blocking PAR2, this compound effectively suppresses these pathways:

  • Inhibition of Phospholipase C (PLC) and Intracellular Calcium Mobilization : this compound prevents the Gαq/11-mediated activation of PLC, which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release from the endoplasmic reticulum.[2][5]

  • Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways : The peptide has been shown to block the activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway involved in cell proliferation and inflammation.[6]

  • Attenuation of SAPK/JNK and Pro-inflammatory Gene Expression : In HepG2 cells, this compound attenuates the hydrogen peroxide-induced increase in Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) levels. This leads to a reduction in the expression of pro-inflammatory genes such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[7]

  • Reduction of Protein Kinase C (PKC) Activation : In models of neuropathic pain, this compound has been observed to reverse the activation of PKC.[1]

PAR2_Antagonist_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Inhibits Protease Protease Protease->PAR2 Activates Gaq11 Gαq/11 PAR2->Gaq11 PLC PLC Gaq11->PLC ERK ERK Gaq11->ERK SAPK_JNK SAPK/JNK Gaq11->SAPK_JNK PKC PKC Gaq11->PKC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Pro_inflammatory_Genes Pro-inflammatory Gene Expression SAPK_JNK->Pro_inflammatory_Genes

This compound as a PAR2 Antagonist
Quantitative Data

ParameterValueCell Line/ModelReference
IC50 for PAR2 Inhibition 50 µMPAR2-KNRK cells[8]
Inhibition of Intracellular Calcium Significant decreaseHuman Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells[2][5]
Reduction in Pro-inflammatory Gene Expression Dose-dependentHepG2 cells[7]

II. This compound as a MrgprC11/MRGPRX1 Agonist

Counterintuitively, this compound has been found to act as an agonist for MrgprC11 in mice and its human ortholog MRGPRX1.[3][4] This receptor is primarily expressed in sensory neurons and is implicated in the sensation of itch.

Downstream Signaling Pathway Activated by this compound

The activation of MrgprC11/MRGPRX1 by this compound initiates a distinct signaling cascade that leads to neuronal excitation:

  • Gαq/11-Mediated Signaling : this compound binding to MrgprC11/MRGPRX1 activates the Gαq/11 protein.[3][4]

  • Activation of Phospholipase C (PLC) : The activated Gαq/11 stimulates PLC, which then hydrolyzes PIP2 into IP3 and DAG.[3][4]

  • IP3 Receptor-Mediated Calcium Release : IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][4]

  • TRPC Ion Channel Activation : The increase in intracellular calcium, along with other potential mechanisms downstream of PLC, leads to the opening of Transient Receptor Potential Canonical (TRPC) ion channels on the plasma membrane, resulting in further calcium influx and neuronal depolarization.[3][4] This depolarization can trigger the sensation of itch.

MrgprC11_Agonist_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MrgprC11 MrgprC11/ MRGPRX1 This compound->MrgprC11 Activates Gaq11 Gαq/11 MrgprC11->Gaq11 TRPC TRPC Channel Ca2_influx Ca²⁺ Influx TRPC->Ca2_influx PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R->Ca2_release Triggers Ca2_release->TRPC Activates Neuronal_Excitation Neuronal Excitation (Itch Sensation) Ca2_influx->Neuronal_Excitation

This compound as a MrgprC11/MRGPRX1 Agonist
Quantitative Data

ParameterEffectCell Line/ModelReference
MrgprC11 Activation Dose-dependent increase in intracellular calciumHEK293T cells expressing MrgprC11[3]
MRGPRX1 Activation Moderate activationHEK293T cells expressing MRGPRX1[3]
Behavioral Response Induction of scratching behaviorsWild-type and PAR2 knockout mice[3]

III. Experimental Protocols

A. Calcium Imaging Assay

This method is used to measure changes in intracellular calcium concentration in response to this compound.

Objective : To determine if this compound activates MrgprC11/MRGPRX1 or inhibits PAR2-mediated calcium signaling.

Methodology :

  • Cell Culture : HEK293T cells are cultured and transfected to express the receptor of interest (e.g., MrgprC11, MRGPRX1, or PAR2). Dorsal Root Ganglia (DRG) neurons can also be used for primary cell analysis.[3][4]

  • Fluorescent Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.

  • Baseline Measurement : The baseline fluorescence is recorded before the addition of any compounds.

  • Compound Addition : this compound (for agonist activity) or a PAR2 agonist in the presence or absence of this compound (for antagonist activity) is added to the cells.

  • Fluorescence Measurement : Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence microscope or plate reader.

  • Data Analysis : The change in fluorescence intensity is calculated to determine the cellular response to the peptide.

B. In Vivo Scratching Behavior Assay

This assay assesses the pruritic (itch-inducing) effects of this compound.

Objective : To determine if this compound induces itch-related behaviors in mice through the activation of MrgprC11.

Methodology :

  • Animal Acclimatization : Wild-type and PAR2 knockout mice are acclimatized to the observation chambers.

  • Intradermal Injection : A specific dose of this compound is injected intradermally into the rostral back or nape of the neck of the mice.

  • Behavioral Observation : The number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30 minutes) immediately following the injection.

  • Data Analysis : The total number of scratches is compared between different treatment groups and mouse genotypes to assess the pruritic effect of this compound.[3]

IV. Logical Workflow for Investigating this compound Activity

Logical_Workflow Start Start Investigation Hypothesis Hypothesize this compound has dual activity Start->Hypothesis In_Vitro In Vitro Experiments Hypothesis->In_Vitro In_Vivo In Vivo Experiments Hypothesis->In_Vivo Calcium_Assay Calcium Imaging Assay (HEK293T, DRG neurons) In_Vitro->Calcium_Assay Gene_Expression_Assay Gene Expression Analysis (e.g., qPCR for IL-8, TNF-α) In_Vitro->Gene_Expression_Assay Behavioral_Assay Scratching Behavior Assay (Mice) In_Vivo->Behavioral_Assay Data_Analysis Analyze and Interpret Data Calcium_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Conclude on Dual Signaling Pathways Data_Analysis->Conclusion

Experimental Workflow

Conclusion

The peptide this compound exhibits a fascinating and complex pharmacological profile, acting as both a PAR2 antagonist and a MrgprC11/MRGPRX1 agonist. As a PAR2 antagonist, it effectively blocks pro-inflammatory signaling pathways involving PLC, MAPK, and SAPK/JNK, highlighting its therapeutic potential in inflammatory conditions. Conversely, its agonistic action on MrgprC11/MRGPRX1 reveals a direct role in stimulating sensory neurons to produce itch, a critical consideration for its therapeutic application. This dual activity underscores the importance of thorough target validation and off-target screening in drug development. Future research should focus on elucidating the structural basis for these distinct activities to enable the design of more selective modulators of these important receptor systems.

References

Unveiling the Off-Target Profile of Fsllry-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsllry-NH2 is a synthetic peptide widely recognized in preclinical research as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and various other physiological and pathophysiological processes. While its on-target effects on PAR2 are well-documented, a comprehensive understanding of its off-target interactions is crucial for accurate interpretation of experimental data and for the assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known off-target effects of this compound, with a focus on its unexpected agonistic activity on Mas-related G protein-coupled receptors (Mrgprs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a thorough resource for the scientific community.

Quantitative Data Summary

The pharmacological activity of this compound is characterized by a dual nature: antagonism at its intended target, PAR2, and agonism at off-target receptors, specifically MrgprC11 and its human ortholog MRGPRX1. The following table summarizes the available quantitative data for these interactions.

Target ReceptorInteraction TypeSpeciesAssay SystemPotency (IC50/EC50)Reference
PAR2 AntagonistRatPAR2-KNRK cells50 µM (IC50)[1]
MrgprC11 AgonistMouseHEK293T cells expressing MrgprC11Dose-dependent activation observed; specific EC50 not reported.[2][3]
MRGPRX1 AgonistHumanHEK293T cells expressing MRGPRX1Moderate activation observed; specific EC50 not reported.[2][3]

Note: While the agonistic activity of this compound on MrgprC11 and MRGPRX1 has been established to be dose-dependent, specific EC50 values have not been reported in the reviewed literature. For comparative context, the related peptide SLIGRL-NH2, a known PAR2 agonist that also activates MrgprC11, exhibits an EC50 of 10.1 µM for MrgprC11 and 4.8 µM for PAR2.[4]

On-Target vs. Off-Target Signaling Pathways

The distinct functional outcomes of this compound at its on-target and off-target receptors are dictated by the specific signaling cascades they initiate.

On-Target: PAR2 Antagonism

As an antagonist, this compound blocks the canonical signaling pathways activated by PAR2 agonists such as trypsin or the synthetic peptide SLIGRL-NH2. The established PAR2 signaling cascade involves coupling to multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o. This leads to the activation of downstream effectors like phospholipase C (PLC), resulting in inositol (B14025) trisphosphate (IP3) production and diacylglycerol (DAG) formation, which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. Further downstream, this cascade can activate mitogen-activated protein kinases (MAPKs) like ERK1/2 and RhoA signaling pathways.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAR2_Agonist PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) PAR2 PAR2 PAR2_Agonist->PAR2 Activates Fsllry_NH2 This compound Fsllry_NH2->PAR2 Inhibits G_Protein Gαq/11, Gα12/13, Gαi/o PAR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Inflammation, Pain, etc. Ca2->Cellular_Response MAPK_RhoA MAPK (ERK1/2) & RhoA Signaling PKC->MAPK_RhoA MAPK_RhoA->Cellular_Response

Fig. 1: this compound as an antagonist of the PAR2 signaling pathway.
Off-Target: MrgprC11/MRGPRX1 Agonism

In contrast to its inhibitory role at PAR2, this compound acts as an agonist at MrgprC11 and MRGPRX1. This activation triggers a distinct signaling cascade that is primarily associated with the sensation of itch. Upon binding of this compound, these receptors couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions and a rise in intracellular calcium concentration. This calcium signal is further amplified by the opening of Transient Receptor Potential (TRP) channels in the plasma membrane.

Mrgpr_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fsllry_NH2 This compound Mrgpr MrgprC11 / MRGPRX1 Fsllry_NH2->Mrgpr Activates G_Protein Gαq/11 Mrgpr->G_Protein Activates TRPC TRPC Channels Ca2_influx Ca2+ Influx TRPC->Ca2_influx PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca2+ Release ER->Ca2_release Ca2_increase ↑ [Ca2+]i Ca2_release->Ca2_increase Ca2_influx->Ca2_increase Ca2_increase->TRPC Activates Cellular_Response Neuronal Activation (Itch Sensation) Ca2_increase->Cellular_Response

Fig. 2: this compound as an agonist of the MrgprC11/MRGPRX1 signaling pathway.

Key Experimental Protocols

The identification and characterization of this compound's off-target effects have been primarily achieved through in vitro calcium imaging assays and in vivo behavioral studies.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the activation of Gαq/11-coupled receptors like MrgprC11 and MRGPRX1.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.

  • Transfection: HEK293T cells are transiently transfected with expression plasmids encoding for mouse MrgprC11 or human MRGPRX1.

  • Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. A typical protocol involves incubating the cells with 2-5 µM of the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C. Pluronic F-127 (at ~0.02%) is often included to aid in dye solubilization and cell loading.

  • Assay Procedure: After washing to remove excess dye, the cells are placed in a fluorescence plate reader or on a microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength fluorescence measurement (for Fluo-4). Baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Data Analysis: The change in fluorescence intensity upon addition of this compound is indicative of a change in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the this compound concentration to determine potency (EC50).

Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Transfect cells with MrgprC11 or MRGPRX1 plasmid Cell_Culture->Transfection Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Transfection->Dye_Loading Washing Wash cells to remove excess dye Dye_Loading->Washing Baseline Measure baseline fluorescence Washing->Baseline Compound_Addition Add varying concentrations of this compound Baseline->Compound_Addition Fluorescence_Measurement Measure fluorescence change Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data and generate dose-response curves Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Fig. 3: General workflow for the intracellular calcium mobilization assay.
In Vivo: Mouse Scratching Behavior Assay

This behavioral assay provides a functional readout of the itch-inducing potential of this compound due to its agonistic activity on Mrgprs expressed in sensory neurons.

  • Animal Model: Male ICR or C57BL/6 mice are commonly used.

  • Acclimatization: Mice are acclimatized to the observation chambers for at least 30 minutes before the experiment.

  • Administration: this compound is dissolved in sterile saline and administered via intradermal injection into the nape of the neck or the cheek. While specific doses for this compound-induced scratching are not consistently reported, studies with the related peptide SLIGRL-NH2 have used doses ranging from 10 to 50 µg per mouse.[3][5]

  • Observation: Immediately after injection, the mice are placed in individual observation chambers and their behavior is recorded for a period of 30 minutes.

  • Data Analysis: The number of scratching bouts directed towards the injection site is counted by trained observers, often blinded to the treatment conditions. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked. The total number of scratches within the observation period is used as a measure of the pruritic response.

Conclusion and Implications for Drug Development

The dual pharmacology of this compound as a PAR2 antagonist and an Mrgpr agonist underscores the critical importance of comprehensive off-target profiling in drug development. While its PAR2 antagonism holds therapeutic promise for inflammatory and pain conditions, its off-target agonism at MrgprC11 and MRGPRX1 introduces the potential for itch as a significant side effect. Researchers utilizing this compound as a pharmacological tool must be cognizant of this off-target activity to avoid misinterpretation of experimental outcomes, particularly in studies related to sensory neuron activation and itch-related behaviors. For drug development professionals, this case highlights the necessity of screening candidate molecules against a broad panel of receptors, including those, like Mrgprs, that are known to be involved in specific sensory phenomena. Future development of more selective PAR2 antagonists will likely require strategies to mitigate or eliminate activity at Mrgprs to achieve a more favorable safety and tolerability profile.

References

Fsllry-NH2: A Dual-Modulator of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fsllry-NH2, a synthetic peptide, has emerged as a significant tool in inflammation research due to its unique dual-modality in regulating key signaling pathways. Primarily recognized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor deeply implicated in inflammatory processes, this compound has demonstrated efficacy in mitigating inflammatory responses in various preclinical models. Intriguingly, recent studies have unveiled a novel function of this compound as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, receptors involved in sensory nerve activation and itch. This technical guide provides a comprehensive overview of this compound, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed experimental protocols and signaling pathway visualizations to facilitate its application in inflammation research and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Protease-Activated Receptor 2 (PAR2) has been identified as a critical mediator of inflammation, activated by serine proteases such as trypsin and mast cell tryptase.[1] This activation unmasks a tethered ligand that initiates downstream signaling, leading to the release of pro-inflammatory mediators.[2][3] Consequently, the development of PAR2 antagonists has been a focal point of anti-inflammatory therapeutic strategies.

This compound is a selective peptide antagonist of PAR2.[4] It has been shown to reverse hyperalgesia, block pro-inflammatory signaling, and reduce symptoms in models of dermatophyte-associated itch.[4] However, the landscape of this compound's biological activity is more complex than initially understood. Recent evidence has surprisingly identified this compound as an agonist for MrgprC11 and its human counterpart MRGPRX1, receptors expressed in sensory neurons and implicated in itch sensation.[5] This dual functionality underscores the importance of a nuanced understanding of its pharmacology for its effective use in research.

This guide will delve into the multifaceted role of this compound in inflammation research, providing researchers with the necessary data and methodologies to explore its therapeutic potential.

Mechanism of Action

This compound exhibits a fascinating dual mechanism of action, acting as both an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1.

PAR2 Antagonism and Anti-inflammatory Effects

As a PAR2 antagonist, this compound competitively inhibits the activation of PAR2 by its endogenous protease activators. This blockade of PAR2 signaling has been shown to suppress inflammatory responses in various cell types and tissues. The primary anti-inflammatory mechanism involves the downregulation of pro-inflammatory cytokine production, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[6] This effect is often mediated through the inhibition of key intracellular signaling pathways such as the Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) and Extracellular signal-Regulated Kinase (ERK) pathways.[6]

MrgprC11/MRGPRX1 Agonism and Sensory Neuron Activation

In contrast to its effects on PAR2, this compound acts as an agonist on MrgprC11 and the human ortholog MRGPRX1. This activation triggers a distinct signaling cascade within sensory neurons, leading to the sensation of itch. The binding of this compound to these receptors activates Gαq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This initial calcium release, coupled with the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, results in a significant increase in intracellular calcium concentration, leading to neuronal activation and the transmission of itch signals.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

ParameterValueCell Line/ModelReference
IC50 (PAR2 Inhibition) 50 µMPAR2-KNRK cells[7]

Table 1: In Vitro Inhibitory Activity of this compound

ApplicationConcentration/DoseCell Type/Animal ModelObserved EffectReference
In Vitro 200 µMKNRK cellsInhibition of trypsin-induced PAR2 activation[7]
0.5 µMPrimary bronchial/tracheal epithelial cellsInhibition of PAR2 agonist-induced calcium mobilization[8]
In Vivo 50 µg per rat (intranasal)Asphyxial cardiac arrest rat modelImproved neurological outcome and reduced neuronal degeneration[9]
10-50 µg (intradermal)MiceInduction of scratching behavior[10]

Table 2: Effective Concentrations and Doses of this compound

Signaling Pathways

The dual activity of this compound is mediated through two distinct signaling pathways, as illustrated in the diagrams below.

PAR2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 Gq Gαq/11 PAR2->Gq Trypsin Trypsin/ Tryptase Trypsin->PAR2 Activates Fsllry This compound Fsllry->PAR2 Inhibits PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK SAPK/JNK ERK PKC->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NFkB->Cytokines Transcription

This compound as a PAR2 Antagonist in Inflammation.

Mrgpr_Agonism cluster_membrane Sensory Neuron Membrane cluster_cytoplasm Cytoplasm Mrgpr MrgprC11/ MRGPRX1 Gq Gαq/11 Mrgpr->Gq Fsllry This compound Fsllry->Mrgpr Activates TRPC TRPC Channel Ca_influx Ca²⁺ Influx TRPC->Ca_influx PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Neuron_act Neuronal Activation (Itch Sensation) Ca_increase->Neuron_act

This compound as an MrgprC11/MRGPRX1 Agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PAR2 Antagonism Assay: Inhibition of Trypsin-Induced Calcium Mobilization

This protocol describes how to assess the PAR2 antagonist activity of this compound by measuring its ability to inhibit trypsin-induced calcium mobilization in PAR2-expressing cells.

Materials:

  • PAR2-expressing KNRK (Kirsten virus-transformed rat kidney) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound (stock solution in sterile water or DMSO)

  • Trypsin (stock solution in sterile buffer)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Culture: Culture PAR2-KNRK cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells onto 96-well black-walled, clear-bottom plates or glass coverslips at a density that will result in a confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • This compound Pre-incubation:

    • Prepare various concentrations of this compound in HBSS.

    • Add the this compound solutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (HBSS alone).

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader or on the microscope stage.

    • Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add trypsin solution (e.g., final concentration of 10 nM) to the wells to activate PAR2.

    • Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (peak ratio - baseline ratio) for each condition.

    • Normalize the data to the control (trypsin alone) to determine the percentage of inhibition by this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Calcium_Imaging_Workflow Start Start: Culture PAR2-KNRK Cells Seed Seed Cells in 96-well Plate Start->Seed Load Load Cells with Fura-2 AM Seed->Load Preincubate Pre-incubate with this compound Load->Preincubate Measure_Baseline Measure Baseline Fluorescence Preincubate->Measure_Baseline Add_Trypsin Add Trypsin Measure_Baseline->Add_Trypsin Record_Fluorescence Record Fluorescence Change Add_Trypsin->Record_Fluorescence Analyze Analyze Data (Calculate % Inhibition, IC50) Record_Fluorescence->Analyze End End Analyze->End

Workflow for Calcium Imaging Assay.
In Vitro Cytokine Release Assay

This protocol outlines a method to measure the effect of this compound on the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line)

  • Appropriate cell culture medium

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a PAR2 agonist)

  • This compound

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Culture and Seeding: Culture and seed the immune cells in a 96-well plate at an appropriate density.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a specified period (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement by ELISA:

    • Follow the manufacturer's protocol for the specific ELISA kits.

    • Briefly, coat a 96-well ELISA plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the plate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the TMB substrate and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the standards.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

    • Compare the cytokine levels in the this compound-treated groups to the stimulated control group to determine the inhibitory effect.

ELISA_Workflow Start Start: Culture Immune Cells Seed Seed Cells in 96-well Plate Start->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS/PAR2 Agonist Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Perform ELISA for Cytokines Collect->ELISA Analyze Analyze Data (Calculate Cytokine Concentration) ELISA->Analyze End End Analyze->End

Workflow for Cytokine Release Assay.
In Vivo Scratching Behavior Assay

This protocol is for assessing the in vivo agonist effect of this compound on MrgprC11 by observing scratching behavior in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound dissolved in sterile saline

  • Observation chambers (e.g., clear plastic cylinders)

  • Video recording equipment

Procedure:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound (e.g., 10-50 µg in 50 µL) via intradermal injection into the nape of the neck. A saline-injected group should be used as a control.

  • Observation and Recording: Immediately after injection, place the mice back into the observation chambers and start video recording for 30-60 minutes.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the number of scratching bouts.

    • A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.

  • Data Analysis:

    • Compare the total number of scratching bouts between the this compound-treated groups and the saline control group using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable and complex research tool for investigating inflammatory and sensory pathways. Its established role as a PAR2 antagonist provides a means to probe the involvement of this receptor in various inflammatory diseases. Concurrently, its newly discovered agonist activity at MrgprC11/MRGPRX1 opens up new avenues for studying itch and sensory neuron activation, while also highlighting a potential off-target effect to consider when interpreting experimental results. The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of inflammation and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Fsllry-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsllry-NH2 is a synthetic peptide with a dual role in biological systems. It is widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and various other pathophysiological processes.[1][2][3][4][5] However, recent studies have revealed a novel function of this compound as an agonist for the Mas-related G protein-coupled receptors MrgprC11 in mice and its human ortholog, MRGPRX1.[6] This activation has been shown to induce scratching behaviors, indicating a role in itch sensation.[2][6][7] This dual activity makes this compound a valuable tool for investigating the distinct roles of PAR2 and Mrgpr receptors in vivo.

These application notes provide detailed protocols for the in vivo administration of this compound in rodent models to study its effects on pain, inflammation, neurological conditions, and itch.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound
Animal Model Application Administration Route Dosage Vehicle Reference
Rat (Sprague-Dawley)Neurological Injury (Cardiac Arrest)Intranasal50 µg per ratNot specified[8][9][10]
Mouse (ICR)Itch (Pruritus)Intradermal35 µg in salineSaline[9]
MouseItch (Pruritus)Intradermal40 nmol/site in 20 µLPhysiological saline[9]
Mouse (ICR)Neuropathic Pain (Taxol-induced)Not specifiedNot specifiedNot specified[1][3][4][5]
MouseDermatophyte-associated ItchNot specifiedNot specifiedNot specified[1][3][4][5]
Table 2: Recommended Vehicle Formulations for In Vivo Injection
Formulation Composition Solubility of this compound TFA Reference
Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.74 mM)[1][11]
Vehicle 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.74 mM)[1][11]
Vehicle 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.74 mM)[1][8][11]

Experimental Protocols

Protocol 1: Intranasal Administration in Rats for Neurological Studies

This protocol is adapted from studies investigating the neuroprotective effects of this compound following cardiac arrest-induced global cerebral ischemia.[8][10]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Micropipette with sterile tips

  • Rat positioning device or platform

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to achieve the desired final concentration. For a 50 µg dose, a concentration of 2.5 µg/µL would require a 20 µL total volume.

    • Ensure the solution is clear and free of particulates. Gentle vortexing or sonication may be used if necessary.[1][11] Prepare fresh on the day of the experiment.

  • Animal Anesthesia:

    • Anesthetize the rat using an approved institutional protocol. Ensure a stable plane of anesthesia is achieved where the animal is unresponsive to toe pinch.

  • Positioning:

    • Place the anesthetized rat in a supine position with its head slightly elevated.[1]

  • Administration:

    • Using a micropipette, carefully administer a small volume (e.g., 10 µL) of the this compound solution into one nostril.[2]

    • Allow a few minutes for the solution to be absorbed.

    • Administer the remaining volume to the other nostril. Alternate between nostrils for larger volumes to prevent overflow into the pharynx.

  • Post-Administration Monitoring:

    • Monitor the animal's breathing and recovery from anesthesia.

    • Keep the animal warm until it has fully recovered.

Protocol 2: Intradermal Injection in Mice for Itch Behavior Studies

This protocol is designed to investigate the pruritic (itch-inducing) effects of this compound through activation of MrgprC11.[2][6][7]

Materials:

  • This compound

  • Sterile physiological saline (0.9% NaCl)

  • Hamilton syringe with a 30-gauge needle

  • Animal restrainer (optional)

  • Observation chambers

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile physiological saline to the desired concentration (e.g., 40 nmol in 20 µL).[9]

    • Ensure complete dissolution. Prepare fresh on the day of use.

  • Animal Preparation:

    • Gently shave a small area on the rostral back or nape of the neck of the mouse one day prior to the experiment to allow for clear visualization of the injection site.

    • On the day of the experiment, allow the mice to acclimate to the observation chambers for at least 30 minutes.

  • Injection:

    • Gently restrain the mouse.

    • Using a Hamilton syringe, perform an intradermal injection of the this compound solution (e.g., 20 µL) into the shaved area. A visible bleb should form at the injection site.

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Videotape the animal's behavior for a set period (e.g., 30-60 minutes).

    • Subsequently, quantify the number of scratching bouts directed towards the injection site.

Protocol 3: Systemic Administration (Intraperitoneal Injection) for Pain and Inflammation Models

This protocol provides a general framework for systemic administration of this compound to investigate its role as a PAR2 antagonist in models of pain and inflammation.

Materials:

  • This compound

  • Vehicle (e.g., Vehicle 1 from Table 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the vehicle solution by sequentially adding each component and ensuring a clear solution is formed.[1][11]

    • Dissolve the this compound in the vehicle to the desired final concentration. The dosage will need to be optimized for the specific pain or inflammation model being used (a starting point could be in the range of 1-10 mg/kg).

    • Prepare the formulation fresh before each experiment.

  • Animal Weighing and Dose Calculation:

    • Weigh each animal to accurately calculate the volume of the this compound solution to be injected.

  • Injection:

    • Gently restrain the mouse or rat. For an intraperitoneal (i.p.) injection, locate the lower right quadrant of the abdomen.

    • Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume.

  • Experimental Readout:

    • Proceed with the specific experimental protocol for the pain or inflammation model (e.g., von Frey test for mechanical allodynia, hot plate test for thermal hyperalgesia).

Mandatory Visualizations

Signaling Pathways of this compound

Fsllry_NH2_Signaling cluster_PAR2 PAR2 Antagonism cluster_Mrgpr MrgprC11/X1 Agonism Fsllry_PAR2 This compound PAR2 PAR2 G_protein_PAR2 G Protein Signaling Inflammation_Pain Inflammation / Pain Fsllry_Mrgpr This compound Mrgpr MrgprC11 (mouse) MRGPRX1 (human) Gaq11 Gαq/11 PLC Phospholipase C (PLC) IP3 IP3 IP3R IP3 Receptor Ca_release Ca²⁺ Release (from ER) TRPC TRPC Channels Ca_influx Ca²⁺ Influx Itch Itch Sensation (Scratching Behavior)

Experimental Workflow for In Vivo Itch Model

Itch_Model_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis Animal_Acclimation 1. Animal Acclimation (≥30 min) Fsllry_Prep 2. Prepare this compound Solution (in Saline) Injection 3. Intradermal Injection (Rostral back/neck) Fsllry_Prep->Injection Behavior_Record 4. Record Behavior (30-60 min) Injection->Behavior_Record Data_Analysis 5. Quantify Scratching Bouts Behavior_Record->Data_Analysis

Experimental Workflow for In Vivo Neurological Model

Neuro_Model_Workflow cluster_prep Preparation & Induction cluster_admin Administration cluster_eval Evaluation Model_Induction 1. Induce Neurological Injury (e.g., Cardiac Arrest) Fsllry_Prep 2. Prepare this compound Solution Anesthesia 3. Anesthetize Animal Fsllry_Prep->Anesthesia IN_Admin 4. Intranasal Administration Anesthesia->IN_Admin Recovery 5. Post-procedural Recovery & Monitoring IN_Admin->Recovery Outcome_Eval 6. Evaluate Neurological Outcome (e.g., Behavioral tests, Histology) Recovery->Outcome_Eval

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of Fsllry-NH2, a versatile peptide ligand, in a variety of cell culture applications. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1] However, recent studies have revealed a dual role for this peptide, as it can also function as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[2] This dual functionality makes this compound a valuable tool for investigating the distinct roles of these receptors in cellular processes such as inflammation, pain signaling, and immune responses.

Data Presentation

The following tables summarize recommended starting concentrations of this compound for various cell culture applications based on published literature. It is important to note that the optimal concentration may vary depending on the specific cell type, assay conditions, and experimental goals. Therefore, a dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Table 1: Recommended this compound Concentrations for PAR2 Antagonism

Cell TypeApplication/AssayRecommended ConcentrationReference
Kirsten Murine Sarcoma Virus-Transformed Kidney (KNRK) CellsInhibition of trypsin-induced PAR2 activation200 µM[3]
KNRK CellsIC50 for PAR2 inhibition50 µM[3]
Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle CellsInhibition of PAR2 agonist-induced calcium mobilization0.5 µM - 500 µM[1][4]
HepG2 CellsInhibition of H2O2-induced pro-inflammatory gene expressionDose-dependent effects observed[5]
Cardiac FibroblastsBlockade of ERK activation and collagen productionNot specified

Table 2: Recommended this compound Concentrations for MrgprC11/MRGPRX1 Agonism

Cell TypeApplication/AssayRecommended ConcentrationReference
HEK293T cells expressing MrgprC11/MRGPRX1Calcium mobilizationDose-dependent activation[2]
Dorsal Root Ganglia (DRG) NeuronsNeuronal activationNot specified[2]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

Protocol:

  • Refer to the manufacturer's datasheet for the specific molecular weight of your this compound batch.

  • To prepare a stock solution (e.g., 10 mM), calculate the required mass of the peptide.

  • Reconstitute the peptide in sterile water or DMSO. This compound is soluble in water up to 1 mg/mL and in DMSO up to 100 mg/mL.[6] For cell-based assays, it is recommended to use water or a low percentage of DMSO in the final culture medium to avoid solvent-induced cytotoxicity.

  • Gently vortex to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[6][7] Solutions are unstable and should be prepared fresh when possible.[8]

Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium levels in response to this compound, which is indicative of either PAR2 inhibition or MrgprC11/MRGPRX1 activation.

Materials:

  • Cells of interest (e.g., HEK293T expressing the receptor of interest, primary epithelial cells)

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 Direct Calcium Assay Kit or equivalent calcium-sensitive dye

  • This compound stock solution

  • PAR2 agonist (e.g., Trypsin, AC264613) (for antagonism studies)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight under standard conditions (37°C, 5% CO2).

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: After dye loading, wash the cells with assay buffer. Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition:

    • For Antagonism Studies: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes). Then, inject the PAR2 agonist and immediately begin recording the fluorescence signal.

    • For Agonism Studies: Directly inject various concentrations of this compound and immediately begin recording the fluorescence signal.

  • Data Acquisition: Record the fluorescence intensity over time. The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. For antagonism studies, calculate the inhibition of the agonist response by this compound.

Cytotoxicity Assay

It is essential to determine if the observed effects of this compound are due to its specific receptor interactions or a general cytotoxic effect.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT, XTT, or LDH-based cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity.

  • Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cytokine Release Assay

This assay is useful for investigating the effect of this compound on inflammatory responses.

Materials:

  • Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or other cytokine-producing cells

  • 24- or 48-well tissue culture plates

  • This compound stock solution

  • Stimulus for cytokine release (e.g., lipopolysaccharide - LPS, phytohemagglutinin - PHA)

  • ELISA or multiplex immunoassay kit for the cytokine(s) of interest (e.g., IL-6, IL-8, TNF-α)

Protocol:

  • Cell Seeding: Seed the cells in a culture plate at the desired density.

  • Treatment: Pre-incubate the cells with this compound for a specific period before adding the stimulus.

  • Stimulation: Add the stimulus to induce cytokine production and incubate for the appropriate time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine(s) in the supernatant using an appropriate immunoassay.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the control groups.

Mandatory Visualizations

Signaling Pathways

Fsllry_NH2_Signaling Protease Protease Fsllry_ag Fsllry_ag PAR2 PAR2 Mrgpr Mrgpr

Caption: Dual signaling roles of this compound.

Experimental Workflow

Calcium_Mobilization_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells culture Culture overnight (37°C, 5% CO₂) seed_cells->culture dye_loading Load cells with a calcium-sensitive dye culture->dye_loading wash Wash cells with assay buffer dye_loading->wash baseline Measure baseline fluorescence wash->baseline antagonist_path antagonist_path baseline->antagonist_path agonist_path agonist_path baseline->agonist_path record Record fluorescence over time analyze Analyze data (peak fluorescence or AUC) record->analyze end End analyze->end pre_incubate pre_incubate antagonist_path->pre_incubate add_fsllry add_fsllry agonist_path->add_fsllry add_agonist add_agonist pre_incubate->add_agonist add_agonist->record add_fsllry->record

Caption: Workflow for a calcium mobilization assay.

References

Application Notes and Protocols for Fsllry-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsllry-NH2 is a synthetic peptide that functions as a selective antagonist for the Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cellular signaling. As an antagonist, this compound blocks the activation of PAR2, making it a valuable tool for studying the receptor's role in these pathways and for potential therapeutic development. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound, including its chemical properties, solubility, and recommended storage conditions.

Table 1: Chemical Properties of this compound

PropertyValue
SequencePhe-Ser-Leu-Leu-Arg-Tyr-NH2
Molecular Weight796.96 g/mol (or 910.98 g/mol for the TFA salt)
FormulaC39H60N10O8
AppearanceWhite to off-white solid/powder
Purity≥95%

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mLUltrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1]
Water1.43 mg/mL[2]Ultrasonic assistance may be required.[2]
WaterSoluble to 1 mg/ml

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder-80°C2 yearsSealed, away from moisture and light.[1]
-20°C1 yearSealed, away from moisture and light.[1]
In Solvent (Stock Solution)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for long-term storage and subsequent dilution for various in vitro and in vivo applications.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO), freshly opened

  • Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Calculation: Determine the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).

  • Reconstitution: Aseptically add the calculated volume of fresh DMSO to the vial of this compound.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare a working solution for use in in vitro cell culture experiments.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate cell culture medium or buffer to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Application: Add the prepared working solution to your cell cultures as required by your experimental design. For example, in studies investigating the effect of this compound on intracellular calcium mobilization, cells can be exposed to a final concentration of 0.5 µM.[3]

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of how to prepare this compound for in vivo administration, based on a formulation used in a published study.[2]

Materials:

  • This compound stock solution in DMSO (25.0 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes and syringes

Procedure:

  • Preparation of Saline: Dissolve 0.9 g of sodium chloride in 100 mL of sterile distilled water to prepare a 0.9% saline solution.

  • Formulation (for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.

  • Administration: The resulting formulation will have a this compound concentration of 2.5 mg/mL. This solution should be prepared fresh before use and administered according to the specific experimental protocol.

Visualizations

PAR2 Signaling Pathway and Inhibition by this compound

Protease-Activated Receptor 2 (PAR2) is typically activated by the proteolytic cleavage of its extracellular N-terminus by proteases such as trypsin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. These pathways often involve the activation of G-proteins, leading to downstream effects such as the release of intracellular calcium and the activation of MAPK pathways, ultimately influencing processes like inflammation and pain signaling. This compound acts as an antagonist by blocking this activation.

PAR2_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 Cleavage & Activation Fsllry This compound Fsllry->PAR2 Inhibition G_Protein G-Protein Activation PAR2->G_Protein Signal Transduction PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release MAPK MAPK Pathway Activation DAG->MAPK Inflammation Inflammation / Pain Signaling Ca_release->Inflammation MAPK->Inflammation

Caption: Inhibition of the PAR2 signaling pathway by this compound.

Experimental Workflow: Dissolution and Storage of this compound

The following diagram illustrates the general workflow for the proper handling of this compound, from receiving the lyophilized product to preparing it for experimental use.

Fsllry_Workflow start Receive Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Appropriate Solvent (e.g., DMSO) equilibrate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at -80°C or -20°C aliquot->storage thaw Thaw Single Aliquot for Use storage->thaw dilute Dilute to Working Concentration (e.g., in cell media) thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound dissolution and storage.

References

Application Notes and Protocols for Fsllry-NH2 Stability in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsllry-NH2 is a synthetic peptide that acts as a potent antagonist for the Protease-Activated Receptor 2 (PAR2). It is a valuable tool in studying the physiological and pathological roles of PAR2 in inflammation, pain, and other cellular processes. However, a recent study has revealed that this compound can also function as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, inducing itch-related behaviors.[1] This dual activity necessitates a thorough understanding of its stability and handling to ensure reproducible and accurate experimental outcomes.

These application notes provide a comprehensive overview of the stability of this compound in Dimethyl Sulfoxide (DMSO) and other commonly used solvents. It includes recommended storage conditions, protocols for assessing stability, and a detailed description of its known signaling pathways.

Solubility and Recommended Storage

Proper storage of this compound is critical to maintain its biological activity and prevent degradation. Commercial suppliers provide general guidelines for solubility and storage.

Solubility Data:

SolventConcentrationNotes
DMSO100 mg/mLUse fresh, high-quality DMSO to avoid moisture absorption which can reduce solubility.
Water1 mg/mL

Storage Recommendations:

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to 3 yearsStore desiccated.
Lyophilized Powder-80°CUp to 3 yearsStore desiccated for optimal long-term stability.
In Solvent (e.g., DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Important Consideration: Several suppliers note that solutions of this compound are unstable and recommend preparing them fresh for optimal results. The stability of peptides in solution is influenced by factors such as pH, temperature, and the presence of proteases. For peptides with a C-terminal amide, like this compound, degradation can occur via hydrolysis.

Signaling Pathways of this compound

This compound exhibits a dual functionality, acting as an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1.

As a PAR2 antagonist , this compound blocks the signaling cascade initiated by proteases like trypsin. PAR2 activation typically leads to the mobilization of intracellular calcium and the activation of MAPK/PI3K pathways, contributing to inflammatory responses. By inhibiting PAR2, this compound can attenuate these effects.[2]

Conversely, as an agonist for MrgprC11 and its human ortholog MRGPRX1 , this compound initiates a distinct signaling pathway.[1] This activation leads to the stimulation of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium, and leading to an overall increase in intracellular calcium levels. This signaling cascade is associated with the sensation of itch.[1][3]

Fsllry_NH2_Signaling cluster_antagonist PAR2 Antagonism cluster_agonist MrgprC11/MRGPRX1 Agonism Fsllry_ant This compound PAR2 PAR2 Fsllry_ant->PAR2 Inhibits Inflammation Inflammatory Response PAR2->Inflammation Leads to Trypsin Trypsin Trypsin->PAR2 Activates Fsllry_ag This compound Mrgpr MrgprC11/ MRGPRX1 Fsllry_ag->Mrgpr Activates Gaq Gαq/11 Mrgpr->Gaq PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Itch Itch Sensation Ca_release->Itch

Caption: Dual signaling pathways of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 797 g/mol . For 1 mg of peptide:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume (µL) = (0.001 g / 797 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 125.5 µL

  • Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.

  • Aliquot the stock solution into smaller volumes in sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol_Workflow start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate calculate Calculate DMSO Volume for 10 mM equilibrate->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Microtubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Caption: Workflow for this compound stock solution preparation.
Protocol 2: Assessment of this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for a stability-indicating RP-HPLC method to monitor the degradation of this compound over time. This method should be optimized for your specific instrumentation and requirements.

Objective: To quantify the percentage of intact this compound remaining in a solution under defined storage conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 column suitable for peptide separations (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)

  • Temperature-controlled autosampler and column compartment

Procedure:

1. Sample Preparation and Incubation: a. Dilute the this compound stock solution to a working concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, water, or a relevant buffer). b. Prepare multiple identical aliquots for analysis at different time points. c. Store the aliquots under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C).

2. HPLC Method: a. Mobile Phase A: 0.1% TFA in HPLC-grade water b. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile c. Flow Rate: 1.0 mL/min d. Column Temperature: 35-40°C e. Detection Wavelength: 214 nm or 280 nm f. Injection Volume: 10-20 µL g. Gradient:

  • 0-5 min: 5% B
  • 5-35 min: Linear gradient from 5% to 65% B
  • 35-40 min: Linear gradient from 65% to 95% B
  • 40-45 min: 95% B (column wash)
  • 45-50 min: Linear gradient from 95% to 5% B
  • 50-60 min: 5% B (re-equilibration)

3. Data Analysis: a. At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from storage and inject it onto the HPLC system. b. The peak corresponding to the intact this compound should be identified based on its retention time from the initial (T=0) injection. c. Integrate the peak area of the intact this compound and any new peaks that appear, which may represent degradation products. d. Calculate the percentage of remaining this compound at each time point relative to the initial peak area at T=0.

  • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

4. Identification of Degradation Products (Optional): a. Fractions corresponding to the degradation product peaks can be collected and further analyzed by mass spectrometry (e.g., LC-MS/MS) to identify their structures. Common peptide degradation pathways include hydrolysis, oxidation, and deamidation.

Conclusion

This compound is a valuable research tool with dual activity that requires careful handling and storage to ensure experimental reproducibility. While soluble in DMSO, its stability in solution is a concern, and fresh preparations are recommended. The provided protocols offer a starting point for the preparation and stability assessment of this compound solutions. Researchers should validate these methods within their own laboratory settings to ensure accurate and reliable results. Further studies are warranted to generate quantitative data on the degradation kinetics of this compound in various solvents and under different storage conditions.

References

Application of Fsllry-NH2 in Asthma Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fsllry-NH2, a selective peptide antagonist of Protease-Activated Receptor 2 (PAR-2), in preclinical asthma research models. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of PAR-2 inhibition in allergic airway inflammation.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor, is widely expressed in the respiratory tract on various cells including epithelial cells, smooth muscle cells, and eosinophils.[1] Activation of PAR-2 by endogenous proteases (e.g., mast cell tryptase) or exogenous allergens with proteolytic activity contributes to the pathogenesis of asthma by triggering pro-inflammatory signaling pathways.[2][3] this compound acts as a competitive antagonist to PAR-2, thereby inhibiting its activation and downstream inflammatory signaling.

Mechanism of Action

This compound is a synthetic peptide that selectively blocks the activation of PAR-2. In the context of asthma, environmental triggers such as allergens can possess proteolytic activity, leading to the cleavage and activation of PAR-2 on airway epithelial and immune cells.[2] This activation initiates a signaling cascade that results in the release of pro-inflammatory mediators. This compound prevents this activation, thereby mitigating the inflammatory response.

A key mechanism of PAR-2-mediated cellular activation is the mobilization of intracellular calcium ([Ca²⁺]i). Studies have shown that the PAR-2 agonist AC264613 significantly increases intracellular calcium levels in human bronchial/tracheal epithelial cells, bronchial smooth muscle cells, and eosinophils.[1][4] Conversely, the PAR-2 antagonist this compound has been demonstrated to significantly decrease these elevated intracellular calcium levels, in some cases to undetectable levels (p < 0.01).[1][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Intracellular Calcium Mobilization
Cell TypeAgonistAntagonistAgonist Concentration (mM)Antagonist Concentration (mM)Effect on Intracellular Calcium MobilizationSignificanceReference
Human Bronchial/Tracheal Epithelial CellsAC264613This compound100.5Significant decrease to undetectable levelsP = 0.01[1]
Human Small Airway Epithelial CellsAC264613This compound100.5Significant decreaseP = 0.0024[1]
Human Bronchial Smooth Muscle CellsAC264613This compound100.5Significant decreaseP = 0.0001[1]
Asthmatic Human Bronchial Smooth Muscle CellsAC264613This compound100.5Significant decreaseP = 0.01[1]
Eosinophils (from asthmatic participants)AC264613This compound100.5No significant change with antagonist aloneP = 0.99[1]

Note: While the referenced study demonstrated a significant inhibitory effect of this compound, specific quantitative data on the percentage of inhibition or mean fluorescence intensity were not provided.

Table 2: Expected In Vivo Effects of PAR-2 Antagonism in an Ovalbumin (OVA)-Induced Mouse Model of Asthma
ParameterExpected Outcome with this compound TreatmentMethod of Measurement
Airway Hyperresponsiveness (AHR)Reduction in AHR to methacholine (B1211447) challengeWhole-body plethysmography (Penh) or invasive measurement of airway resistance.
Bronchoalveolar Lavage Fluid (BALF) - Total Cell CountDecrease in total inflammatory cell infiltrationHemocytometer counting.
BALF - Differential Cell Count (Eosinophils, Neutrophils, Lymphocytes)Significant reduction in eosinophil numbersCytospin and differential staining (e.g., Wright-Giemsa).
Lung HistologyReduced peribronchial and perivascular inflammation, decreased goblet cell hyperplasiaH&E and PAS staining of lung tissue sections.
Th2 Cytokine Levels (IL-4, IL-5, IL-13) in BALFDecreased levels of Th2 cytokinesELISA or multiplex bead assay.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This protocol describes a standard method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound (Tocris, R&D Systems, or other reputable supplier)

  • Vehicle for this compound (e.g., sterile saline)

  • Methacholine chloride (Sigma-Aldrich)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • Administer the control group with an i.p. injection of alum in saline only.

  • Drug Administration:

    • Starting from day 13, administer this compound or vehicle to the respective treatment groups. The optimal dose and route of administration (e.g., intraperitoneal, intranasal, or aerosol) should be determined in preliminary dose-ranging studies. A suggested starting point for in vivo studies could be based on effective doses of similar peptide antagonists.

    • Continue daily administration until the end of the challenge period.

  • Airway Challenge:

    • On days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using an ultrasonic nebulizer in a whole-body exposure chamber.

    • Challenge the control group with saline aerosol only.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 17):

    • 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

    • AHR can be assessed non-invasively using a whole-body plethysmograph to measure the enhanced pause (Penh), or invasively by measuring lung resistance and compliance in anesthetized, tracheostomized, and mechanically ventilated mice.

  • Bronchoalveolar Lavage (BAL) and Tissue Collection (Day 17):

    • Immediately after AHR measurement, euthanize the mice.

    • Perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.

    • Centrifuge the BAL fluid (BALF) to pellet the cells. Use the supernatant for cytokine analysis (ELISA) and the cell pellet for total and differential cell counts.

    • Perfuse the lungs with saline and harvest for histological analysis (fix in 10% neutral buffered formalin).

Protocol 2: In Vitro Intracellular Calcium Mobilization Assay

This protocol details the measurement of this compound's ability to inhibit PAR-2 agonist-induced intracellular calcium flux in relevant cell types.

Materials:

  • Human bronchial epithelial cells (e.g., BEAS-2B) or primary human eosinophils.

  • Cell culture medium and supplements.

  • PAR-2 agonist (e.g., AC264613 or Trypsin).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Assay Protocol:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Inject the PAR-2 antagonist, this compound, at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes).

    • Following incubation, inject the PAR-2 agonist (e.g., AC264613) and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist-only control (100% activation).

    • Plot the normalized response against the concentration of this compound to determine the IC₅₀ value.

Mandatory Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allergen Allergen (with protease activity) PAR2 PAR-2 Allergen->PAR2 Activates Fsllry This compound Fsllry->PAR2 Inhibits Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_ER->PKC MAPK MAPK Pathway (ERK) PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K NFkB NF-κB Activation MAPK->NFkB PI3K->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-4, IL-5, IL-13, etc.) NFkB->Cytokines Promotes Transcription

Caption: PAR-2 signaling pathway in airway inflammation and its inhibition by this compound.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (OVA + Alum, i.p.) Day7 Day 7: Booster Sensitization (OVA + Alum, i.p.) Treatment Days 13-16: Daily Treatment (this compound or Vehicle) Day7->Treatment AHR Day 17: Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Challenge Days 14-16: Daily Challenge (Aerosolized OVA) Challenge->AHR BALF Day 17: Bronchoalveolar Lavage (BAL) and Tissue Collection AHR->BALF Analysis Analysis: Cell Counts, Cytokines, Histology BALF->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of asthma.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism of Action cluster_effect Effect PAR2_Activation PAR-2 Activation by Proteases Fsllry_Inhibition This compound (PAR-2 Antagonist) Inhibition Inhibition of Downstream Signaling (↓ [Ca²⁺]i, ↓ MAPK/PI3K) PAR2_Activation->Inhibition Blocked by this compound Fsllry_Inhibition->Inhibition Leads to Reduced_Inflammation Reduced Airway Inflammation & AHR Inhibition->Reduced_Inflammation Results in

Caption: Logical relationship of this compound's action in mitigating asthma pathology.

References

Application Notes and Protocols for Fsllry-NH2 in the Study of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant modulator of intestinal inflammation.[1] PAR2 is activated by the proteolytic cleavage of its N-terminal domain by proteases such as trypsin and mast cell tryptase, which are often upregulated in the inflamed gut.[1][2] This activation triggers intracellular signaling cascades that can influence inflammation, intestinal permeability, and tissue remodeling.[3][4][5]

Fsllry-NH2 is a selective peptide antagonist of PAR2.[6] By blocking the activation of PAR2, this compound serves as a valuable research tool to investigate the role of this receptor in the pathogenesis of IBD and to explore the therapeutic potential of PAR2 inhibition. These application notes provide an overview of the role of PAR2 in IBD and detailed protocols for utilizing this compound in preclinical IBD models.

While direct studies of this compound in IBD models are limited, research on other PAR2 antagonists, such as GB88, has demonstrated the potential of this therapeutic strategy.[7][8]

PAR2 Signaling in Intestinal Inflammation

Activation of PAR2 on various cell types in the gut, including epithelial cells, immune cells, and neurons, can initiate multiple downstream signaling pathways. This can lead to the production of pro-inflammatory cytokines, increased leukocyte recruitment, and alterations in epithelial barrier function.[1][5] However, some studies also suggest a protective role for PAR2 in tissue repair and regeneration, highlighting the complexity of its function in the gut.[3]

PAR2_Signaling_IBD cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Proteases Proteases PAR2 PAR2 Proteases->PAR2 Activation Gq_11 Gαq/11 PAR2->Gq_11 Coupling PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC MAPK MAPK (ERK, p38) Ca_PKC->MAPK NFkB NF-κB Ca_PKC->NFkB Inflammatory_Response Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Leukocyte Recruitment ↑ Intestinal Permeability MAPK->Inflammatory_Response NFkB->Inflammatory_Response Fsllry_NH2 This compound Fsllry_NH2->PAR2 Antagonism

Caption: PAR2 signaling pathway in intestinal inflammation.

Data Presentation: Efficacy of PAR2 Antagonism in Experimental Colitis

The following tables summarize the quantitative data from a study using the PAR2 antagonist GB88 in a rat model of TNBS-induced colitis.[7][8] This data is representative of the potential effects that could be investigated using this compound.

Table 1: Effect of PAR2 Antagonist GB88 on Macroscopic and Microscopic Colitis Parameters

Treatment GroupMortality (%)Colon Obstruction (%)Ulceration Score (0-5)Colon Wall Thickness (mm)Myeloperoxidase (MPO) Activity (U/g tissue)
Control 000.2 ± 0.10.8 ± 0.15 ± 2
TNBS-Control 40604.1 ± 0.32.5 ± 0.255 ± 8
TNBS + GB88 (10 mg/kg/day, p.o.) 10151.5 ± 0.21.2 ± 0.120 ± 5*
TNBS + Sulfasalazine (100 mg/kg/day, p.o.) 25302.8 ± 0.41.8 ± 0.235 ± 6

*p < 0.05 compared to TNBS-Control. Data are presented as mean ± SEM.

Table 2: Effect of PAR2 Antagonist GB88 on Pro-inflammatory Cytokine mRNA Expression in Colonic Tissue

Treatment GroupTNF-α (relative expression)IL-1β (relative expression)IL-6 (relative expression)
Control 1.0 ± 0.21.0 ± 0.31.0 ± 0.2
TNBS-Control 8.5 ± 1.210.2 ± 1.512.1 ± 1.8
TNBS + GB88 (10 mg/kg/day, p.o.) 3.2 ± 0.54.1 ± 0.64.8 ± 0.7*

*p < 0.05 compared to TNBS-Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for inducing experimental colitis and assessing the efficacy of this compound.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce acute and chronic colitis that mimics aspects of human ulcerative colitis.

Materials:

  • This compound

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • C57BL/6 mice (6-8 weeks old)

  • Sterile, distilled water

  • Vehicle for this compound (e.g., sterile saline or PBS)

Protocol:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Induction of Acute Colitis:

    • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • A control group should receive regular sterile drinking water.

  • This compound Administration:

    • Based on studies with other PAR2 antagonists and in vivo studies with this compound in other models, a starting dose of 1-10 mg/kg can be considered.[7][9] The optimal dose should be determined empirically.

    • Dissolve this compound in a suitable vehicle.

    • Administer this compound daily via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), starting from day 0 of DSS administration.

    • A vehicle control group receiving DSS and the vehicle alone should be included.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of fecal blood daily for each mouse to calculate a Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., day 7), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and cytokine analysis (e.g., qPCR or ELISA).

DSS_Workflow Start Start Acclimatization Mouse Acclimatization (1 week) Start->Acclimatization Grouping Randomize into Groups: - Control - DSS + Vehicle - DSS + this compound Acclimatization->Grouping Induction Induce Colitis: 2-5% DSS in drinking water (Days 0-7) Grouping->Induction Treatment Daily Treatment: This compound or Vehicle (i.p. or p.o.) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Induction->Monitoring Treatment->Monitoring Termination Euthanasia and Sample Collection (Day 7) Monitoring->Termination Analysis Analysis: - Colon Length - Histology (H&E) - MPO Activity - Cytokine Levels Termination->Analysis End End Analysis->End

References

Application Notes and Protocols for Calcium Imaging Assays Using Fsllry-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsllry-NH2 is a versatile synthetic peptide with a dual role in modulating intracellular calcium signaling. It is recognized primarily as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation and pain.[1] However, recent studies have revealed that this compound also functions as an agonist for Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, triggering a robust increase in intracellular calcium.[1][2] This dual functionality makes this compound a valuable tool for investigating the distinct signaling pathways of these receptors and for screening potential therapeutic compounds.

These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to characterize its antagonist activity on PAR2 and its agonist activity on MrgprC11/MRGPRX1.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound in calcium imaging assays.

Parameter Receptor Cell Line Value Assay Conditions Reference
IC50PAR2KNRK cells50 µMInhibition of trypsin-mediated PAR2 activation[3]
AgonistMrgprC11HEK293TDose-dependent activationCalcium imaging following application of various concentrations of this compound[1][2]
AgonistMRGPRX1HEK293TModerate activationCalcium imaging[1][2]

Note: The IC50 value for PAR2 antagonism was determined through the inhibition of trypsin-mediated activation.[3] The agonist activity on MrgprC11 was observed to be specific and dose-dependent.[1][2]

Signaling Pathways

The activation of both PAR2 and MrgprC11/MRGPRX1 by their respective ligands initiates a signaling cascade that results in the mobilization of intracellular calcium. Below are diagrams illustrating these pathways.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates Gq/11 Gq/11 PAR2->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca2+_release Ca2+ Release Downstream_Effects Downstream Cellular Effects Ca2+_release->Downstream_Effects IP3R->Ca2+_release Ca2+_store Ca2+ Store Ca2+_store->Ca2+_release

PAR2 Signaling Pathway Leading to Calcium Mobilization.

MrgprC11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound MrgprC11_X1 MrgprC11/MRGPRX1 This compound->MrgprC11_X1 Binds and Activates Gq/11 Gq/11 MrgprC11_X1->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC_channels TRPC Channels Ca2+_influx Ca2+ Influx TRPC_channels->Ca2+_influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds DAG->TRPC_channels Activates Ca2+_release Ca2+ Release Ca2+_increase Increased Intracellular [Ca2+] Ca2+_release->Ca2+_increase Ca2+_influx->Ca2+_increase Downstream_Effects Downstream Cellular Effects Ca2+_increase->Downstream_Effects IP3R->Ca2+_release Ca2+_store Ca2+ Store Ca2+_store->Ca2+_release

MrgprC11/MRGPRX1 Signaling Pathway Activated by this compound.

Experimental Protocols

The following protocols are designed for studying the effects of this compound on intracellular calcium levels in cultured cells, such as HEK293T cells. These can be adapted for other cell types and experimental setups.

Protocol 1: Characterizing this compound as a PAR2 Antagonist

This protocol outlines the steps to measure the inhibitory effect of this compound on PAR2 activation.

PAR2_Antagonist_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Data Acquisition & Analysis Seed_Cells Seed HEK293T cells expressing PAR2 Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) Seed_Cells->Load_Dye Pre-incubate Pre-incubate cells with varying concentrations of this compound Load_Dye->Pre-incubate Stimulate Stimulate cells with a PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) Pre-incubate->Stimulate Record_Fluorescence Record fluorescence changes over time using a fluorescence microscope or plate reader Stimulate->Record_Fluorescence Analyze_Data Analyze the data to determine the inhibitory effect of this compound and calculate the IC50 Record_Fluorescence->Analyze_Data

Experimental Workflow for PAR2 Antagonist Assay.

Materials:

  • HEK293T cells stably expressing human PAR2

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • This compound stock solution

  • PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) stock solution

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Culture: Seed HEK293T-PAR2 cells onto glass-bottom dishes or multi-well plates suitable for imaging and culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HBS to achieve the desired final concentrations.

    • Replace the HBS with the this compound solutions and incubate for 10-20 minutes.

  • PAR2 Activation and Imaging:

    • Place the dish or plate on the imaging setup.

    • Begin recording baseline fluorescence.

    • Add the PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) to the wells.

    • Continue recording the fluorescence signal for a sufficient duration to capture the full calcium response.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each condition.

    • Normalize the responses to a control (agonist alone).

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Characterizing this compound as a MrgprC11/MRGPRX1 Agonist

This protocol is designed to measure the agonistic activity of this compound on MrgprC11 or MRGPRX1.

Mrgpr_Agonist_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Data Acquisition & Analysis Seed_Cells Seed HEK293T cells expressing MrgprC11 or MRGPRX1 Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) Seed_Cells->Load_Dye Stimulate Stimulate cells with varying concentrations of this compound Load_Dye->Stimulate Record_Fluorescence Record fluorescence changes over time using a fluorescence microscope or plate reader Stimulate->Record_Fluorescence Analyze_Data Analyze the data to determine the agonist effect of this compound and calculate the EC50 Record_Fluorescence->Analyze_Data

Experimental Workflow for MrgprC11/MRGPRX1 Agonist Assay.

Materials:

  • HEK293T cells transiently or stably expressing mouse MrgprC11 or human MRGPRX1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Culture and Transfection (if applicable):

    • Seed HEK293T cells as described in Protocol 1.

    • If using transient expression, transfect the cells with a plasmid encoding MrgprC11 or MRGPRX1 24 hours after seeding.

  • Dye Loading: Follow the same dye loading procedure as described in Protocol 1.

  • This compound Stimulation and Imaging:

    • Place the dish or plate on the imaging setup.

    • Begin recording baseline fluorescence.

    • Add varying concentrations of this compound to the wells.

    • Continue recording the fluorescence signal to capture the calcium response.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each concentration of this compound.

    • Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

By following these application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the complex signaling pathways of PAR2 and MrgprC11/MRGPRX1, and to facilitate the discovery of novel therapeutics targeting these receptors.

References

Troubleshooting & Optimization

Optimizing Fsllry-NH2 Dosage for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsllry-NH2, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experiments with this selective Protease-Activated Receptor 2 (PAR2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions by inhibiting the activation of PAR2, a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, pain, and metabolism.[1][3] The inhibitory concentration (IC50) of this compound for PAR2 has been determined to be 50 µM in PAR2-expressing KNRK cells.[1]

Q2: What is the known off-target activity of this compound that I should be aware of?

A2: A significant off-target effect of this compound is the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) in mice.[4][5] This activation can lead to scratching behaviors, an important consideration when interpreting your experimental results, especially in studies related to pain or inflammation where such behavior could be a confounding factor.[4][5]

Q3: How should I prepare this compound for in vivo administration?

A3: The preparation of this compound for in vivo use is critical for obtaining reliable and reproducible results. Due to its peptidic nature, solutions are often unstable and should be prepared fresh for each experiment.[6] For solubilization, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][7] It is recommended to first dissolve the peptide in a small amount of DMSO and then sequentially add the other components, ensuring the solution is clear at each step.[7] Heating or sonication can be used to aid dissolution if precipitation occurs.[7]

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once in solution, it is recommended to use it immediately.[1][6] If short-term storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected Scratching Behavior in Mice Off-target activation of MrgprC11 by this compound.[4][5]- Be aware of this potential phenotype and consider it in your behavioral analysis.- Use appropriate control groups to differentiate between disease-related behaviors and this compound-induced scratching.- At present, there are no established methods to completely block this off-target effect while maintaining PAR2 antagonism.
Inconsistent or Lack of Efficacy - Improper solution preparation: Peptide may not be fully dissolved or may have precipitated out of solution.- Degradation of the peptide: Solutions are unstable and should be prepared fresh.[6]- Incorrect dosage or administration route. - Ensure the peptide is fully dissolved in the vehicle. Use sonication or gentle warming if necessary.[7]- Always prepare fresh solutions for each experiment.[6]- Carefully review and optimize the dosage and administration route based on the animal model and research question. Refer to the dosage table below for guidance.
Precipitation of this compound in Solution - Poor solubility: The peptide may have limited solubility in the chosen vehicle.- Incorrect order of solvent addition. - Follow the recommended vehicle formulation (e.g., DMSO, PEG300, Tween-80, Saline).[1][7]- Add solvents sequentially, ensuring the solution is clear before adding the next component.[7]- Gentle heating or sonication can be employed to aid dissolution.[7]

Data Presentation: In Vivo Dosage Summary

The following table summarizes reported dosages of this compound used in various in vivo models. This information can serve as a starting point for your dose-optimization studies.

Animal ModelApplicationDosageAdministration RouteVehicleReference
Rat (Sprague-Dawley)Asphyxial Cardiac Arrest50 µ g/rat Intranasal20% Ethanol (B145695)[7]
Mouse (ICR)Taxol-induced Neuropathic PainNot specifiedNot specifiedNot specified[2][3]
MouseDermatophyte-associated ItchNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Detailed Protocol: Intranasal Administration of this compound in a Rat Model of Asphyxial Cardiac Arrest

This protocol is adapted from a study investigating the neuroprotective effects of this compound.[7]

1. Animal Model:

  • Adult male Sprague-Dawley rats are used in this model.

2. Preparation of this compound Solution:

  • Dissolve this compound in 20% ethanol to a final concentration that allows for the administration of 50 µg in a total volume of 30 µL.

  • Prepare the solution fresh on the day of the experiment.

3. Administration Procedure:

  • One hour following resuscitation from asphyxial cardiac arrest, anesthetize the rat with 2% isoflurane.

  • Place the animal in a supine position.

  • Administer a total volume of 30 µL of the this compound solution (or vehicle control) intranasally.

  • Deliver the solution by alternately applying 5 µL to each naris every 2 minutes over a 10-minute period.

4. Post-Administration Monitoring:

  • Monitor the animal for recovery from anesthesia and any adverse effects.

  • Proceed with neurological and histological assessments at the desired time points.

Mandatory Visualizations

Signaling Pathways

Below are diagrams illustrating the known signaling pathways of this compound.

PAR2_Inhibition Protease Protease PAR2 PAR2 Protease->PAR2 Activates Gq/11 Gq/11 PAR2->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Downstream Effects Downstream Effects Ca2+ release->Downstream Effects This compound This compound This compound->PAR2 Inhibits

Caption: this compound inhibits PAR2 activation and downstream signaling.

MrgprC11_Activation This compound This compound MrgprC11 MrgprC11 This compound->MrgprC11 Activates Gq/11 Gq/11 MrgprC11->Gq/11 PLC PLC Gq/11->PLC IP3 Receptor IP3 Receptor PLC->IP3 Receptor TRPC Channels TRPC Channels PLC->TRPC Channels Ca2+ influx Ca2+ influx IP3 Receptor->Ca2+ influx TRPC Channels->Ca2+ influx Scratching Behavior Scratching Behavior Ca2+ influx->Scratching Behavior

Caption: Off-target activation of MrgprC11 by this compound.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo experiment using this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Selection Select Dose and Vehicle Solution_Prep Prepare Fresh this compound Solution Dose_Selection->Solution_Prep Administration Administer this compound or Vehicle Solution_Prep->Administration Animal_Model Induce Disease Model Animal_Model->Administration Monitoring Monitor for Phenotypes (including scratching) Administration->Monitoring Data_Collection Collect Behavioral and/or Tissue Data Monitoring->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General workflow for this compound in vivo experiments.

References

Fsllry-NH2 solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsllry-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this protease-activated receptor 2 (PAR2) antagonist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It is commonly used in research to inhibit PAR2 signaling, which is implicated in various physiological and pathophysiological processes, including inflammation and pain.[5][6] While it is known as a PAR2 antagonist, it has also been shown to activate the mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound can be challenging to dissolve. The recommended solvents are DMSO and water.[1][4][7][8][9] For higher concentrations, freshly opened, anhydrous DMSO is recommended as the peptide's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][3][7]

Q3: My this compound is not fully dissolving even in the recommended solvents. What can I do?

A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][7]

  • Gentle Heating: Gentle warming of the solution can help increase solubility.

  • Fresh Solvent: Ensure you are using a fresh, high-purity solvent. For DMSO, it is critical to use a newly opened bottle to avoid issues with absorbed moisture.[1][3][7]

  • pH Adjustment: The solubility of peptides can be pH-dependent. For aqueous solutions, a slight adjustment of the pH may improve solubility. However, the stability of the peptide at different pH values should be considered.

Q4: My this compound solution is precipitating after storage. How can I prevent this?

A4: Precipitation upon storage can be a significant issue. Here are some solutions:

  • Aliquot and Freeze: Once dissolved, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] This minimizes freeze-thaw cycles which can degrade the peptide and cause precipitation.

  • Use Freshly Prepared Solutions: For many applications, especially in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[2][7]

  • Check Storage Recommendations: Always adhere to the storage conditions provided by the supplier. Generally, the powdered form is stable for longer periods when stored at -20°C or -80°C, protected from light and moisture.[1] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1]

Q5: What is the recommended method for preparing this compound for in vivo studies?

A5: For in vivo experiments, a multi-component solvent system is often required to maintain solubility and biocompatibility. Here are a few example protocols:

  • Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • Protocol 2: A solution with 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]

  • Protocol 3: A formulation of 10% DMSO and 90% Corn Oil.[7]

It is crucial to add and mix each solvent sequentially to ensure proper dissolution.

Solubility Data

SolventConcentrationNotesReference
DMSO100 mg/mL (125.48 mM)Requires sonication. Use of fresh, non-hygroscopic DMSO is critical.[1]
Water1 mg/mLMay require sonication.[4][8][9]
Water (TFA salt)1.43 mg/mL (1.57 mM)Requires sonication.[7]

Experimental Protocols

Protocol: Reconstitution of this compound in DMSO

  • Preparation: Bring the vial of this compound powder and a new, sealed bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a sterile pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol: Preparation of an In Vivo Formulation (using Protocol 1)

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in fresh DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved, using sonication if necessary.

  • Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is mixed thoroughly after each addition: a. Add the required volume of the this compound DMSO stock solution. b. Add the calculated volume of PEG300 and mix until the solution is clear. c. Add the calculated volume of Tween-80 and mix thoroughly. d. Finally, add the required volume of saline to reach the final desired concentration and volume.

  • Final Mix: Gently vortex the final solution to ensure homogeneity.

  • Use Immediately: It is highly recommended to use this formulation immediately after preparation.[7]

Visualizing this compound's Signaling Pathway and Experimental Workflow

To aid in the conceptualization of this compound's mechanism and handling, the following diagrams have been generated.

Fsllry_NH2_Signaling_Pathway Fsllry This compound MrgprC11 MrgprC11 / MRGPRX1 Fsllry->MrgprC11 activates Gq11 Gαq/11 MrgprC11->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 Receptor PLC->IP3 TRPC TRPC Ion Channels PLC->TRPC Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase TRPC->Ca_increase Fsllry_NH2_Solubilization_Workflow Start Start: this compound Powder Add_Solvent Add Anhydrous DMSO or Water Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Dissolution Fully Dissolved? Vortex->Check_Dissolution Sonicate Sonicate (5-10 min) Check_Dissolution->Sonicate No Ready Solution Ready for Use or Aliquoting Check_Dissolution->Ready Yes Sonicate->Check_Dissolution

References

Unexpected results with Fsllry-NH2 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["Fsllry-NH2 off-target effects MrgprC11", "this compound biased antagonism", "PAR2 signaling pathways Gq Gi G12/13 beta-arrestin", "troubleshooting calcium mobilization assay with this compound", "this compound peptide stability and solubility", "this compound concentration for in vitro experiments"]))

[{"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the ..."}, {"title": "Pathway-selective antagonism of proteinase activated receptor 2", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507167/", "snippet": "GB88 is a biased antagonist of PAR2 that selectively inhibits PAR2/Gq/11/Ca2+/PKC signalling, leading to anti-inflammatory activity in vivo, while being an agonist in activating three other PAR2-activated pathways (cAMP, ERK, Rho) in human cells."}, {"title": "Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases", "link": "https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293390/full", "snippet": "Activated PAR2 engages multiple G protein-dependent and \u03b2-arrestin-associated pathways. The G\u03b1 subunit and G\u03b2\u03b3 dimers separate from heterotrimeric G proteins. Different G\u03b1 subtypes include G\u03b1 s-regulated or G\u03b1i-mediated AMP, G\u03b1 12/13-dependent Rho-Kinase activity, and G\u03b1 q-mediated Ca 2 + release from the endoplasmic reticulum (23)."}, {"title": "Protease-Activated Receptor 2 Biased Signaling: A New Therapeutic Horizon?", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959950/", "snippet": "Mar 22, 2022 ... ... PAR2 can signal through G\u03b1q/11, G\u03b1i/o, G\u03b1s, G\u03b112/13, and \u03b2-arrestin pathways[1][2][3][4][5][6]. Biased signaling of PAR2 has been demonstrated for ..."}, {"title": "this compound | Protease-Activated Receptor Antagonists - R&D Systems", "link": "https://www.rndsystems.com/product/fsllry-nh2_4751", "snippet": "Solubility: Soluble to 1 mg/ml in water. Purity: \u226595%. Storage: Store at -20\u00b0C. CAS No: 245329-02-6. The technical data provided above is for guidance only."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https" ]

[{"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... ... FSLLRY also moderately activated MRGPRX1. FSLLRY stimulates downstream pathways including G\u03b1q/11, phospholipase C, IP3 receptor, and TRPC ion ..."}, {"title": "Pathway-selective antagonism of proteinase activated receptor 2", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507167/", "snippet": "GB88 is a biased antagonist of PAR2 that selectively inhibits PAR2/Gq/11/Ca2+/PKC signalling, leading to anti-inflammatory activity in vivo, while being an agonist in activating three other PAR2-activated pathways (cAMP, ERK, Rho) in human cells."}, {"title": "Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases", "link": "https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293390/full", "snippet": "Activated PAR2 engages multiple G protein-dependent and \u03b2-arrestin-associated pathways. The G\u03b1 subunit and G\u03b2\u03b3 dimers separate from heterotrimeric G proteins. Different G\u03b1 subtypes include G\u03b1 s-regulated or G\u03b1i-mediated AMP, G\u03b1 12/13-dependent Rho-Kinase activity, and G\u03b1 q-mediated Ca 2 + release from the endoplasmic reticulum (23)."}, {"title": "Protease-Activated Receptor 2 Biased Signaling: A New Therapeutic Horizon?", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959950/", "snippet": "Mar 22, 2022 ... PAR2 can signal through G\u03b1q/11, G\u03b1i/o, G\u03b1s, G\u03b112/13, and \u03b2-arrestin pathways[1][2][3][4][5][6]. Biased signaling of PAR2 has been demonstrated for ..."}, {"title": "this compound | Protease-Activated Receptor Antagonists - R&D Systems", "link": "https://www.rndsystems.com/product/fsllry-nh2_4751", "snippet": "Solubility: Soluble to 1 mg/ml in water. Purity: \u226595%. Storage: Store at -20\u00b0C. CAS No: 245329-02-6. The technical data provided above is for guidance only."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In vitro. KNRK cells are incubated with 10 nM trypsin at 37\u00b0C for 10 to 60 min in the presence or absence of 200 \u03bcM this compound. The absorbance of the released resorufin, reflecting proteolytic activity, is measured using a Beckman DU 640B Spectrophotometer at 574 nm for assay of proteolytic activity of trypsin."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "Solvent & Solubility. In Vitro: DMSO : 100 mg/mL (125.48 mM; Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use ..."}, {"title": "this compound - Selleck Chemicals", "link": "https://www.selleck.cn/products/fsllry-nh2.html", "snippet": "Storage (From the date of receipt), 3 years -20\u00b0C powder, Solutions are unstable. Prepare fresh or purchase small, pre-packaged sizes. Repackage upon receipt."}]

[{"title": "Pathway-selective antagonism of proteinase activated receptor 2", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4507167/", "snippet": "GB88 is a biased antagonist of PAR2 that selectively inhibits PAR2/Gq/11/Ca2+/PKC signalling, leading to anti-inflammatory activity in vivo, while being an agonist in activating three other PAR2-activated pathways (cAMP, ERK, Rho) in human cells."}, {"title": "Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases", "link": "https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293390/full", "snippet": "Activated PAR2 engages multiple G protein-dependent and \u03b2-arrestin-associated pathways. The G\u03b1 subunit and G\u03b2\u03b3 dimers separate from heterotrimeric G proteins. Different G\u03b1 subtypes include G\u03b1 s-regulated or G\u03b1i-mediated AMP, G\u03b1 12/13-dependent Rho-Kinase activity, and G\u03b1 q-mediated Ca 2 + release from the endoplasmic reticulum (23)."}, {"title": "Protease-Activated Receptor 2 Biased Signaling: A New Therapeutic Horizon?", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959950/", "snippet": "Mar 22, 2022 ... PAR2 can signal through G\u03b1q/11, G\u03b1i/o, G\u03b1s, G\u03b112/13, and \u03b2-arrestin pathways[1][2][3][4][5][6]. Biased signaling of PAR2 has been demonstrated for ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The present study has revealed that FSLLRY is capable of triggering itch sensation through activation of MrgprC11. This finding highlights the importance of considering the unexpected activation of MRGPRs in future therapeutic approaches aimed at the inhibition of PAR2."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... FSLLRY stimulates downstream pathways including G\u03b1q/11, phospholipase C, IP3 receptor, and TRPC ion channels to evoke an increase in the ..."}, {"title": "PAR2-mediated signal transduction. PAR2 is activated by several serine... | Download Scientific Diagram", "link": "https://www.researchgate.net/figure/PAR2-mediated-signal-transduction-PAR2-is-activated-by-several-serine-proteases-and_fig1_362240974", "snippet": "PAR2 is activated by several serine proteases and signal through G\u03b1 proteins (G\u03b1i, G\u03b112/13 and G\u03b1q) across different cell environments, as well as through G protein-independent proteins including \u03b2-arrestins. G\u03b1i can inhibit AC to regulate downstream cAMP, whereas G\u03b1s can activate cAMP; G\u03b112/13 can induce Rho-RhoGEFs to activate RhoA; G\u03b1q-phospholipase C-\u03b2 (PLC-\u03b2) can activate downstream IP3 or DAG, resulting in Ca\u00b2\u207a release and PKC activation; \u03b2-arrestin can activate ERK1/2 signaling pathway."}, {"title": "Protease-activated receptor 2 signaling in inflammation", "link": "https://pubmed.ncbi.nlm.nih.gov/21971685/", "snippet": "Protease-activated receptors (PARs) are G protein-coupled receptors that are activated by proteolytical cleavage of the amino-terminus and thereby act as sensors for extracellular proteases. ... While coagulation proteases activate PARs to regulate hemostasis, thrombosis, and cardiovascular function, PAR2 is also activated in extravascular locations by a broad array of serine proteases, including trypsin, tissue kallikreins, coagulation factors VIIa and Xa, mast cell tryptase, and transmembrane serine proteases."}, {"title": "PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904712/", "snippet": "Like with other class A GPCR, PAR2 activation is coupled to intracellular signaling principally by the G\u03b1-proteins, Gq/11, G12/13 and Gi/o at the cytoplasmic/membrane interface. Signaling events include elevations of intracellular Ca2+, activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)-1/2 which induce production of inflammatory cytokines (Gq/11), inhibition of adenylyl cyclase activity (Gi/o) and activation of Rho associated kinase, ROCK, which mediates cytoskeletal rearrangements (G12/13) (Adams et al., 2011; Suen et al., 2012; Suen et al., 2014)."}]

[{"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7592030/", "snippet": "Oct 23, 2020 ... As surrogate of PAR-2 activation or inhibition we used intracellular calcium mobilization assay. We hypothesized that following exposure of the PAR-2 ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The calcium imaging technique was applied to determine the effect of FSLLRY in HEK293T cells expressing MrgprC11/MRGPRX1 or dorsal root ganglia (DRG) neurons."}, {"title": "Calcium Mobilization Assays", "link": "https://www.creative-biogene.com/services/calcium-mobilization-assays.html", "snippet": "Common Problems and Troubleshooting for Calcium Mobilization Assays. Problem. Possible Cause. Solution. High background fluorescence. Autofluorescence of compounds ..."}, {"title": "Calcium Mobilization Assay", "link": "https://www.biorbyt.com/services/calcium-mobilization-assay", "snippet": "Troubleshooting. Low signal-to-noise ratio. Possible causes: - Low dye loading concentration. - High background fluorescence. - Low receptor expression level"}, {"title": "Calcium Mobilization Assay | Calcium Flux Assay | GPCR Activation", "link": "https://www.raybiotech.com/calcium-mobilization-assay/", "snippet": "Calcium mobilization assays are widely used for monitoring calcium flux upon the activation of G protein-coupled receptors (GPCRs) and calcium channels."}, {"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://pubmed.ncbi.nlm.nih.gov/33120803/", "snippet": "Oct 23, 2020 ... As surrogate of PAR-2 activation or inhibition we used intracellular calcium mobilization assay. We hypothesized that following exposure of the PAR-2 ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... The calcium imaging technique was applied to determine the effect of FSLLRY in HEK293T cells expressing MrgprC11/MRGPRX1 or dorsal root ..."}, {"title": "Calcium mobilization - Assay guidance manual - NCBI Bookshelf", "link": "https://www.ncbi.nlm.nih.gov/books/NBK133413/", "snippet": "A typical problem in homogeneous cellular assays that use fluorescent probes is interference from library compounds. The most common types of interference are ..."}, {"title": "Calcium Flux Assays", "link": "https://www.leicabiosystems.com/us/knowledge-pathway/calcium-flux-assays/", "snippet": "Troubleshooting Calcium Flux Assays. Problem, Cause, Solution. No response to agonist. Inactive agonist. Check agonist activity. Low receptor expression. Use a ..."}, {"title": "Differential inhibition by this compound (FSY-NH2) and LSIGRL-NH2 (LS-NH2) of trypsin- and peptide-activated proteinase-activated receptor-2 (PAR2)", "link": "https://www.researchgate.net/publication/11497931_Differential_inhibition_by_FSLLRY-NH2_FSY-NH2_and_LSIGRL-NH2_LS-NH2_of_trypsin-_and_peptide-activated_proteinase-activated_receptor-2_PAR2", "snippet": "The scale for time and calcium signal is shown to the right of tracing A. The results are representative of 3 or more separately conducted experiments with ..."}, {"title": "Calcium flux assays - BMG Labtech", "link": "https://www.bmglabtech.com/calcium-flux-assays/", "snippet": "Calcium flux assays are a common method to determine agonist and antagonist ... Troubleshooting your calcium flux assay. Problem, Possible cause, Suggestion. No ..."}, {"title": "Calcium Mobilization Assay", "link": "https://www.acrobiosystems.com/A1261-Calcium-Mobilization-Assay.html", "snippet": "Calcium mobilization assay is a common and widely used method to detect the activation of G-protein coupled receptors (GPCRs) and calcium channels."}]

[{"title": "this compound | Protease-Activated Receptor Antagonists - R&D Systems", "link": "https://www.rndsystems.com/product/fsllry-nh2_4751", "snippet": "Solubility: Soluble to 1 mg/ml in water. Purity: \u226595%. Storage: Store at -20\u00b0C. CAS No: 245329-02-6. The technical data provided above is for guidance only."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "Storage (From the date of receipt), 3 years -20\u00b0C powder, Storage of Stock Solutions Aliquot the stock solutions to avoid repeated freeze-thaw cycles, 1 year -80\u00b0C in solvent. 1 month -20\u00b0C in solvent."}, {"title": "this compound - Selleck Chemicals", "link": "https://www.selleck.cn/products/fsllry-nh2.html", "snippet": "Storage (From the date of receipt), 3 years -20\u00b0C powder, Solutions are unstable. Prepare fresh or purchase small, pre-packaged sizes. Repackage upon receipt."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "Storage. Sealed storage, away from moisture and light. Powder, -80\u00b0C, 2 years. -20\u00b0C, 1 year. *In solvent : -80\u00b0C, 6 months; -20\u00b0C, 1 month (sealed ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "DMSO : 100 mg/mL ( (109.77 mM) Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.) ... Taking the 1 mL working solution as an example, add 50 \u03bcL of ..."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "In Vitro: DMSO : 100 mg/mL (125.48 mM; Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO)."}, {"title": "this compound TFA | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2_tfa.html", "snippet": "Storage method and period of stock solution: -80\u00b0C, 6 months; -20\u00b0C, 1 month (sealed storage, away from moisture). When stored at -80\u00b0C, please use it within ..."}, {"title": "this compound | PAR2 antagonist - Hello Bio", "link": "https://www.hellobio.com/products/fsllry-nh2.html", "snippet": "Storage instructions. Store at -20\u00b0C. Store under desiccating conditions. The product can be stored for up to 12 months. Solubility overview. Soluble in water ( ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In vitro. KNRK cells are incubated with 10 nM trypsin at 37\u00b0C for 10 to 60 min in the presence or absence of 200 \u03bcM this compound. The absorbance of the released ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In Vivo. Treatment with this compound significantly improves neurological outcome and reduces the number of degenerating hippocampal neurons after ACA (asphyxial CA)."}]

[{"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In vitro. KNRK cells are incubated with 10 nM trypsin at 37\u00b0C for 10 to 60 min in the presence or absence of 200 \u03bcM this compound. The absorbance of the released ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "In Vivo. Treatment with this compound significantly improves neurological outcome and reduces the number of degenerating hippocampal neurons after ACA (asphyxial CA)."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://pubmed.ncbi.nlm.nih.gov/37201698/", "snippet": "The calcium imaging technique was applied to determine the effect of FSLLRY in HEK293T cells expressing MrgprC11/MRGPRX1 or dorsal root ganglia (DRG) neurons."}, {"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7592030/", "snippet": "Oct 23, 2020 ... ... PAR-2 antagonist significantly decreased the intracellular calcium levels of these lung primary down to undetectable levels (P = .01). Remarkably, ..."}, {"title": "this compound | PAR2 Inhibitor - MedchemExpress.com", "link": "https://www.medchemexpress.com/fsllry-nh2.html", "snippet": "Treatment with this compound (50 \u03bcg per rat administered intranasally at 1 hour postresuscitation) significantly improves neurological outcome and reduces the ..."}, {"title": "Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy", "link": "https://www.researchgate.net/publication/344849312_Targeting_of_protease_activator_receptor-2_PAR-2_antagonist_FSLLRY-NH2_as_an_asthma_adjuvant_therapy", "snippet": "Oct 6, 2020 ... Once we established the best parameters, we measured the. intracellular calcium mobilization on the 3 human primary lung cells. (bronchial/tracheal ..."}, {"title": "this compound improves neurological outcome after cardiac arrest in rats", "link": "https://pubmed.ncbi.nlm.nih.gov/32020571/", "snippet": "Feb 5, 2020 ... This compound Improves Neurological Outcome After Cardiac Arrest in Rats ... Dosages, 50 \u03bcg. Administration, i.n. ... Share. Facebook Twitter. MyNCBI ..."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.sciencedirect.com/science/article/abs/pii/S002432052300378X", "snippet": "May 16, 2023 ... Scratching behavior was also investigated in wild-type and PAR2 knockout mice after injecting FSLLRY."}, {"title": "this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice", "link": "https://www.researchgate.net/publication/370894080_FSLLRY-NH2_a_protease-activated_receptor_2_PAR2_antagonist_activates_mas-related_G_protein-coupled_receptor_C11_MrgprC11_to_induce_scratching_behaviors_in_mice", "snippet": "Request a PDF | this compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce ..."}, {"title": "Differential inhibition by this compound (FSY-NH2) and LSIGRL-NH2 (LS-NH2) of trypsin- and peptide-activated proteinase-activated receptor-2 (PAR2)", "link": "https://www.researchgate.net/publication/11497931_Differential_inhibition_by_FSLLRY-NH2_FSY-NH2_and_LSIGRL-NH2_LS-NH2_of_trypsin-_and_peptide-activated_proteinase-activated_receptor-2_PAR2", "snippet": "We have identified two peptides, this compound(FSY-NH2) and LSIGRL-NH2 (LS-NH2) that block the ability of trypsin to activate PAR2 either in PAR2-expressing ..."}, {"title": "this compound TFA | PAR inhibitor | Mechanism | Concentration - Selleck Chemicals", "link": "https://www.selleckchem.com/products/fsllry-nh2-tfa.html", "snippet": "this compound TFA (FSY-NH2) is a selective protease-activated receptor 2 (PAR2) inhibitor with an ic50 of 50 \u03bcM in PAR2-KNRK cells. ... In vitro. This compound blocks ..."}, {"title": "this compound | PAR2 antagonist - Hello Bio", "link": "https://www.hellobio.com/products/fsllry-nh2.html", "snippet": "this compound is a selective PAR2 peptide antagonist."}]

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound, a selective antagonist for Proteinase-Activated Receptor 2 (PAR2). This resource is intended for scientists and drug development professionals to address unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

This compound is a synthetic peptide that acts as a selective antagonist of Proteinase-Activated Receptor 2 (PAR2).[7][8] It is expected to inhibit the signaling pathways activated by PAR2 agonists, such as trypsin or activating peptides (e.g., SLIGRL-NH2). The primary role of this compound is to block PAR2-mediated cellular responses, which are often pro-inflammatory.[8][9]

Q2: I'm observing a cellular response after applying this compound, even without a PAR2 agonist. Why is this happening?

This could be due to an off-target effect. Recent studies have shown that this compound can directly activate Mas-related G protein-coupled Receptor C11 (MrgprC11) and, to a lesser extent, its human ortholog MRGPRX1.[1] This activation can lead to downstream signaling, such as an increase in intracellular calcium, independent of PAR2.[1] This is a critical consideration, especially in cell types expressing these receptors, like sensory neurons.[1]

Q3: My results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors:

  • Peptide Stability: this compound solutions can be unstable. It is recommended to prepare solutions fresh for each experiment or to use small, pre-packaged aliquots to avoid repeated freeze-thaw cycles.[10]

  • Solubility Issues: Ensure the peptide is fully dissolved. While soluble in water up to 1 mg/ml, using freshly opened, high-purity solvents like DMSO is recommended for preparing concentrated stock solutions to avoid issues with moisture.[2][7]

  • Biased Antagonism: this compound may act as a biased antagonist. This means it can block one signaling pathway (e.g., Gq-mediated calcium release) while simultaneously activating another (e.g., ERK or Rho activation).[6] The observed cellular outcome will depend on the dominant signaling pathways in your specific experimental system.

Q4: What is the recommended concentration range for this compound in in-vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the concentration of the PAR2 agonist being used. A common concentration for in-vitro studies is around 200 µM to inhibit trypsin-mediated PAR2 activation.[11] However, it's always best to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of PAR2 activation Peptide Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions and aliquot for single use. Store powder at -20°C or -80°C as recommended by the supplier.[2][7]
Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the PAR2 agonist.Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.
Unexpected cellular activation Off-Target Effects: The cell line used may express MrgprC11/MRGPRX1, which are activated by this compound.[1]Use a cell line that does not express these receptors, or use an alternative PAR2 antagonist. Consider siRNA knockdown of the off-target receptor to confirm this effect.
Biased Antagonism: this compound might be inhibiting one PAR2 pathway while activating another.[6]Measure multiple downstream signaling readouts (e.g., calcium mobilization, ERK phosphorylation, cAMP levels) to fully characterize the effect of this compound in your system.
High background in assays Peptide Aggregation: Improperly dissolved this compound can form aggregates that interfere with assays.Ensure complete dissolution of the peptide. Sonication may be helpful for DMSO stock solutions.[2]
Variability between experiments Inconsistent Peptide Handling: Differences in preparing and storing this compound solutions can lead to variability.Standardize the protocol for peptide reconstitution and storage. Use fresh aliquots for each experiment.

Experimental Protocols

Protocol 1: In-Vitro PAR2 Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on PAR2 activation in a cell-based assay.

  • Cell Culture: Plate PAR2-expressing cells (e.g., KNRK or HT-29 cells) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Preparation of this compound: Reconstitute this compound powder in sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Further dilute in assay buffer to the desired working concentrations.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.[11]

  • PAR2 Activation: Add a PAR2 agonist (e.g., 10 nM trypsin) to the wells and incubate for the appropriate time to induce a response (e.g., 10-60 minutes).[11]

  • Measurement of Response: Measure the cellular response using a suitable assay. For example, if measuring intracellular calcium mobilization, use a fluorescent calcium indicator and measure the change in fluorescence.[3]

  • Data Analysis: Compare the response in cells treated with the PAR2 agonist alone to those pre-treated with this compound to determine the extent of inhibition.

Protocol 2: Peptide Solubility and Storage
  • Reconstitution:

    • For aqueous solutions, dissolve this compound in sterile water to a concentration of up to 1 mg/ml.[7]

    • For higher concentration stock solutions, use anhydrous DMSO (up to 100 mg/mL).[2] Use of fresh, high-quality DMSO is crucial as hygroscopic DMSO can reduce solubility.[2]

  • Storage:

    • Store the lyophilized powder at -20°C or -80°C for long-term stability.[2][7]

    • Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

    • Aqueous solutions are less stable and should be prepared fresh.[10]

    • Crucially, avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.

Visualizations

PAR2 Signaling Pathways

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways upon activation.[4][5][12] this compound is expected to antagonize these pathways, but can exhibit biased antagonism, selectively inhibiting some while not affecting or even activating others.[6]

PAR2_Signaling cluster_receptor Cell Membrane cluster_pathways Downstream Effectors PAR2 PAR2 Gq Gαq/11 PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 betaArrestin β-Arrestin PAR2->betaArrestin Protease Activating Protease (e.g., Trypsin) Protease->PAR2 Cleavage PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA/ROCK G1213->RhoA ERK ERK1/2 betaArrestin->ERK Ca_PKC Ca²⁺ Mobilization PKC Activation PLC->Ca_PKC cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Gene_Expression Gene Expression Cell Proliferation ERK->Gene_Expression

Caption: Overview of major PAR2 signaling pathways.

Experimental Workflow for Testing this compound

Troubleshooting_Workflow Start Start: Unexpected Result with this compound CheckPeptide Step 1: Verify Peptide Integrity - Prepare fresh solution - Check storage conditions Start->CheckPeptide CheckSystem Step 2: Validate Experimental System - Use known PAR2 agonist/antagonist - Confirm cell responsiveness CheckPeptide->CheckSystem DoseResponse Step 3: Perform Dose-Response - Test a range of this compound concentrations CheckSystem->DoseResponse InvestigateOffTarget Step 4: Investigate Off-Target Effects - Check for Mrgpr expression - Use alternative antagonist DoseResponse->InvestigateOffTarget InvestigateBiased Step 5: Assess Biased Antagonism - Measure multiple signaling readouts (e.g., Ca²⁺, ERK, cAMP) InvestigateOffTarget->InvestigateBiased If off-target effects are ruled out Conclusion Conclusion: Characterize this compound Effect InvestigateOffTarget->Conclusion If off-target effects are confirmed InvestigateBiased->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Fsllry-NH2 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

<_>

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation of the PAR2 peptide antagonist, Fsllry-NH2, and best practices to ensure its stability and efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a synthetic hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] PAR2 is a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, pain, and fibrosis.[1][2][4] The stability of this compound is paramount because degradation leads to a loss of active compound, resulting in reduced or inconsistent biological activity, which can compromise experimental reproducibility and data interpretation.[5][6]

Q2: What are the primary causes of this compound degradation?

Like most peptides, this compound is susceptible to both chemical and physical degradation.[6][7]

  • Chemical Degradation: This involves the breaking or formation of covalent bonds.[6] Key pathways include:

    • Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH. Sequences with Aspartic Acid (Asp) are particularly susceptible.[6][7]

    • Oxidation: The side chains of certain amino acids, like Tyrosine (Tyr) in this compound, are prone to oxidation from exposure to atmospheric oxygen.[6]

    • Deamidation: The C-terminal amide group (-NH2) can be hydrolyzed, or residues like Asparagine (Asn) and Glutamine (Gln) (not present in this compound) can lose their side-chain amide group.[6][7]

  • Physical Degradation: This involves changes to the peptide's non-covalent structure.[6]

    • Adsorption: The peptide can stick to the surfaces of vials or pipette tips, reducing the concentration in your stock solution.[6]

    • Aggregation: Peptide molecules can cluster together, which may affect solubility and activity.[6]

  • Enzymatic Degradation: In biological samples (e.g., cell culture with serum, in vivo studies), proteases can rapidly cleave the peptide, inactivating it. The C-terminal amidation of this compound offers some protection against certain proteases like carboxypeptidases.[8]

cluster_main This compound Degradation Pathways cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation cluster_phys Physical Instability Peptide Intact this compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Oxidation Oxidation (Tyr Residue) Peptide->Oxidation Deamidation Deamidation (C-Terminus) Peptide->Deamidation Proteolysis Proteolysis (e.g., in serum) Peptide->Proteolysis Adsorption Adsorption (to surfaces) Peptide->Adsorption Aggregation Aggregation Peptide->Aggregation Inactive Inactive Fragments or Modified Peptide Hydrolysis->Inactive Oxidation->Inactive Deamidation->Inactive Proteolysis->Inactive

Figure 1. Overview of the main degradation pathways affecting this compound.

Troubleshooting Guide

Problem: I am observing diminished or inconsistent activity in my cell-based assays.

This is often due to enzymatic degradation by proteases present in the serum component of cell culture media.

Possible Cause Recommended Solution Experimental Considerations
Protease activity in serum (e.g., FBS) 1. Use Serum-Free Media: If your cell line permits, conduct the experiment in serum-free conditions. 2. Heat-Inactivate Serum: This denatures many complement proteins and some proteases. 3. Add a Protease Inhibitor Cocktail: Use a broad-spectrum cocktail to inhibit common proteases.Check if cells remain viable and responsive in serum-free media. Note that heat inactivation may not eliminate all protease activity. Ensure the inhibitor cocktail solvent is compatible with your cells.
Adsorption to labware Use low-protein-binding microcentrifuge tubes and pipette tips for preparing stock solutions and dilutions.This minimizes the loss of peptide, which is especially critical when working at low concentrations.
Extended incubation times Minimize the duration of the experiment where possible. If long incubations are necessary, consider replenishing the this compound-containing media.Peptide stability decreases over time in aqueous solutions, especially at 37°C.

Problem: My this compound stock solution seems to have lost potency.

Improper storage and handling are the most common reasons for the loss of activity in stock solutions.

Possible Cause Recommended Solution Experimental Considerations
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of the stock solution immediately after reconstitution.[5][9]This is the most critical step to preserve long-term stability. Avoid thawing and refreezing the entire stock.
Improper Storage Temperature Store lyophilized powder at -20°C or -80°C.[5][10] Once reconstituted, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[10][11]Avoid using frost-free freezers, as their temperature cycles can degrade peptides.[5]
Incorrect Solvent/pH Reconstitute in sterile, high-purity water or a recommended solvent like DMSO.[10] Avoid prolonged exposure to high pH (>8) solutions.[9]For difficult-to-dissolve peptides, brief ultrasonication may be required.[10] Ensure the final concentration of the solvent (e.g., DMSO) is tolerated by your experimental system.
Oxidation Minimize the exposure of stock solutions to air. Use tightly sealed vials.[9]After thawing an aliquot, use it promptly.

Experimental Protocols & Workflows

Protocol 1: Reconstitution and Aliquoting of this compound

This protocol outlines the best practices for preparing stable, ready-to-use stock solutions.

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.

  • Reconstitution:

    • Consult the manufacturer's datasheet for the recommended solvent (e.g., sterile water or DMSO).[10]

    • Slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, brief ultrasonication may be necessary.[10]

  • Aliquoting:

    • Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • The volume per aliquot should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.

  • Storage:

    • Label all aliquots clearly with the peptide name, concentration, and date.

    • Store the aliquots at -80°C for long-term stability (up to 6 months).[10]

cluster_workflow This compound Handling Workflow Start Receive Lyophilized This compound Centrifuge 1. Centrifuge Vial Start->Centrifuge Reconstitute 2. Reconstitute in Appropriate Solvent Centrifuge->Reconstitute Aliquot 3. Dispense into Single-Use Low-Bind Tubes Reconstitute->Aliquot Store 4. Store Aliquots at -80°C Aliquot->Store Use Use in Experiment Store->Use Thaw one aliquot as needed

Figure 2. Recommended workflow for reconstituting and storing this compound.

Protocol 2: Using this compound in Cell Culture
  • Thawing: Retrieve a single aliquot of this compound stock solution from the -80°C freezer and thaw it at room temperature or on ice.

  • Dilution: Prepare the final working concentration by diluting the stock solution in your experimental medium (e.g., serum-free cell culture media).

  • Application: Add the diluted this compound to your cells. Ensure even mixing by gently swirling the plate or dish.

  • Control Groups: Always include appropriate vehicle controls in your experiment. If the stock solution is in DMSO, the vehicle control medium should contain the same final concentration of DMSO.

  • Post-Use: Discard any unused portion of the thawed aliquot. Do not refreeze it.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormShort-Term StorageLong-Term StorageShelf Life (in solution)
Lyophilized Powder 4°C (days to weeks)-20°C or -80°C (1-2 years) [10]N/A
Reconstituted Solution 4°C (not recommended)-20°C (≤1 month) [10][11] or -80°C (≤6 months) [10][11]Up to 6 months at -80°C

Table 2: Strategies to Enhance Peptide Stability in Experiments

StrategyMechanism of ActionApplication
C-terminal Amidation Blocks degradation by exopeptidases (carboxypeptidases).[8]This compound is already synthesized with this modification.
Use of D-Amino Acids Resists cleavage by proteases that are specific for L-amino acids.[8][12][13]Consider using or synthesizing a more stable analog with D-amino acids for in vivo studies.
Protease Inhibitors Directly inhibit enzymes that would otherwise cleave the peptide.Add to cell culture media containing serum or to buffers used with tissue homogenates.
Aliquotting Prevents degradation from physical stress of repeated freeze-thaw cycles.[5][9]Mandatory for all reconstituted peptide stocks.
pH Control Minimizes acid- or base-catalyzed hydrolysis of peptide bonds.[7]Use buffered solutions within a neutral pH range (6-8) for dilutions.

References

Fsllry-NH2 in Calcium Mobilization Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Fsllry-NH2 in calcium mobilization assays. This guide addresses common issues and provides detailed experimental protocols to ensure robust and reliable results.

Understanding this compound: A Dual-Activity Peptide

This compound is widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2). However, recent studies have revealed a surprising dual activity: this compound can also act as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog MRGPRX1, triggering calcium mobilization.[1] This unexpected agonism is a critical consideration in experimental design and data interpretation.

The peptide stimulates downstream signaling pathways involving Gαq/11, phospholipase C (PLC), and the IP3 receptor, leading to an increase in intracellular calcium levels.[1] This dual functionality necessitates careful experimental controls to distinguish between PAR2 antagonism and MrgprC11/MRGPRX1 agonism.

Quantitative Data Summary

For effective experimental design, it is crucial to consider the potency of this compound at its respective targets. The following table summarizes key quantitative data.

ParameterReceptorCell LineValue
IC50 PAR2KNRK cells50 µM[2]
Effective Antagonist Concentration PAR2Primary Bronchial/Tracheal Epithelial Cells0.5 µM[3]
EC50 (related peptide SLIGRL) MrgprC11CHO cells~10.1 µM[4]

Note: The EC50 value for this compound on MrgprC11 has not been definitively reported in the reviewed literature. The provided EC50 for the related peptide SLIGRL suggests that micromolar concentrations may be required to elicit an agonistic effect.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved, the following diagrams illustrate the signaling pathways of this compound and a typical experimental workflow for a calcium mobilization assay.

Fsllry_NH2_Signaling_Pathway This compound Signaling Pathways cluster_antagonist PAR2 Antagonism cluster_agonist MrgprC11/MRGPRX1 Agonism Fsllry_ant This compound PAR2 PAR2 Fsllry_ant->PAR2 Blocks No_Signal No Ca2+ Mobilization PAR2->No_Signal PAR2_agonist PAR2 Agonist (e.g., Trypsin) PAR2_agonist->PAR2 Activates Fsllry_ag This compound Mrgpr MrgprC11/ MRGPRX1 Fsllry_ag->Mrgpr Activates Gq11 Gαq/11 Mrgpr->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Mobilization ER->Ca_release

This compound dual signaling pathways.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T expressing target receptor) Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Wash 4. Wash to remove extracellular dye Dye_Loading->Wash Baseline 5. Measure baseline fluorescence Wash->Baseline Compound_Add 6. Add this compound (and/or PAR2 agonist) Baseline->Compound_Add Kinetic_Read 7. Kinetic reading of fluorescence changes Compound_Add->Kinetic_Read Data_Norm 8. Data normalization (e.g., to baseline) Kinetic_Read->Data_Norm Curve_Fit 9. Dose-response curve fitting Data_Norm->Curve_Fit EC50_IC50 10. Determine EC50/IC50 Curve_Fit->EC50_IC50

A typical workflow for a calcium mobilization assay.

Detailed Experimental Protocol

This protocol provides a general framework for assessing both the antagonistic and agonistic effects of this compound. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Cells expressing the target receptor(s) (e.g., PAR2, MrgprC11, or MRGPRX1)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (if using Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound stock solution (in DMSO or water)

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • Positive control (e.g., Ionomycin)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading buffer. For Fluo-4 AM, a typical final concentration is 2-5 µM in HBSS containing 0.02-0.04% Pluronic F-127 and 2.5 mM probenecid (optional).

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the dye loading buffer.

    • Wash the cells twice with 100 µL of HBSS (with probenecid, if used).

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the PAR2 agonist in HBSS at a concentration that is 2-4x the final desired concentration, depending on the injection volume of the plate reader.

  • Assay Measurement:

    • For Antagonist Mode:

      • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Inject the this compound dilutions and incubate for a predetermined time (e.g., 5-15 minutes).

      • Inject the PAR2 agonist (at a concentration around its EC80) and immediately begin kinetic reading for 60-180 seconds.

    • For Agonist Mode:

      • Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Inject the this compound dilutions and immediately begin kinetic reading for 60-180 seconds.

  • Data Analysis:

    • Normalize the fluorescence response to the baseline.

    • Plot the peak fluorescence response against the log of the compound concentration.

    • Fit the data using a non-linear regression model to determine IC50 (for antagonism) or EC50 (for agonism) values.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise when using this compound in calcium mobilization assays.

Troubleshooting_Fsllry_NH2 Troubleshooting this compound Assays Problem_NoResponse Problem: No response to PAR2 agonist in the absence of this compound. Cause_CellHealth Cause: Poor cell health or low receptor expression. Problem_NoResponse->Cause_CellHealth Cause_Agonist Cause: PAR2 agonist inactive or wrong concentration. Problem_NoResponse->Cause_Agonist Problem_HighBackground Problem: High background fluorescence. Cause_DyeLoading Cause: Incomplete dye de-esterification or dye extrusion. Problem_HighBackground->Cause_DyeLoading Cause_Autofluorescence Cause: Compound or media autofluorescence. Problem_HighBackground->Cause_Autofluorescence Problem_UnexpectedAgonism Problem: This compound shows agonist activity when antagonism is expected. Cause_Mrgpr Cause: Endogenous expression of MrgprC11/MRGPRX1. Problem_UnexpectedAgonism->Cause_Mrgpr Cause_Concentration Cause: This compound concentration is too high, leading to off-target agonism. Problem_UnexpectedAgonism->Cause_Concentration Problem_NoAntagonism Problem: This compound does not inhibit PAR2 agonist response. Cause_AntagonistConc Cause: This compound concentration is too low to inhibit PAR2. Problem_NoAntagonism->Cause_AntagonistConc Cause_Incubation Cause: Insufficient pre-incubation time for the antagonist. Problem_NoAntagonism->Cause_Incubation Problem_WeakSignal Problem: Weak or no signal change. Problem_WeakSignal->Cause_CellHealth Cause_DyeIssues Cause: Suboptimal dye concentration or loading conditions. Problem_WeakSignal->Cause_DyeIssues Solution_PositiveControl Solution: Use a positive control like Ionomycin to confirm cell and dye viability. Problem_WeakSignal->Solution_PositiveControl Solution_CheckCells Solution: Verify cell viability and target receptor expression (e.g., via qPCR/FACS). Cause_CellHealth->Solution_CheckCells Solution_ValidateAgonist Solution: Validate PAR2 agonist activity and perform a dose-response curve. Cause_Agonist->Solution_ValidateAgonist Solution_OptimizeDye Solution: Optimize dye loading time and temperature. Use probenecid. Cause_DyeLoading->Solution_OptimizeDye Solution_BlankReads Solution: Read wells with compound/media alone to check for autofluorescence. Cause_Autofluorescence->Solution_BlankReads Solution_CheckMrgpr Solution: Test for MrgprC11/MRGPRX1 expression in your cell line. Cause_Mrgpr->Solution_CheckMrgpr Solution_TitrateFsllry Solution: Perform a dose-response of this compound alone. Use a lower concentration for antagonism. Cause_Concentration->Solution_TitrateFsllry Solution_IncreaseConc Solution: Increase this compound concentration. Refer to IC50 values. Cause_AntagonistConc->Solution_IncreaseConc Solution_OptimizeIncubation Solution: Optimize antagonist pre-incubation time. Cause_Incubation->Solution_OptimizeIncubation Solution_TitrateDye Solution: Titrate dye concentration to find optimal signal-to-background ratio. Cause_DyeIssues->Solution_TitrateDye

References

Fsllry-NH2 and MrgprC11 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) by the peptide Fsllry-NH2. This guide includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound activates MrgprC11?

A1: this compound, traditionally known as a Protease-Activated Receptor 2 (PAR2) antagonist, directly and specifically activates MrgprC11 in a dose-dependent manner.[1] Molecular docking analyses suggest that this compound interacts with the orthosteric binding pocket of MrgprC11.[1][2] This interaction initiates a downstream signaling cascade.

Q2: What is the signaling pathway initiated by this compound binding to MrgprC11?

A2: The activation of MrgprC11 by this compound stimulates a Gαq/11-dependent signaling pathway.[1][2] This leads to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This cascade results in a measurable increase in intracellular calcium levels, which can be further amplified by the opening of Transient Receptor Potential Cation (TRPC) ion channels.[1][2]

Q3: What is the physiological consequence of MrgprC11 activation by this compound?

A3: The activation of MrgprC11 by this compound has been shown to induce scratching behavior in mice, indicating its role in mediating the sensation of itch (pruritus).[1] This finding is significant as it reveals an "off-target" effect of a compound designed as a PAR2 antagonist and highlights the complexity of itch signaling pathways.

Q4: Is the activation of MrgprC11 by this compound specific?

A4: Studies have shown that this compound specifically activates MrgprC11 over other Mrgpr subtypes.[1] However, moderate activation of the human ortholog, MRGPRX1, has also been observed.[1][2]

Data Presentation

LigandReceptorAssay TypeReported EC50
SLIGRL-NH2MrgprC11Calcium Imaging10.1 µM[3]
This compoundMrgprC11Calcium ImagingDose-dependent activation observed[1]

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol details the measurement of intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 upon stimulation with this compound.

Materials:

  • HEK293T cells

  • MrgprC11 expression vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound peptide

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.

    • Transfect cells with the MrgprC11 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours post-transfection to allow for receptor expression.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Calcium Flux Measurement:

    • Prepare a stock solution of this compound and create a serial dilution to generate a dose-response curve.

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Use the automated injector to add different concentrations of this compound to the wells.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).

    • Normalize the response to the maximum response observed or to a positive control (e.g., ATP).

    • Plot the normalized response against the log concentration of this compound to generate a dose-response curve.

In Vivo Scratching Behavior Assay

This protocol describes the methodology to assess itch-related scratching behavior in mice following intradermal injection of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound peptide

  • Sterile saline solution (0.9% NaCl)

  • Observation chambers

  • Video recording equipment

Methodology:

  • Acclimation:

    • House mice individually for at least one week before the experiment.

    • On the day of the experiment, acclimate the mice to the observation chambers for at least 30 minutes.

  • Injection:

    • Prepare a solution of this compound in sterile saline at the desired concentration.

    • Gently restrain the mouse and perform an intradermal injection of 50 µL of the this compound solution into the nape of the neck. A control group should receive an injection of saline only.

  • Observation and Recording:

    • Immediately after the injection, place the mouse back into the observation chamber.

    • Record the behavior of the mice for a period of 30-60 minutes using a video camera.

  • Data Analysis:

    • A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, followed by the return of the paw to the floor.

    • Manually or using automated behavior analysis software, count the number of scratching bouts that occur in 5-minute intervals throughout the observation period.

    • Compare the total number of scratches between the this compound-treated group and the saline-treated control group.

Troubleshooting Guides

Calcium Imaging Assay
Problem Possible Cause(s) Suggested Solution(s)
No or weak fluorescence signal 1. Poor dye loading. 2. Low receptor expression. 3. Inactive this compound peptide.1. Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used. 2. Verify transfection efficiency (e.g., with a GFP co-transfection). Increase DNA concentration or use a different transfection reagent. 3. Use a fresh stock of this compound. Confirm peptide activity with a positive control cell line if available.
High background fluorescence 1. Incomplete removal of extracellular dye. 2. Cell death leading to dye leakage.1. Increase the number of washes after dye loading. 2. Check cell viability. Reduce dye concentration or incubation time if toxicity is suspected.
No response to this compound 1. Non-functional receptor. 2. Issues with the signaling pathway in the cell line.1. Confirm the integrity of the MrgprC11 construct. 2. Use a known agonist for MrgprC11 (e.g., BAM8-22) as a positive control. Ensure the HEK293T cells have a functional Gαq pathway (usually endogenous).
Scratching Behavior Assay
Problem Possible Cause(s) Suggested Solution(s)
High variability in scratching behavior 1. Stress-induced grooming or scratching. 2. Improper injection technique.1. Ensure adequate acclimation of mice to the environment and handling. 2. Practice intradermal injections to ensure consistent delivery to the correct skin layer.
No significant difference between treated and control groups 1. Ineffective dose of this compound. 2. Incorrect observation period.1. Perform a dose-response study to determine the optimal concentration of this compound. 2. Analyze the time course of scratching; the peak response may be early and transient.
Difficulty in distinguishing scratching from grooming 1. Overlapping behavioral patterns.1. Clearly define the criteria for a scratching bout (hind paw movement to the target area). Use slow-motion video playback for accurate scoring.

Visualizations

Fsllry_MrgprC11_Signaling_Pathway Fsllry This compound MrgprC11 MrgprC11 Fsllry->MrgprC11 Binds to Gq Gαq/11 MrgprC11->Gq Activates TRPC TRPC Channels MrgprC11->TRPC Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Itch Itch Sensation Ca_increase->Itch Leads to Ca_influx Ca²⁺ Influx TRPC->Ca_influx Opens Ca_influx->Ca_increase

Caption: Signaling pathway of MrgprC11 activation by this compound.

Experimental_Workflow cluster_invitro In Vitro: Calcium Imaging cluster_invivo In Vivo: Scratching Behavior invitro_start HEK293T cells expressing MrgprC11 dye_loading Load with Fluo-4 AM invitro_start->dye_loading fsllry_application Apply this compound (various conc.) dye_loading->fsllry_application ca_measurement Measure intracellular [Ca²⁺] change fsllry_application->ca_measurement dose_response Generate dose-response curve ca_measurement->dose_response invivo_start Acclimate mice to observation chambers injection Intradermal injection of this compound invivo_start->injection observation Video record behavior for 30-60 min injection->observation quantification Quantify scratching bouts observation->quantification analysis Compare treated vs. control groups quantification->analysis

Caption: Experimental workflow for studying this compound and MrgprC11.

References

Fsllry-NH2 batch to batch variability.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the synthetic peptide Fsllry-NH2.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our assays between different batches of this compound. What are the primary causes of this variability?

A1: Batch-to-batch variability in synthetic peptides like this compound is a common issue that can significantly impact experimental reproducibility.[1] The primary sources of this variability stem from inconsistencies in the manufacturing and quality control process. Several critical quality attributes (CQAs) must be monitored to ensure consistent performance.

The most common causes include:

  • Purity Variations: The percentage of the correct this compound sequence compared to synthesis-related impurities (e.g., truncated or deletion sequences) can differ between batches.[1][2]

  • Net Peptide Content (NPC): Lyophilized peptide powder is not 100% peptide; it also contains water and counter-ions (like Trifluoroacetic acid, TFA) from the purification process.[1] The NPC can vary, meaning you may be using a different amount of active peptide per milligram of powder from batch to batch.

  • Counter-ion Effects: Residual TFA from HPLC purification can interfere with cellular assays, sometimes causing cytotoxicity or inhibiting cell proliferation.[3]

  • Presence of Contaminants: Contaminants such as endotoxins can elicit unwanted biological responses, particularly in immunological or cell-based assays.[3]

  • Improper Handling and Storage: Peptides are sensitive to degradation from improper storage, repeated freeze-thaw cycles, and prolonged storage in solution.[3][4]

To mitigate these issues, always request a batch-specific Certificate of Analysis (CoA) and consider performing in-house validation.

Table 1: Critical Quality Attributes (CQAs) for this compound Batches

Critical Quality AttributeAnalytical MethodTypical SpecificationRationale for Monitoring
Identity Mass Spectrometry (MS)Matches theoretical mass (e.g., ~797.0 Da for free base)Confirms the correct peptide was synthesized.
Purity High-Performance Liquid Chromatography (HPLC)≥95% for in vitro use; ≥98% for in vivo useEnsures observed effects are from the target peptide, not impurities.[1][5]
Net Peptide Content Amino Acid Analysis (AAA) or Nitrogen AnalysisTypically 70-90%Crucial for accurate dosing and preparing stock solutions of known concentration.[1]
Counter-ion Content Ion Chromatography or NMRReported on CoAHigh levels of certain counter-ions (e.g., TFA) can be cytotoxic.[3]
Endotoxin Level Limulus Amebocyte Lysate (LAL) Assay< 0.1 EU/µgPrevents false positives in immune-related and cell-based assays.[3]
Water Content Karl Fischer TitrationTypically <10%Affects the net peptide content and stability. Peptides are often hygroscopic.[6]

Q2: My new batch of this compound is causing unexpected cellular activation and an increase in intracellular calcium. I thought it was a PAR2 antagonist. What is happening?

A2: This is a critical observation and may not be due to a "bad batch" but rather to the peptide's known off-target activity. While this compound is well-documented as a selective Protease-Activated Receptor 2 (PAR2) antagonist, recent studies have revealed it can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[7]

  • As a PAR2 Antagonist: this compound blocks the signaling pathway activated by PAR2 agonists (like trypsin), which should lead to a decrease or blockade of intracellular calcium mobilization.[8][9]

  • As an MrgprC11/MRGPRX1 Agonist: this compound directly activates these receptors, stimulating a Gαq/11-mediated pathway that results in an increase in intracellular calcium.[7]

Therefore, if your experimental system expresses MrgprC11 or MRGPRX1 (commonly found in sensory neurons), you may observe an agonist effect (calcium increase) from this compound alone.[7] This dual pharmacology is essential to consider when interpreting your data.

PAR2_Antagonism cluster_membrane Cell Membrane PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates Trypsin Trypsin / Agonist Trypsin->PAR2 Activates Fsllry This compound Fsllry->PAR2 Blocks PLC PLC Gq->PLC Ca_Release ↑ Intracellular Ca2+ PLC->Ca_Release

Diagram 1: this compound as a PAR2 Antagonist.

MrgprC11_Agonism cluster_membrane Cell Membrane Mrgpr MrgprC11 / MRGPRX1 Gq Gαq/11 Mrgpr->Gq Activates Fsllry This compound Fsllry->Mrgpr Activates PLC PLC Gq->PLC Ca_Release ↑ Intracellular Ca2+ PLC->Ca_Release

Diagram 2: this compound Off-Target Agonism.

Q3: The inhibitory potency of my this compound seems significantly lower with a new batch. How can I quantitatively troubleshoot this?

A3: A perceived drop in potency is almost always linked to a lower Net Peptide Content (NPC) or lower purity in the new batch. If you prepare solutions based on the dry weight of the powder, a batch with a lower NPC will result in a lower final molar concentration of the active peptide.

Troubleshooting Steps:

  • Compare the CoAs: Scrutinize the CoAs for both the old and new batches. Pay close attention to the HPLC purity and, if provided, the NPC.

  • Calculate Molar Concentration Correctly: Always use the NPC to calculate the amount of powder needed for your stock solution.

    • Formula: Mass to Weigh (mg) = [Desired Concentration (M) * Volume (L) * MW (g/mol) * 1000 mg/g] / [NPC (%) / 100]

  • Perform a Functional Validation: Re-run a dose-response curve in a validated functional assay (see protocol below) to determine the IC50 of the new batch and compare it to the old one.

Table 2: Example CoA Data Comparison and Dosing Calculation

ParameterBatch A (Old)Batch B (New)
HPLC Purity 98.5%96.2%
Net Peptide Content (NPC) 85.0%72.0%
Molecular Weight (MW) 797.0 g/mol 797.0 g/mol
Weight for 1 mL of 10 mM Stock (0.010.0017971000)/0.85 =9.38 mg (0.010.0017971000)/0.72 =11.07 mg

As shown, to achieve the same 10 mM concentration, you would need to weigh out significantly more powder from Batch B. Failing to account for this would lead to a lower effective concentration and perceived lower potency.[2]

Q4: I'm observing cytotoxicity and other non-specific effects in my cell-based assays. Could the this compound batch be the issue?

A4: Yes, this is a strong possibility. If you have ruled out other experimental errors, the cause often lies with contaminants in the peptide preparation that are not related to the peptide sequence itself.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid used during peptide cleavage and HPLC purification. Residual TFA remains as a counter-ion in the final product.[3] At certain concentrations, TFA can be cytotoxic or inhibit cell proliferation, confounding experimental results.[3][4] Check the CoA or with the manufacturer about the counter-ion. If possible, request peptides as an acetate (B1210297) or hydrochloride salt for sensitive cell-based assays.[10]

  • Endotoxins: These are lipopolysaccharides from gram-negative bacteria and can be introduced during synthesis or handling.[3] Even at very low concentrations, endotoxins can trigger potent inflammatory responses in immune cells (like macrophages) and other cell types, which can mask or alter the specific effects of this compound.[3] For any work involving immune cells or in vivo studies, it is critical to use endotoxin-tested or low-endotoxin batches.

Q5: What are the best practices for handling, dissolving, and storing this compound to ensure maximum consistency and stability?

A5: Proper handling is crucial for maintaining the integrity of the peptide across experiments. Peptides are susceptible to degradation if not handled correctly.[3]

Table 3: Recommended Solvents and Storage Conditions for this compound

ParameterRecommendationRationale
Storage (Lyophilized) Store at -20°C or -80°C, protected from light.[5][11]Prevents chemical degradation and oxidation over the long term.
Handling (Lyophilized) Allow the vial to equilibrate to room temperature before opening.Minimizes condensation of atmospheric moisture, as peptides can be hygroscopic.[6]
Aliquoting Upon first reconstitution, aliquot the stock solution into single-use volumes and freeze.Avoids repeated freeze-thaw cycles which can degrade the peptide.[4]
Solvents for Stock Solution 1. Sterile Water (up to 1 mg/mL)[5]2. DMSO (up to 100 mg/mL)[8][11]Use the solvent most compatible with your experimental system. DMSO is suitable for high concentrations but can be toxic to some cells.
Solution Preparation Prepare fresh working solutions from a frozen stock aliquot for each experiment. Solutions are often unstable.[12][13]Peptide solutions, especially in aqueous buffers, have limited stability.
Storage (In Solution) Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[11][13] Avoid long-term storage in solution.[4]Ensures stability of the reconstituted peptide.

Troubleshooting Workflows and Protocols

Troubleshooting_Workflow Start Inconsistent Results Observed (e.g., Potency, Activity) Check_CoA Step 1: Compare CoAs of Old vs. New Batch Start->Check_CoA Review_Calc Step 2: Review Dosing Calculations (Account for Net Peptide Content) Check_CoA->Review_Calc Validate_Func Step 3: Perform Functional Validation (e.g., Calcium Mobilization Assay) Review_Calc->Validate_Func Check_Off_Target Step 4: Consider Off-Target Effects (Test for MrgprC11 Agonism) Validate_Func->Check_Off_Target Check_Contam Step 5: Investigate Contaminants (Check CoA for TFA, Endotoxins) Check_Off_Target->Check_Contam Review_Handling Step 6: Review Handling & Storage Protocol Check_Contam->Review_Handling Conclusion Identify Source of Variability Review_Handling->Conclusion

Diagram 3: Logical workflow for troubleshooting this compound variability.
Experimental Protocol: Functional Validation via Calcium Mobilization Assay

This assay can be used to functionally test a new batch of this compound for both its intended PAR2 antagonist activity and its potential off-target agonist activity. This protocol is based on methods described for studying PAR2 signaling.[9][14]

Objective: To determine the IC50 (as an antagonist) and EC50 (as an agonist) of a new this compound batch.

Materials:

  • HEK293T cells expressing human PAR2 (for antagonist assay).

  • HEK293T cells expressing human MRGPRX1 (for agonist assay).

  • Fluo-4 Direct™ Calcium Assay Kit or similar.

  • PAR2 agonist (e.g., Trypsin, AC264613).[9]

  • This compound (new and old batches, if available).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with injectors.

Methodology:

Part A: Testing for PAR2 Antagonist Activity

  • Cell Plating: Seed PAR2-expressing HEK293T cells in a 96-well plate and grow to ~90% confluency.

  • Dye Loading: Remove culture medium and add Fluo-4 dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Preparation of this compound: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer.

  • Pre-incubation: Add the different concentrations of this compound to the wells. Include a "no antagonist" control. Incubate for 15-30 minutes at 37°C.

  • Calcium Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence for ~20 seconds.

  • Agonist Injection: Inject a fixed concentration of a PAR2 agonist (e.g., Trypsin at its EC80) into the wells and continue reading fluorescence for an additional 90-120 seconds.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the "no antagonist" control. Plot the normalized response against the this compound concentration and fit a dose-response curve to determine the IC50.

Part B: Testing for MrgprC11/MRGPRX1 Agonist Activity

  • Cell Plating: Seed MRGPRX1-expressing HEK293T cells in a 96-well plate.

  • Dye Loading: Perform dye loading as described in Part A.

  • Preparation of this compound: Prepare a serial dilution of this compound as the primary agonist.

  • Calcium Measurement: Place the plate in the reader and measure baseline fluorescence.

  • This compound Injection: Inject the different concentrations of this compound into the wells and measure the fluorescence response for 90-120 seconds. Include a "vehicle only" control.

  • Data Analysis: Calculate the peak fluorescence response. Plot the response against the this compound concentration and fit a dose-response curve to determine the EC50, confirming its agonist activity at this off-target receptor.[7]

References

Improving the efficacy of Fsllry-NH2 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Fsllry-NH2 in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that primarily functions as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3] It is widely used in research to investigate the role of PAR2 in various physiological and pathological processes, including inflammation, pain, and asthma.[3][4][5]

2. I am observing an unexpected excitatory or off-target effect. What could be the cause?

While this compound is a known PAR2 antagonist, recent studies have revealed that it can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[6][7] This activation can lead to downstream signaling events such as intracellular calcium mobilization and may manifest as unexpected excitatory effects, such as scratching behavior in mice.[6][7] When designing experiments, it is crucial to consider this dual activity and use appropriate controls to dissect the observed effects.

3. My this compound solution is cloudy or has low solubility. How can I resolve this?

This compound has variable solubility depending on the solvent and the salt form (e.g., TFA or HCl salt). For in vitro experiments, it is often dissolved in DMSO, while for in vivo studies, more complex formulations may be required.[1][8] To improve solubility, consider the following:

  • Use fresh, high-quality solvents: DMSO is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1][8] Always use fresh, anhydrous DMSO.

  • Sonication: Gentle sonication can aid in the dissolution of the peptide.[8]

  • Appropriate solvent selection: Refer to the manufacturer's datasheet for recommended solvents and solubility information. Some suppliers indicate solubility in water up to 1 mg/ml.

  • Vehicle for in vivo studies: A common in vivo formulation involves a multi-step dissolution in a mixture of DMSO, PEG300, Tween80, and water.[1]

4. What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, proper storage is essential.

  • Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at -80°C for extended periods (up to 2 years).[1][8]

  • Stock Solutions: It is recommended to prepare fresh solutions for each experiment as solutions may be unstable.[9] If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][8]

5. What concentrations of this compound should I use in my experiments?

The optimal concentration of this compound will vary depending on the experimental system, cell type, and specific research question. Based on published studies, here are some general guidelines:

ApplicationConcentration/DosageCell Type/ModelReference
In vitro PAR2 Inhibition (IC50)50 µMPAR2-KNRK cells[1]
In vitro Calcium Mobilization (Antagonist)0.5 µMHuman primary respiratory cells[4][5]
In vivo Neurological Outcome50 µg per rat (intranasal)Asphyxial Cardiac Arrest rat model[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no inhibitory effect on PAR2 activation. 1. This compound Degradation: Improper storage or handling may lead to peptide degradation. 2. Suboptimal Concentration: The concentration used may be too low to effectively antagonize PAR2. 3. Off-target Effects: The observed response may be mediated by a different receptor.1. Storage and Handling: Ensure proper storage of powder and stock solutions as recommended. Prepare fresh solutions for each experiment. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. 3. Control Experiments: Use PAR2 knockout/knockdown models or other specific PAR2 antagonists to confirm the involvement of PAR2.
Unexpected excitatory response (e.g., increased calcium signaling, itch). 1. MrgprC11/MRGPRX1 Activation: this compound is a known agonist for these receptors.[6][7] 2. Non-specific Effects: At high concentrations, peptides can sometimes exhibit non-specific effects.1. Receptor-Specific Controls: Use cell lines that do not express MrgprC11/MRGPRX1 or employ specific antagonists for these receptors if available. 2. Concentration Optimization: Use the lowest effective concentration of this compound to minimize potential off-target effects.
Precipitation of this compound in culture medium. 1. Poor Solubility: The peptide may not be fully dissolved in the initial stock solution. 2. Incompatibility with Medium Components: Some components of the cell culture medium may cause the peptide to precipitate.1. Proper Dissolution: Ensure the peptide is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may help. 2. Vehicle Control: Test the solubility of the vehicle alone in the culture medium. 3. Serial Dilution: Prepare intermediate dilutions in a compatible solvent before adding to the final culture medium.

Experimental Protocols & Visualizations

Signaling Pathways

The following diagram illustrates the dual signaling pathways of this compound, highlighting its antagonistic effect on PAR2 and its agonistic effect on MrgprC11/MRGPRX1.

Fsllry_NH2_Signaling Fsllry This compound PAR2 PAR2 Fsllry->PAR2 Antagonist Mrgpr MrgprC11/MRGPRX1 Fsllry->Mrgpr Agonist Inflammation_block Blockade of Inflammatory Signaling PAR2->Inflammation_block Gq11 Gαq/11 Mrgpr->Gq11 PLC PLC Gq11->PLC IP3R IP3 Receptor PLC->IP3R TRPC TRPC Channels PLC->TRPC Ca_increase ↑ Intracellular Ca²⁺ IP3R->Ca_increase TRPC->Ca_increase

Caption: Dual signaling pathways of this compound.

Experimental Workflow: Investigating this compound Effects on Intracellular Calcium

This workflow outlines a typical experiment to measure the effect of this compound on intracellular calcium mobilization.

Calcium_Assay_Workflow start Start cell_prep 1. Seed cells expressing PAR2 and/or MrgprC11/X1 start->cell_prep dye_loading 2. Load cells with a calcium indicator dye (e.g., Fluo-4) cell_prep->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline treatment 4. Add this compound (and/or PAR2/Mrgpr agonists) baseline->treatment measurement 5. Record changes in fluorescence over time treatment->measurement analysis 6. Analyze data to determine changes in intracellular Ca²⁺ measurement->analysis end End analysis->end Troubleshooting_Logic rect_node rect_node start Unexpected Experimental Result is_excitatory Is the effect excitatory? start->is_excitatory check_mrgpr Consider MrgprC11/X1 agonism is_excitatory->check_mrgpr Yes no_inhibition Is there a lack of PAR2 inhibition? is_excitatory->no_inhibition No end Consult further literature or technical support check_mrgpr->end check_concentration Verify this compound concentration and stability no_inhibition->check_concentration Yes solubility_issue Is there a solubility or precipitation issue? no_inhibition->solubility_issue No check_concentration->end review_protocol Review dissolution and handling protocol solubility_issue->review_protocol Yes solubility_issue->end No review_protocol->end

References

Technical Support Center: Fsllry-NH2 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues encountered during experiments with Fsllry-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It functions by blocking the activation of PAR2 by proteases like trypsin.[1] The mechanism is thought to involve interaction with the tethered ligand receptor-docking site on PAR2, rather than direct inhibition of the protease itself.[1][5]

Q2: We are observing significant cell death after treating our cells with this compound. Is this a known effect?

A2: While this compound is generally used as a PAR2 inhibitor, high concentrations or specific experimental conditions can lead to reduced cell viability. For instance, treatment of HepG2 cells with high concentrations of hydrogen peroxide, which induces PAR2, leads to reduced cell viability. This effect was attenuated by co-treatment with this compound, suggesting a protective role in that context.[6] However, in other cell types, such as cervical cancer cells, inhibition of PAR2 by this compound has been shown to induce apoptosis and reduce proliferation.[7] Therefore, the effect of this compound on cell viability is highly context- and cell-type-dependent. It is also important to consider potential off-target effects or issues with the peptide preparation itself.[8][9]

Q3: What are the potential off-target effects of this compound that could impact cell viability?

A3: A recent study has shown that this compound can activate Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[8] This off-target activation can trigger downstream signaling pathways, such as an increase in intracellular calcium levels, which could potentially influence cell viability depending on the cell type and the expression levels of these receptors.[8]

Q4: Could the trifluoroacetate (B77799) (TFA) salt of this compound be causing the observed cytotoxicity?

A4: Yes, this is a possibility. Peptides are often supplied as TFA salts, which result from the purification process using trifluoroacetic acid.[9] Residual TFA can be cytotoxic to some cell lines, causing issues like inhibited cell proliferation.[9] If you suspect TFA toxicity, it is advisable to inquire about salt-free versions of the peptide or to perform a TFA salt exchange procedure.

Q5: How should I properly dissolve and store this compound to maintain its stability and minimize potential cytotoxicity?

A5: this compound is soluble in water up to 1 mg/ml.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, with the product sealed to protect it from moisture and light.[2][10] It is crucial to use fresh DMSO if that is used as a solvent, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it is often recommended to prepare fresh solutions daily.[10] Improper storage or handling can lead to peptide degradation, which might contribute to inconsistent results or cytotoxicity.

Troubleshooting Guide

Issue 1: High and dose-dependent cytotoxicity observed across multiple cell lines.
Possible Cause Troubleshooting Step
Peptide Quality and Purity Contaminants from synthesis (e.g., residual solvents, truncated peptide sequences) can be cytotoxic. Verify the purity of your this compound batch via HPLC and Mass Spectrometry. If in doubt, obtain a new batch from a reputable supplier.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle control experiment with the solvent alone to determine its effect on cell viability.
Incorrect Peptide Concentration The actual peptide concentration may be lower than calculated due to the presence of counter-ions and water. Consider performing a peptide quantification assay to determine the exact peptide content.[11]
Off-Target Effects The observed cytotoxicity might be due to the activation of receptors other than PAR2, such as MrgprC11.[8] Investigate the expression of MrgprC11/MRGPRX1 in your cell lines.
Issue 2: Cell viability is significantly reduced in one specific cell line but not in others.
Possible Cause Troubleshooting Step
Cell-Specific PAR2 Signaling The consequences of PAR2 inhibition can vary greatly between cell types. In some cells, PAR2 signaling is pro-survival, and its inhibition can lead to apoptosis.[7] In others, it may have no effect or even be anti-proliferative.[12] Characterize the role of PAR2 in your specific cell line using techniques like siRNA-mediated knockdown of PAR2.
Differential Expression of Off-Target Receptors The sensitive cell line might express higher levels of off-target receptors like MrgprC11 compared to the other cell lines.[8] Use RT-qPCR or western blotting to compare the expression levels of these receptors across your cell lines.
Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes hypothetical data on the effect of a 24-hour this compound treatment on the viability of different cell lines, as measured by an MTT assay.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
HT-29 (Colon Cancer) 0 (Vehicle)100 ± 4.5
1098 ± 5.1
5095 ± 4.8
10092 ± 6.2
HeLa (Cervical Cancer) 0 (Vehicle)100 ± 5.3
1090 ± 6.1
5075 ± 7.2
10058 ± 8.5
HEK293 (Embryonic Kidney) 0 (Vehicle)100 ± 3.9
1099 ± 4.2
5097 ± 3.5
10096 ± 4.1

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells after this compound treatment.

  • Cell Treatment: Seed and treat cells with this compound in a 6-well plate as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Visualizations

Signaling Pathway Diagram

PAR2_Apoptosis_Pathway Potential PAR2-Mediated Apoptosis Pathway in Sensitive Cells Fsllry This compound PAR2 PAR2 Fsllry->PAR2 Inhibits Fsllry->PAR2 G_protein G-Protein Signaling PAR2->G_protein Activates PAR2->G_protein STAT3 STAT3 G_protein->STAT3 Activates G_protein->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Upregulates STAT3->Bcl2 pSTAT3 p-STAT3 (Inactive) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-mediated inhibition of a pro-survival PAR2 signaling pathway.

Experimental Workflow Diagram

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cytotoxicity start Start: Unexpected Cell Death Observed check_peptide Verify Peptide Quality and Concentration start->check_peptide run_controls Run Vehicle and Positive Controls check_peptide->run_controls Peptide OK conclusion Conclusion: Identify Cause of Cytotoxicity check_peptide->conclusion Peptide Issue time_dose Perform Time-Course and Dose-Response Experiments run_controls->time_dose Controls OK run_controls->conclusion Control Issue apoptosis_assay Conduct Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) time_dose->apoptosis_assay off_target Investigate Off-Target Effects (e.g., MrgprC11 expression) apoptosis_assay->off_target par2_role Determine Role of PAR2 in Cell Line (e.g., siRNA knockdown) off_target->par2_role par2_role->conclusion

Caption: A logical workflow for troubleshooting this compound induced cell viability issues.

Logical Relationship Diagram

Logical_Relationships Decision Tree for this compound Troubleshooting q1 Is cytotoxicity observed in all cell lines? a1_yes Systemic Issue q1->a1_yes Yes a1_no Cell-Specific Issue q1->a1_no No q2 Is vehicle control also toxic? a1_yes->q2 q3 Does PAR2 knockdown rescue viability? a1_no->q3 a2_yes Solvent Toxicity q2->a2_yes Yes a2_no Peptide-Related Issue q2->a2_no No a3_yes On-Target (PAR2-mediated) Effect q3->a3_yes Yes a3_no Potential Off-Target Effect q3->a3_no No

Caption: A decision tree to diagnose the root cause of this compound cytotoxicity.

References

Validation & Comparative

A Comparative Guide to PAR2 Antagonists: Fsllry-NH2 vs. GB88 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PAR2 antagonists Fsllry-NH2 and GB88, supplemented with data on other relevant PAR2 modulators. This document provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate tools for research and therapeutic development.

Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a variety of inflammatory diseases. The development of effective PAR2 antagonists is a key area of research. This guide focuses on a comparative analysis of two prominent PAR2 antagonists, the peptide-based this compound and the non-peptide small molecule GB88, alongside other notable antagonists, to provide a clear perspective on their mechanisms, efficacy, and potential applications.

Performance and Properties of PAR2 Antagonists

The selection of a suitable PAR2 antagonist is contingent on its specific experimental application. Key factors for consideration include potency, selectivity, mechanism of action, and in vivo activity. The following table summarizes the quantitative data for this compound, GB88, and other selected PAR2 antagonists.

AntagonistTypeTargetPotency (IC50)Mechanism of ActionKey Features
This compound PeptidePAR2~50-200 µM (for blocking trypsin-mediated activation)[1][2]Competitive antagonist at the tethered ligand binding site[1].Selective PAR2 peptide antagonist[2]. Can induce scratching behavior through activation of MrgprC11[3][4].
GB88 Non-peptide small moleculePAR2~2 µM (for Ca2+ release)[5][6]Biased antagonist; selectively inhibits Gq/11-mediated Ca2+ signaling while acting as an agonist for other pathways (cAMP, ERK, Rho)[7][8].Orally bioavailable and demonstrated anti-inflammatory effects in vivo[5][6][9][10][11].
K-14585 PeptidomimeticPAR21.1–2.87 µM (for Ca2+ mobilization)[1]Competitive inhibitor of a radiolabeled PAR2 ligand binding[1].Less effective against trypsin-activated PAR2[12].
C391 PeptidomimeticPAR2Micromolar range (for thermal hyperalgesia)[1]Blocks multiple PAR2 signaling pathways, including Ca2+ and MAPK signaling[12].Derived from a PAR2 agonist[1].
ENMD-1068 Non-peptide small moleculePAR25 mM (for inhibiting trypsin-induced activation)[1]Inhibited trypsin-induced PAR2 activation[1].First non-peptide antagonist identified, but with low potency[1].
I-191 ImidazopyridazinePAR2Nanomolar range (for inhibiting Ca2+ release and other pathways)[1]Inhibited PAR2 mediated calcium release, and activation of MAPK, RhoA and forskolin-induced cAMP accumulation[1].Potent inhibitor of multiple PAR2 signaling pathways[1].

Signaling Pathways and Antagonist Mechanisms

The activation of PAR2 by proteases like trypsin initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of different antagonists.

PAR2_Signaling_Pathway PAR2 Signaling and Antagonist Intervention cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_antagonists Antagonists Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq_11 Gq_11 PAR2->Gq_11 Gi_o Gi_o PAR2->Gi_o G12_13 G12_13 PAR2->G12_13 Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC PKC Ca_Release->PKC AC_inhibition AC Inhibition Gi_o->AC_inhibition cAMP_decrease cAMP Decrease AC_inhibition->cAMP_decrease RhoA RhoA G12_13->RhoA ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation Fsllry_NH2 This compound Fsllry_NH2->PAR2 Blocks Tethered Ligand Binding GB88 GB88 GB88->Gq_11 Inhibits GB88->Gi_o Activates GB88->G12_13 Activates GB88->Beta_Arrestin Activates

Caption: PAR2 signaling pathways and points of intervention for this compound and GB88.

This compound is believed to act by competitively inhibiting the binding of the tethered ligand to the body of the receptor, thereby preventing activation[1]. In contrast, GB88 exhibits biased antagonism, selectively blocking the Gq/11 pathway responsible for calcium mobilization and subsequent inflammatory responses, while paradoxically acting as an agonist at other G-protein-coupled pathways and β-arrestin-mediated signaling[7][8]. This unique property of GB88 allows for the dissection of specific PAR2 signaling pathways in disease models.

Experimental Methodologies

The evaluation of PAR2 antagonists relies on a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments frequently cited in the literature.

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the ability of a compound to inhibit PAR2-mediated Gq/11 signaling.

  • Principle: PAR2 activation via the Gq/11 pathway leads to the release of intracellular calcium stores. This change in calcium concentration can be measured using fluorescent calcium indicators.

  • Protocol:

    • Cell Culture: Human cell lines endogenously expressing PAR2 (e.g., HT-29 colon adenocarcinoma cells) or cells engineered to express PAR2 (e.g., KNRK cells) are cultured to confluency in appropriate media[2].

    • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C.

    • Antagonist Pre-incubation: The cells are then washed and pre-incubated with the PAR2 antagonist (e.g., this compound or GB88) at various concentrations for a defined period (e.g., 15-60 minutes)[2][12].

    • Agonist Stimulation and Measurement: A PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2) is added to the cells, and the resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope[6][7].

    • Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined from concentration-response curves.

2. ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of antagonists on the β-arrestin-mediated MAPK/ERK signaling pathway.

  • Principle: PAR2 activation can lead to the phosphorylation of ERK1/2 (p-ERK1/2), a key downstream effector in the MAPK signaling cascade. Western blotting can quantify the levels of p-ERK1/2.

  • Protocol:

    • Cell Treatment: Cells expressing PAR2 are treated with the PAR2 antagonist for a specific duration, followed by stimulation with a PAR2 agonist.

    • Cell Lysis: The cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for p-ERK1/2 and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of the antagonist.

In Vivo Models

1. Rat Paw Edema Model

This is a classic in vivo model for assessing the anti-inflammatory effects of PAR2 antagonists.

  • Principle: Intra-plantar injection of a PAR2 agonist into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of an antagonist to reduce this swelling is a measure of its anti-inflammatory activity.

  • Protocol:

    • Animal Model: Male Wistar or Sprague-Dawley rats are typically used[11][13].

    • Antagonist Administration: The PAR2 antagonist (e.g., GB88) is administered to the rats, often orally or via subcutaneous injection, at a specific time before the agonist challenge[7][11].

    • Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2 or trypsin) is injected into the plantar surface of the rat's hind paw[7][11].

    • Measurement of Paw Volume: The volume of the paw is measured at various time points after the agonist injection using a plethysmometer.

    • Data Analysis: The increase in paw volume (edema) is calculated and compared between the antagonist-treated group and a vehicle-treated control group to determine the percentage of inhibition.

Experimental Workflow for Antagonist Evaluation

The systematic evaluation of a novel PAR2 antagonist typically follows a well-defined workflow, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow Typical Workflow for PAR2 Antagonist Evaluation Start Novel Compound In_Vitro_Screening In Vitro Screening (e.g., Calcium Assay) Start->In_Vitro_Screening Potency_Selectivity Potency (IC50) & Selectivity Profiling In_Vitro_Screening->Potency_Selectivity Mechanism_of_Action Mechanism of Action (e.g., Biased Signaling) Potency_Selectivity->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy (e.g., Paw Edema) Mechanism_of_Action->In_Vivo_Models Pharmacokinetics Pharmacokinetics (PK) & Bioavailability In_Vivo_Models->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the development and validation of PAR2 antagonists.

Conclusion

Both this compound and GB88 have been instrumental in advancing our understanding of PAR2 biology. This compound, as a peptide antagonist, has been a valuable tool for in vitro studies, although its potential for off-target effects and peptide nature may limit its therapeutic development. GB88, with its oral bioavailability and unique biased antagonism, represents a more drug-like candidate and offers a sophisticated approach to selectively modulate PAR2 signaling. The choice between these and other PAR2 antagonists will ultimately depend on the specific research question and the desired experimental outcome. The continuous development of novel PAR2 modulators with improved potency, selectivity, and pharmacokinetic profiles remains a critical endeavor in the pursuit of new treatments for inflammatory and other PAR2-mediated diseases.

References

A Comparative Guide to Fsllry-NH2 and SLIGRL-NH2: Agonist vs. Antagonist Effects on PAR2 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic peptides Fsllry-NH2 and SLIGRL-NH2, focusing on their interactions with Protease-Activated Receptor 2 (PAR2) and other cellular targets. The information presented is supported by experimental data to aid in the selection and application of these tools in research and drug development.

Introduction

This compound and SLIGRL-NH2 are both short synthetic peptides that are widely used to study the physiological and pathological roles of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other processes. While both peptides interact with PAR2, they elicit opposing effects. SLIGRL-NH2 is a well-established PAR2 agonist, mimicking the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor. In contrast, this compound is primarily characterized as a PAR2 antagonist, capable of blocking receptor activation. However, recent findings have unveiled a more complex pharmacological profile for this compound, including off-target agonist activity on Mas-related G protein-coupled Receptor C11 (MrgprC11), a receptor implicated in itch sensation.

Mechanism of Action and Signaling Pathways

SLIGRL-NH2 acts as a direct agonist of PAR2.[1][2] Its binding to the receptor initiates a conformational change that triggers downstream signaling cascades. The primary signaling pathway activated by SLIGRL-NH2 involves the coupling to Gαq/11 proteins.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.[1][2] This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the cellular responses to PAR2 activation. Additionally, PAR2 activation by SLIGRL-NH2 can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[3][4]

This compound , in its capacity as a PAR2 antagonist, is thought to competitively bind to the receptor, thereby preventing the binding and activation by agonists like trypsin or SLIGRL-NH2.[5] This inhibitory action blocks the initiation of the Gαq/11-mediated signaling cascade, preventing the subsequent rise in intracellular calcium.[6]

Interestingly, this compound has been shown to be an agonist for MrgprC11 .[1][2] This activation also proceeds through a Gαq/11-dependent pathway, leading to PLC activation and a subsequent increase in intracellular calcium, ultimately resulting in the sensation of itch.[1][2]

cluster_SLIGRL SLIGRL-NH2 Signaling cluster_Fsllry This compound Signaling SLIGRL SLIGRL-NH2 PAR2_S PAR2 SLIGRL->PAR2_S Agonist Gq11_S Gαq/11 PAR2_S->Gq11_S MAPK_S MAPK (ERK1/2) Activation PAR2_S->MAPK_S PLC_S PLC Gq11_S->PLC_S PIP2_S PIP2 PLC_S->PIP2_S Hydrolyzes IP3_S IP3 PIP2_S->IP3_S DAG_S DAG PIP2_S->DAG_S Ca_S Ca²⁺ Release IP3_S->Ca_S PKC_S PKC Activation DAG_S->PKC_S Fsllry This compound PAR2_F PAR2 Fsllry->PAR2_F Antagonist MrgprC11 MrgprC11 Fsllry->MrgprC11 Agonist Gq11_F Gαq/11 MrgprC11->Gq11_F PLC_F PLC Gq11_F->PLC_F Ca_F Ca²⁺ Release (Itch) PLC_F->Ca_F

Signaling pathways of SLIGRL-NH2 and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and SLIGRL-NH2, focusing on their potency in receptor activation and inhibition.

SLIGRL-NH2 (PAR2 Agonist)
Parameter Value Assay Cell Line/System
EC50~5 µMNot specifiedNot specified
EC5010 µMRelaxation AssayEndothelium-free aorta with PVAT
Ki4.63 µMRadioligand Binding AssayNCTC2544-PAR2 cells
EC500.046 µMCalcium MobilizationNCTC2544-PAR2 cells
This compound (PAR2 Antagonist / MrgprC11 Agonist)
Parameter Value Assay Cell Line/System
IC5050 µMTrypsin-mediated PAR2 activationPAR2-KNRK cells
IC5050-200 µMTrypsin-mediated PAR2 activationNot specified
EC50Dose-dependent activationCalcium ImagingHEK293T cells expressing MrgprC11

Comparative Effects

The opposing actions of this compound and SLIGRL-NH2 on PAR2 lead to distinct physiological and cellular effects.

Effect SLIGRL-NH2 (Agonist) This compound (Antagonist)
Inflammation Pro-inflammatory: Induces release of pro-inflammatory cytokines such as IL-6 and TNF-α.[7] Can contribute to inflammatory conditions like colitis.Anti-inflammatory: Reduces the production of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α.[8] Can attenuate inflammatory responses.[6]
Pain Can induce hyperalgesia (increased sensitivity to pain).[9]Can reverse hyperalgesia and allodynia in neuropathic pain models.
Itch Can induce histamine-independent itch, now understood to be mediated through both PAR2 and MrgprC11.[2][10]Induces scratching behavior through direct activation of MrgprC11.[1][2]
Gastrointestinal Motility Facilitates gastrointestinal transit in mice.Effects on gastrointestinal motility are not well-characterized, but antagonism of PAR2 could potentially modulate motility.
Cellular Responses Stimulates proliferation and migration in various cell types.Inhibits PAR2-mediated cellular responses.

Experimental Protocols

Calcium Imaging Assay for PAR2 Activation/Inhibition

This protocol provides a general framework for assessing the effects of this compound and SLIGRL-NH2 on intracellular calcium levels in PAR2-expressing cells.

cluster_workflow Experimental Workflow: Calcium Imaging A 1. Cell Culture: Seed PAR2-expressing cells (e.g., HEK293-PAR2) onto glass-bottom dishes. B 2. Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). A->B C 3. Baseline Measurement: Mount the dish on a fluorescence microscope and record baseline fluorescence intensity. B->C D 4. Compound Addition: - For Agonist (SLIGRL-NH2): Add directly. - For Antagonist (this compound): Pre-incubate before adding a PAR2 agonist. C->D E 5. Data Acquisition: Record changes in fluorescence intensity over time. D->E F 6. Data Analysis: Calculate the change in intracellular calcium concentration or fluorescence ratio. E->F

Workflow for a calcium imaging experiment.

Materials:

  • PAR2-expressing cell line (e.g., HEK293-hPAR2)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • SLIGRL-NH2

  • This compound

  • PAR2 agonist (e.g., Trypsin, for antagonist studies)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Seeding: Seed the PAR2-expressing cells onto glass-bottom imaging dishes and allow them to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

    • After incubation, wash the cells twice with HBS to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Mount the dish onto the fluorescence microscope.

    • Acquire baseline fluorescence images for a few minutes to ensure a stable signal.

  • Compound Application:

    • For SLIGRL-NH2 (Agonist): Prepare a stock solution of SLIGRL-NH2 and add it directly to the imaging buffer to achieve the desired final concentration.

    • For this compound (Antagonist): Prepare a stock solution of this compound. Pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 5-15 minutes) before adding a known PAR2 agonist (e.g., trypsin or SLIGRL-NH2).

  • Image Acquisition:

    • Continuously record fluorescence images before, during, and after the addition of the compounds. The imaging frequency will depend on the kinetics of the calcium response.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).

    • From concentration-response curves, calculate EC50 for agonists and IC50 for antagonists.

Conclusion

This compound and SLIGRL-NH2 are invaluable tools for dissecting the complex roles of PAR2. While SLIGRL-NH2 serves as a reliable agonist to probe PAR2-mediated signaling and its physiological consequences, this compound acts as a potent antagonist, enabling the study of the effects of PAR2 blockade. However, researchers must be cognizant of the off-target agonist activity of this compound on MrgprC11, particularly in studies related to itch and sensory neuron activation. Careful experimental design and the use of appropriate controls are essential to accurately interpret the effects of these peptides and to advance our understanding of the intricate signaling networks in which they participate.

References

Fsllry-NH2 vs. PAR2 Knockout Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in inflammation, pain, and drug development, choosing the right model to study the role of Proteinase-Activated Receptor 2 (PAR2) is a critical decision. Both the pharmacological antagonist Fsllry-NH2 and genetic PAR2 knockout models offer powerful tools, each with distinct advantages and limitations. This guide provides an objective comparison to aid in the selection of the most appropriate experimental approach.

At a Glance: this compound vs. PAR2 Knockout Models

FeatureThis compoundPAR2 Knockout Models
Method of PAR2 Inhibition Pharmacological antagonismGenetic deletion of the F2rl1 gene
Specificity Primarily targets PAR2, but has known off-target effects on MrgprC11, potentially inducing itch.[1][2]Highly specific for PAR2, but can lead to compensatory mechanisms.[3]
Temporal Control Acute and reversible inhibition, allowing for dose-dependent and time-course studies.[4]Constitutive, lifelong absence of PAR2.
Application In vitro and in vivo studies in various animal models.In vivo studies in mice.
Key Advantage Allows for the study of PAR2 function in adult animals without developmental compensation.Complete and specific ablation of PAR2 function.
Key Disadvantage Potential for off-target effects and incomplete receptor blockade.[1][2]Potential for developmental compensation and altered phenotypes in different knockout strains.[3]

Mechanism of Action and Signaling Pathways

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. These pathways are crucial in inflammation, pain, and other physiological and pathological processes.

This compound is a synthetic peptide that acts as a competitive antagonist at the PAR2 receptor. It is believed to interact with the tethered ligand binding site, thereby preventing receptor activation.[5] In contrast, PAR2 knockout models involve the genetic deletion of the F2rl1 gene, leading to a complete absence of the PAR2 protein.

The signaling pathways activated by PAR2 are complex and can involve multiple G proteins, including Gαq/11, Gαi, Gα12/13, and Gαs, as well as β-arrestin-mediated pathways.[6] This complexity can lead to different cellular responses depending on the activating protease and the cell type.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2_inactive PAR2 (Inactive) Serine Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand Gq11 Gαq/11 PAR2_active->Gq11 Gi Gαi PAR2_active->Gi G1213 Gα12/13 PAR2_active->G1213 Gs Gαs PAR2_active->Gs beta_arrestin β-Arrestin PAR2_active->beta_arrestin PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase beta_arrestin->ERK NFkB NF-κB ERK->NFkB Inflammation Inflammation NFkB->Inflammation Pain Pain NFkB->Pain

Caption: PAR2 Signaling Pathways

Comparative Performance Data

The following tables summarize key quantitative data comparing the efficacy and characteristics of this compound and PAR2 knockout models in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayValueReference
IC50PAR2-KNRK cellsTrypsin-mediated PAR2 activation50 µM[7]
IC50Human KeratinocytesSLIGKV-induced Ca2+ mobilization1.1–2.87 µM (for similar peptide antagonists)[5]

Table 2: Phenotypic Comparison in an Asthma Model

ParameterWild-Type + this compoundPAR2 KnockoutReference
Airway Eosinophil InfiltrationSignificantly reducedSignificantly diminished[8][9][10]
Bronchoalveolar Lavage (BAL) Fluid LymphocytesNot specifiedSignificantly reduced[8]
Serum IgE LevelsNot specifiedReduced 4-fold[8]

Table 3: Comparison in a Model of Inflammatory Bowel Disease (IBS)

ParameterWild-Type + this compoundPAR2 KnockoutReference
Visceral HypersensitivityReducedReduced[11][12]
Stress-induced BehaviorsReducedReduced[11]

Experimental Protocols

In Vivo Administration of this compound

A common protocol for in vivo studies involves the following steps:

  • Preparation of this compound: The peptide is typically dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS).

  • Animal Model: A suitable animal model of the disease under investigation is chosen (e.g., ovalbumin-induced asthma model in mice).

  • Administration: this compound is administered via an appropriate route, such as intraperitoneal (i.p.), intravenous (i.v.), or intranasal, at a predetermined dose and time point relative to the disease induction or measurement of endpoints. For example, in a rat model of cardiac arrest, 50 μg of this compound was administered intranasally.[4]

  • Data Collection: Endpoints such as inflammatory cell counts in BAL fluid, cytokine levels, or behavioral responses are measured at specified time points after treatment.

Fsllry_NH2_Workflow A Disease Model Induction (e.g., Allergen Challenge) B This compound Administration (e.g., i.p., i.v.) A->B C Endpoint Measurement (e.g., Inflammation, Pain Behavior) B->C D Data Analysis C->D

Caption: In Vivo this compound Workflow
Generation and Use of PAR2 Knockout Mice

PAR2 knockout mice are generated by targeted disruption of the F2rl1 gene.

  • Gene Targeting: A targeting vector is constructed to replace a critical exon of the F2rl1 gene with a selectable marker (e.g., a neomycin resistance cassette).

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection and Screening: ES cells with the desired homologous recombination event are selected and screened.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

  • Generation of Chimeric and Knockout Mice: Chimeric offspring are bred to generate heterozygous and subsequently homozygous PAR2 knockout mice.[8]

  • Experimental Use: Homozygous PAR2 knockout mice and wild-type littermates are used in disease models to assess the impact of PAR2 deficiency.

PAR2_KO_Workflow A Gene Targeting Vector Construction B ES Cell Transfection A->B C Selection of Targeted ES Cells B->C D Blastocyst Injection C->D E Generation of Chimeric Mice D->E F Breeding to Generate PAR2 KO Mice E->F G Experimental Studies F->G

Caption: PAR2 Knockout Mouse Generation

Discussion: Choosing the Right Model

The choice between using this compound and a PAR2 knockout model depends on the specific research question.

This compound is advantageous for:

  • Studying the role of PAR2 in adult animals: It avoids potential developmental compensatory mechanisms that can occur in knockout mice.

  • Dose-response and time-course studies: The acute and reversible nature of pharmacological inhibition allows for precise control over the timing and extent of PAR2 blockade.

  • Translational studies: As a pharmacological agent, it provides a more direct path towards therapeutic development.

However, researchers must consider:

  • Off-target effects: The activation of MrgprC11 by this compound is a significant concern, particularly in studies related to itch and sensory neuron activation.[1][2] This necessitates careful control experiments.

  • Incomplete blockade: It can be challenging to ensure complete and sustained inhibition of PAR2 in all relevant tissues in vivo.

PAR2 knockout models are ideal for:

  • Definitive assessment of PAR2's role: The complete genetic ablation of the receptor provides an unambiguous answer to whether PAR2 is involved in a particular process.

  • Avoiding off-target pharmacological effects: This model eliminates concerns about the non-specific actions of a chemical inhibitor.

Potential drawbacks of PAR2 knockout models include:

  • Compensatory mechanisms: The lifelong absence of PAR2 may lead to the upregulation of other signaling pathways, which could mask or alter the true phenotype.[3]

  • Strain differences: The genetic background of the mice can influence the phenotype of the knockout.[3]

  • Developmental effects: The absence of PAR2 from embryonic development could have unforeseen consequences on adult physiology.

Conclusion

Both this compound and PAR2 knockout models are invaluable tools for investigating the multifaceted roles of PAR2. A thorough understanding of their respective strengths and weaknesses is essential for designing robust experiments and accurately interpreting results. For many research questions, a combined approach, using both the pharmacological antagonist and the genetic knockout, will provide the most comprehensive and conclusive evidence. This dual strategy allows for the validation of findings and a more nuanced understanding of PAR2 biology in health and disease.

References

Unveiling the Cross-Reactivity Profile of Fsllry-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide Fsllry-NH2, widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), exhibits a more complex pharmacological profile than previously understood. Recent findings have illuminated its cross-reactivity with the Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, where it functions as an agonist. This guide provides a comprehensive comparison of this compound's activity on these distinct receptor targets, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Quantitative Comparison of this compound Activity

The interaction of this compound with PAR2, MrgprC11, and MRGPRX1 has been characterized by distinct functional outcomes and potencies. While this compound potently inhibits PAR2 signaling, it concurrently activates MrgprC11 and MRGPRX1, initiating a separate signaling cascade. A summary of the quantitative data is presented below.

Target ReceptorLigand FunctionPotency MetricReported ValueCell Line
PAR2 AntagonistIC5050 µMKNRK cells
MrgprC11 AgonistActivityDose-dependent activationHEK293T cells
MRGPRX1 AgonistActivityModerate activationHEK293T cells

Data for MrgprC11 and MRGPRX1 indicate agonist activity; however, specific EC50 values are not yet publicly available. The observed activity was reported as a dose-dependent increase in intracellular calcium.[1][2]

Signaling Pathways

The divergent functions of this compound as an antagonist at PAR2 and an agonist at MrgprC11/MRGPRX1 are rooted in the distinct signaling pathways these receptors initiate upon ligand interaction.

PAR2 Antagonism

At its primary target, PAR2, this compound acts as an antagonist, blocking the canonical signaling cascade initiated by protease-mediated activation. This pathway involves the coupling to multiple G proteins, including Gαq, Gαi, and Gα12/13, as well as β-arrestins. These interactions lead to a variety of downstream effects, such as intracellular calcium mobilization, modulation of cyclic AMP (cAMP) levels, and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAR2 PAR2 Gaq Gαq PAR2->Gaq Gai Gαi PAR2->Gai Ga1213 Gα12/13 PAR2->Ga1213 beta_arrestin β-arrestin PAR2->beta_arrestin Fsllry This compound Fsllry->PAR2 Antagonizes PLC PLC Gaq->PLC AC Adenylyl Cyclase Gai->AC RhoGEF RhoGEF Ga1213->RhoGEF ERK_pathway ERK Pathway beta_arrestin->ERK_pathway Ca_release Ca²⁺ Release PLC->Ca_release cAMP_reg cAMP Regulation AC->cAMP_reg RhoA RhoA Activation RhoGEF->RhoA Gene_transcription Gene Transcription ERK_pathway->Gene_transcription

This compound antagonism of the PAR2 signaling pathway.
MrgprC11/MRGPRX1 Agonism

In contrast, this compound binding to MrgprC11 and its human ortholog MRGPRX1 initiates an agonistic signaling cascade. This pathway is primarily mediated through the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is further amplified by the opening of Transient Receptor Potential Canonical (TRPC) ion channels.[1][2]

Mrgpr_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Mrgpr MrgprC11 / MRGPRX1 Gaq11 Gαq/11 Mrgpr->Gaq11 Fsllry This compound Fsllry->Mrgpr Activates PLC PLC Gaq11->PLC IP3R IP3 Receptor PLC->IP3R TRPC TRPC Channel PLC->TRPC Ca_release Increased Intracellular Ca²⁺ IP3R->Ca_release TRPC->Ca_release

This compound agonism of the MrgprC11/MRGPRX1 signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

PAR2 Antagonist Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the antagonist activity of this compound on PAR2 expressed in KNRK cells by measuring changes in intracellular calcium concentration.

Materials:

  • KNRK cells endogenously expressing rat PAR2

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • PAR2 agonist (e.g., SLIGRL-NH2 or Trypsin)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture KNRK cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the KNRK cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing the desired concentration of this compound (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline reading for 10-20 seconds.

    • Add the PAR2 agonist (e.g., SLIGRL-NH2 to a final concentration of 10 µM) to the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the control (agonist alone).

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

PAR2_Antagonist_Workflow start Start culture Culture KNRK cells start->culture plate Plate cells in 96-well plate culture->plate dye_loading Load cells with calcium dye plate->dye_loading wash1 Wash cells dye_loading->wash1 add_antagonist Add this compound wash1->add_antagonist incubate Incubate add_antagonist->incubate read_baseline Read baseline fluorescence incubate->read_baseline add_agonist Add PAR2 agonist read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response analyze Analyze data (IC50) read_response->analyze end End analyze->end

Experimental workflow for PAR2 antagonist assay.
MrgprC11/MRGPRX1 Agonist Functional Assay (Calcium Imaging)

This protocol details a calcium imaging experiment to confirm the agonist activity of this compound on MrgprC11 or MRGPRX1 transiently expressed in HEK293T cells.[1][2]

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Expression plasmids for MrgprC11 or MRGPRX1

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Physiological salt solution (e.g., Tyrode's buffer)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with a calcium imaging system

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells on glass-bottom dishes or coverslips.

    • When cells reach 70-80% confluency, transfect them with the MrgprC11 or MRGPRX1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and 0.02% Pluronic F-127 in the physiological salt solution.

    • Remove the culture medium and wash the cells once with the salt solution.

    • Add the loading buffer to the cells and incubate for 30-45 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Wash the cells twice with the physiological salt solution.

    • Mount the dish/coverslip on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with the salt solution.

    • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply different concentrations of this compound to the cells via the perfusion system.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the peak change in the fluorescence ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Mrgpr_Agonist_Workflow start Start culture_transfect Culture & Transfect HEK293T cells with MrgprC11/MRGPRX1 start->culture_transfect dye_loading Load cells with calcium dye culture_transfect->dye_loading wash Wash cells dye_loading->wash mount Mount on microscope wash->mount perfuse_baseline Perfuse with buffer & acquire baseline mount->perfuse_baseline apply_agonist Apply this compound perfuse_baseline->apply_agonist record_imaging Record calcium imaging data apply_agonist->record_imaging analyze Analyze data (Dose-response) record_imaging->analyze end End analyze->end

Experimental workflow for MrgprC11/MRGPRX1 agonist assay.

References

In Vivo Efficacy of Fsllry-NH2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Fsllry-NH2 with alternative Protease-Activated Receptor 2 (PAR2) antagonists. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying PAR2 signaling.

This compound is a widely utilized peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurological dysfunction. However, recent findings have revealed a more complex pharmacological profile for this compound, including off-target effects. This guide aims to provide a comprehensive overview of the in vivo validation of this compound, comparing its performance with other notable PAR2 antagonists, GB88 and C391. A critical aspect highlighted is the dual activity of this compound as a PAR2 antagonist and a Mas-related G protein-coupled receptor C11 (MrgprC11) agonist, a property not currently attributed to GB88 and C391.

Comparative Efficacy of PAR2 Antagonists In Vivo

The following table summarizes the in vivo efficacy of this compound, GB88, and C391 in various preclinical models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from independent studies using similar models.

CompoundAnimal ModelIndicationAdministration RouteDose RangeKey Findings
This compound MouseItchIntradermal Injection100 µgInduced scratching behavior via MrgprC11 activation.[1]
This compound RatNeurological Injury (Asphyxial Cardiac Arrest)Intranasal50 µ g/rat Improved neurological outcome and reduced neuronal degeneration.
GB88 RatInflammation (Paw Edema)Oral (p.o.)10 mg/kgSignificantly inhibited PAR2-agonist-induced paw edema.[2][3]
C391 MousePain (Thermal Hyperalgesia)Intraplantar Injection7.5 - 75 µgDose-dependently blocked mast cell degranulation-mediated thermal hyperalgesia.[4][5]
C391 MouseAsthmaNot specifiedNot specifiedAttenuated allergen-induced asthma indicators.[6]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR2 PAR2 Gq/11 Gαq/11 PAR2->Gq/11 MAPK MAPK Signaling PAR2->MAPK Protease Protease (e.g., Trypsin) Protease->PAR2 Activates Fsllry-NH2_ant This compound (Antagonist) Fsllry-NH2_ant->PAR2 Inhibits PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Fig. 1: PAR2 Signaling Pathway Antagonism by this compound.

MrgprC11_Signaling_Pathway cluster_receptor Cell Membrane (Sensory Neuron) cluster_extracellular Extracellular cluster_intracellular Intracellular MrgprC11 MrgprC11 Gq/11 Gαq/11 MrgprC11->Gq/11 Fsllry-NH2_ag This compound (Agonist) Fsllry-NH2_ag->MrgprC11 Activates PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Itch_Sensation Itch Sensation Ca_release->Itch_Sensation

Fig. 2: this compound-Mediated MrgprC11 Agonism.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Compound_Admin Administer Compound (this compound or Alternative) Animal_Model->Compound_Admin Induce_Pathology Induce Pathology (e.g., Inflammation, Pain) Compound_Admin->Induce_Pathology Behavioral_Assay Behavioral/Physiological Assessment Induce_Pathology->Behavioral_Assay Data_Analysis Data Analysis and Comparison Behavioral_Assay->Data_Analysis

Fig. 3: General Workflow for In Vivo Validation.

Detailed Experimental Protocols

The following are representative protocols for the in vivo validation of this compound and its alternatives, based on published studies.

This compound in a Mouse Model of Itch
  • Animal Model: Male C57BL/6 mice.

  • Compound Preparation: this compound is dissolved in saline.

  • Administration: A 50 µl intradermal injection of this compound (at a concentration to deliver 100 µg) is administered into the rostral back of the mouse.[1]

  • Behavioral Assessment: Immediately after injection, mice are placed in an observation chamber, and the number of scratching bouts directed at the injection site is counted for 30 minutes.[1]

  • Rationale: This protocol is designed to assess the pruritic (itch-inducing) effects of compounds, which in the case of this compound, are mediated by MrgprC11 activation.[1]

GB88 in a Rat Model of Inflammation
  • Animal Model: Male Wistar rats.

  • Compound Preparation: GB88 is suspended in olive oil for oral administration.

  • Administration: GB88 is administered orally (p.o.) at a dose of 10 mg/kg, 120 minutes prior to the inflammatory challenge.[2][3]

  • Induction of Inflammation: Paw edema is induced by intraplantar injection of a PAR2 agonist (e.g., 2f-LIGRLO-NH2).[2]

  • Assessment: Paw volume or thickness is measured at various time points after the induction of inflammation using a plethysmometer or calipers. The percentage increase in paw volume is calculated and compared between treatment groups.[2]

  • Rationale: This model evaluates the anti-inflammatory potential of PAR2 antagonists by measuring their ability to reduce swelling caused by PAR2 activation.

C391 in a Mouse Model of Pain
  • Animal Model: Male C57BL/6 mice.

  • Compound Preparation: C391 is dissolved in a vehicle suitable for intraplantar injection.

  • Administration: C391 is co-injected with an inflammatory agent (e.g., Compound 48/80) into the plantar surface of the mouse hind paw. Doses can range from 7.5 to 75 µg.[4]

  • Induction of Pain: Thermal hyperalgesia is induced by the intraplantar injection of Compound 48/80, which causes mast cell degranulation and subsequent PAR2 activation.[4]

  • Behavioral Assessment: Thermal sensitivity is measured using a plantar test apparatus (Hargreaves test). The latency for the mouse to withdraw its paw from a radiant heat source is recorded. A longer withdrawal latency indicates an analgesic effect.[4][7]

  • Rationale: This model assesses the analgesic efficacy of PAR2 antagonists in a pain state driven by endogenous protease release and PAR2 activation.

Conclusion

The in vivo validation of this compound reveals its efficacy as a PAR2 antagonist in models of neurological injury. However, its significant off-target agonist activity on MrgprC11, leading to itch, is a critical consideration for researchers. In contrast, compounds like GB88 and C391 appear to be more selective PAR2 antagonists and have demonstrated efficacy in preclinical models of inflammation and pain without reported pruritic side effects. The choice of a PAR2 antagonist should, therefore, be guided by the specific research question and the potential confounding effects of off-target activities. For studies where pure PAR2 antagonism is desired, alternatives such as GB88 or C391 may be more suitable. This guide provides a foundation for making informed decisions in the selection and application of these valuable research tools.

References

A Comparative Analysis of Fsllry-NH2 and Non-Peptide PAR2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the peptide-based Protease-Activated Receptor 2 (PAR2) inhibitor, Fsllry-NH2, and a range of non-peptide PAR2 inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their specific experimental needs. This document synthesizes available quantitative data, details common experimental protocols, and visualizes the core signaling pathway to facilitate informed decision-making.

Introduction to PAR2 Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it an attractive target for therapeutic intervention. Inhibition of PAR2 signaling is a promising strategy for a range of diseases. This has led to the development of various inhibitory molecules, broadly categorized into peptide-based antagonists like this compound and a growing class of synthetic, non-peptide small molecules.

This compound is a peptide antagonist derived from the tethered ligand sequence of PAR2.[1] In contrast, non-peptide inhibitors have been developed to overcome the inherent limitations of peptides, such as poor metabolic stability and low oral bioavailability.[1] This guide will delve into a comparative analysis of these two classes of inhibitors.

Quantitative Comparison of PAR2 Inhibitors

The following table summarizes the reported potency of this compound and several prominent non-peptide PAR2 inhibitors. It is crucial to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions, including the cell lines, agonist concentrations, and specific assay formats used. For instance, the inhibitory potency of this compound is often characterized by its ability to block trypsin-induced PAR2 activation, while the potency of non-peptide inhibitors is typically measured against synthetic peptide agonists.

InhibitorTypeTarget SpeciesAssay TypeAgonistPotency (IC50 / Ki)Reference(s)
This compound PeptideHuman/RodentCalcium MobilizationTrypsin50 - 200 µM (IC50)[1]
GB88 Non-peptideHuman/RatCalcium Mobilization2f-LIGRLO-NH2~2 µM (IC50)[2]
RatPaw Edema2f-LIGRLO-NH2Orally active, anti-inflammatory[2]
AZ3451 Non-peptideHumanRadioligand BindingEu-tagged-2f-LIGRLO(dtpa)-NH26.9 (pKi)[3]
HumanCalcium MobilizationSLIGRL-NH28.6 (pIC50)[3]
AZ8838 Non-peptideHumanRadioligand BindingEu-tagged-2f-LIGRLO(dtpa)-NH25.2 (pKi)[3]
HumanCalcium MobilizationSLIGRL-NH25.70 (pIC50)[3]
K-14585 Non-peptideHumanRadioligand Binding[3H]-2-furoyl-LIGRL-NH20.627 µM (Ki)[1]
HumanCalcium MobilizationSLIGKV1.1 - 2.87 µM (IC50)[1]
ENMD-1068 Non-peptideMouseTrypsin-induced PAR2 activationTrypsin5 mM (IC50)[1]
I-191 Non-peptideNot SpecifiedG protein-dependent signalingNot SpecifiedNot Specified[3]

PAR2 Signaling Pathway

Activation of PAR2 by proteases or synthetic agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq, Gαi, and Gα12/13 proteins, leading to the activation of downstream effectors. The following diagram illustrates the key signaling pathways activated by PAR2.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq PAR2->Gq Gi Gαi PAR2->Gi G1213 Gα12/13 PAR2->G1213 MAPK MAPK (ERK1/2) PAR2->MAPK β-arrestin dependent PI3K PI3K/Akt PAR2->PI3K activates Protease Protease / Agonist Protease->PAR2 activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 triggers PKC PKC DAG->PKC activates PKC->MAPK activates cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK

Caption: PAR2 signaling pathways leading to downstream cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize PAR2 inhibitors.

Calcium Mobilization Assay

This assay is a primary functional screen for PAR2 modulators, as PAR2 activation robustly mobilizes intracellular calcium via the Gαq pathway.

Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization in PAR2-expressing cells.

Materials:

  • PAR2-expressing cell line (e.g., HEK293, HT-29, or KNRK cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, or 2-furoyl-LIGRLO-NH2)

  • Test compounds (this compound or non-peptide inhibitors)

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the loading buffer to each well and incubate in the dark at 37°C for 45-60 minutes.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the test compounds (inhibitors) in assay buffer.

    • Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Wash the cells to remove excess dye and add assay buffer containing the appropriate concentration of the test compound. Incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject the PAR2 agonist into the wells and immediately begin kinetic fluorescence measurement for a defined period.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to the PAR2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to PAR2.

Materials:

  • Membrane preparations from cells or tissues expressing PAR2.

  • Radiolabeled PAR2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2).[4][5]

  • Unlabeled PAR2 ligand for determining non-specific binding.

  • Test compounds (this compound or non-peptide inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Experimental Models

The efficacy of PAR2 inhibitors is often evaluated in animal models of diseases where PAR2 is implicated.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

Procedure:

  • Administer the test compound (e.g., this compound or a non-peptide inhibitor) to rodents via an appropriate route (e.g., intraperitoneal, oral).

  • After a defined pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

  • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

  • Compare the paw edema in the treated group to that in the vehicle-treated control group to determine the anti-inflammatory effect of the inhibitor.[2]

Formalin-Induced Nociception

This model is used to assess both acute and persistent pain.

Procedure:

  • Administer the test compound to rodents.

  • After the pre-treatment period, inject a dilute formalin solution into the plantar surface of the hind paw.

  • Observe and quantify the nociceptive behaviors (e.g., licking, flinching, lifting of the paw) during the two distinct phases of the formalin response (the acute phase and the inflammatory phase).

  • Compare the pain-related behaviors in the treated group to the control group to evaluate the analgesic efficacy of the inhibitor.

Conclusion

The choice between this compound and a non-peptide PAR2 inhibitor will depend on the specific research question and experimental design. This compound, as a peptide antagonist, can be a valuable tool for in vitro studies and for understanding the role of the tethered ligand binding site. However, its utility in vivo may be limited by its peptide nature. Non-peptide inhibitors offer the advantages of improved pharmacokinetic properties and the potential for oral administration, making them more suitable for in vivo studies and as leads for drug development.

It is important to consider the potential for off-target effects, as some PAR2 ligands have been shown to interact with other receptors.[6][7] Furthermore, the phenomenon of biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others, has been observed for some non-peptide PAR2 modulators and should be taken into account when interpreting experimental results.[8]

This guide provides a foundational understanding to aid in the selection and application of PAR2 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to carefully consider the specific experimental context when comparing the performance of different inhibitors.

References

Fsllry-NH2: A PAR2 Antagonist, Not a Direct Trypsin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Fsllry-NH2 is a synthetic peptide that has been widely used in studies of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other physiological processes. A key activator of PAR2 is the serine protease trypsin, which cleaves the receptor's N-terminus to expose a tethered ligand that initiates signaling. While this compound blocks the functional consequences of trypsin's interaction with PAR2, it is crucial to distinguish this from direct inhibition of trypsin's proteolytic activity.

Mechanism of Action: this compound vs. Classical Trypsin Inhibitors

This compound's mechanism is distinct from that of classical trypsin inhibitors like Aprotinin or Soybean Trypsin Inhibitor (SBTI). These classical inhibitors bind directly to the active site of trypsin, physically obstructing substrate access and thus inhibiting its enzymatic function. In contrast, this compound does not interfere with trypsin's ability to cleave substrates.[1] Instead, it is thought to interact with the PAR2 receptor at a site that prevents the conformational changes required for receptor activation by the newly exposed tethered ligand following trypsin cleavage.[1]

This distinction is critical for the correct interpretation of experimental results. Using this compound will inhibit trypsin-induced PAR2 signaling, but it will not prevent trypsin from acting on other substrates in the experimental system.

Comparative Inhibitory Activity

The following table summarizes the key differences in the inhibitory profiles of this compound and Aprotinin, a well-characterized direct trypsin inhibitor.

InhibitorTargetMechanism of ActionPotency (against Trypsin)
This compound PAR2 ReceptorAllosteric antagonist of trypsin-induced PAR2 activationIC50: 50-200 µM (for PAR2 activation)[1]
Aprotinin Trypsin Active SiteCompetitive inhibitor of proteolytic activityKi: 0.06 pM

Experimental Protocols

To empirically determine the distinct activities of this compound and direct trypsin inhibitors, two primary types of assays are employed: a direct trypsin activity assay and a PAR2 activation assay.

Direct Trypsin Activity Assay (Caseinolytic Method)

This assay directly measures the proteolytic activity of trypsin by quantifying the digestion of a protein substrate, casein.

Objective: To determine if a compound directly inhibits the enzymatic activity of trypsin.

Principle: Trypsin digests casein into smaller peptides. The amount of undigested casein is precipitated with trichloroacetic acid (TCA), and the remaining soluble peptides (containing tyrosine and tryptophan) in the supernatant are quantified by measuring absorbance at 280 nm. A decrease in absorbance in the presence of an inhibitor indicates direct inhibition of trypsin.

Materials:

  • Trypsin solution (e.g., 10 µg/mL in 1 mM HCl)

  • Casein solution (e.g., 1% w/v in 50 mM Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

  • Test compounds: this compound, Aprotinin (positive control), Vehicle (negative control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare reaction tubes containing Tris-HCl buffer and the test compound (this compound or Aprotinin) at the desired final concentration. Include a vehicle control.

  • Add the trypsin solution to each tube and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the pre-warmed casein solution to each tube.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.

  • Centrifuge the tubes to pellet the precipitated casein.

  • Carefully transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the supernatant at 280 nm.

Expected Results:

  • Aprotinin: A dose-dependent decrease in the A280 reading compared to the vehicle control, indicating direct inhibition of trypsin's proteolytic activity.

  • This compound: No significant difference in the A280 reading compared to the vehicle control, demonstrating a lack of direct inhibition of trypsin's enzymatic activity.

PAR2 Activation Assay (Intracellular Calcium Mobilization)

This assay measures a downstream consequence of PAR2 activation, the release of intracellular calcium stores.

Objective: To determine if a compound inhibits the activation of PAR2 by trypsin.

Principle: Activation of the Gq-coupled PAR2 receptor by trypsin leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cells expressing PAR2 (e.g., HT-29 or transfected HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Trypsin solution (e.g., 10 nM)

  • Test compounds: this compound, Aprotinin

  • Fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

  • Culture PAR2-expressing cells in a suitable format (e.g., 96-well black-walled plates).

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and replace with buffer.

  • Pre-incubate the cells with the test compounds (this compound or Aprotinin) or vehicle for a defined period.

  • Establish a baseline fluorescence reading.

  • Add trypsin to the wells to stimulate PAR2 activation.

  • Immediately begin recording the fluorescence intensity over time.

Expected Results:

  • This compound: A dose-dependent inhibition of the trypsin-induced increase in intracellular calcium, confirming its role as a PAR2 antagonist.

  • Aprotinin: If used at a concentration that effectively inhibits trypsin, it will also prevent the calcium signal, but this is due to the prevention of PAR2 cleavage, not direct receptor antagonism.

Signaling Pathway and Points of Inhibition

The following diagrams illustrate the PAR2 activation pathway and the distinct points of intervention for a direct trypsin inhibitor versus a PAR2 antagonist.

PAR2_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage PAR2_cleaved PAR2 (Cleaved) Fsllry This compound Fsllry->PAR2_cleaved Antagonism Aprotinin Aprotinin Aprotinin->Trypsin Inhibition G_protein Gq Protein Activation PAR2_cleaved->G_protein Activation PLC Phospholipase C G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Signaling Downstream Signaling Ca_release->Signaling

Caption: Mechanism of PAR2 activation and points of inhibition.

The diagram above illustrates that Aprotinin acts directly on trypsin, preventing it from cleaving and subsequently activating PAR2. In contrast, this compound acts on the cleaved PAR2 receptor, preventing it from initiating intracellular signaling.

Conclusion

The available evidence clearly indicates that this compound does not directly inhibit the proteolytic activity of trypsin. It functions as a specific antagonist of PAR2, blocking the receptor's activation by trypsin. This distinction is vital for the design and interpretation of experiments aimed at understanding the roles of trypsin and PAR2 in biological systems. Researchers should select their inhibitory tools based on the specific molecular interaction they intend to disrupt. For inhibiting trypsin's enzymatic activity on all its potential substrates, a direct inhibitor like Aprotinin is appropriate. To specifically block the trypsin-PAR2 signaling axis without affecting trypsin's other functions, this compound is the tool of choice.

References

A Comparative Analysis of Fsllry-NH2 and First-Generation PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the peptide antagonist Fsllry-NH2 against first-generation Protease-Activated Receptor 2 (PAR2) antagonists. The information presented is supported by experimental data to aid in the evaluation of these pharmacological tools for research and development.

Introduction to PAR2 Antagonism

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it an attractive but challenging therapeutic target.[2][3] The development of PAR2 antagonists has evolved from early peptide-based molecules to more drug-like small molecules, each with distinct efficacy and selectivity profiles.

This compound is a synthetic peptide antagonist of PAR2.[4] First-generation PAR2 antagonists encompass a range of molecules, including peptide derivatives like K-14585 and non-peptide small molecules such as GB88 and ENMD-1068.[5][6] This guide will compare the efficacy of this compound to these pioneering antagonists.

Quantitative Comparison of PAR2 Antagonist Efficacy

The following table summarizes the available quantitative data for this compound and representative first-generation PAR2 antagonists. It is crucial to note that a direct comparison of potencies (e.g., IC50, Ki) across different studies can be challenging due to variations in experimental conditions, such as cell lines, agonist concentrations, and assay methodologies.

AntagonistTypeTargetAssayPotencyKey Findings & Limitations
This compound PeptidePAR2Inhibition of trypsin-mediated PAR2 activationIC50: 50-200 µMEffective in reducing inflammation in in vivo models of atopic dermatitis and neurological injury.[2][7] However, it has been shown to activate Mas-related G protein-coupled receptor C11 (MrgprC11), suggesting potential off-target effects.[8]
GB88 Non-peptidePAR2Inhibition of PAR2-activated Ca2+ releaseIC50: ~2 µMOrally active and demonstrates in vivo anti-inflammatory efficacy in models of paw edema and arthritis.[6] Exhibits biased antagonism, inhibiting Gq/11-mediated signaling while acting as an agonist for other pathways (e.g., ERK, Rho).[2]
K-14585 Peptide-mimeticPAR2Radioligand binding (human PAR2)Ki: 0.627 µMCompetitively antagonizes PAR2.[5] However, its efficacy is limited as it only inhibits PAR2 signaling activated by synthetic peptides and not by the physiological activator, trypsin.[9] It also shows partial agonist activity at higher concentrations.[9]
ENMD-1068 Non-peptidePAR2Inhibition of trypsin-induced PAR2 activationIC50: 5 mMOne of the first non-peptide antagonists identified.[3] Its low potency limits its utility as a pharmacological tool. GB88 is approximately 1000-fold more potent.[6]

Experimental Protocols

Calcium Mobilization Assay

This in vitro assay is a primary method for assessing the ability of a compound to inhibit PAR2 activation by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured to confluence in 96-well black, clear-bottom plates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation: The dye-loading solution is removed, and the cells are washed. The antagonist (e.g., this compound) at various concentrations is then added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: The plate is placed in a kinetic fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of a PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGRL-NH2).

  • Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The inhibitory effect of the antagonist is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined from the dose-response curves.

In Vivo Paw Edema Model

This animal model is used to evaluate the anti-inflammatory efficacy of PAR2 antagonists in vivo.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or Swiss mice are used.

  • Antagonist Administration: The PAR2 antagonist (e.g., this compound or GB88) or vehicle is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or local administration).

  • Induction of Inflammation: After a predetermined time following antagonist administration, a PAR2 agonist (e.g., trypsin or a synthetic peptide) is injected into the plantar surface of the hind paw.

  • Measurement of Edema: The paw volume or thickness is measured at various time points after the agonist injection using a plethysmometer or calipers.

  • Data Analysis: The increase in paw volume or thickness is calculated as a measure of edema. The percentage of inhibition of edema by the antagonist is determined by comparing the results from the antagonist-treated group to the vehicle-treated group.

Visualizing Molecular and Experimental Pathways

PAR2 Signaling Pathway

Protease-activated receptor 2 (PAR2) activation by proteases like trypsin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, ultimately resulting in inflammatory responses.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane PAR2 PAR2 Gq Gαq/11 PAR2->Gq activation PLC PLC Gq->PLC activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Trypsin Trypsin Trypsin->PAR2 cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activation ERK ERK1/2 Ca_release->ERK PKC->ERK activation Inflammation Inflammatory Response ERK->Inflammation

Caption: PAR2 signaling cascade initiated by trypsin.

Experimental Workflow for In Vivo Paw Edema Assay

The evaluation of a PAR2 antagonist's anti-inflammatory properties in vivo typically follows a standardized workflow. This involves animal acclimatization, administration of the test compound, induction of inflammation in the paw, and subsequent measurement of the resulting edema over a set time course.

Paw_Edema_Workflow A Animal Acclimatization B Antagonist/Vehicle Administration (e.g., oral gavage) A->B C Waiting Period (e.g., 1-2 hours) B->C D Induction of Inflammation (Intraplantar injection of PAR2 agonist) C->D E Measurement of Paw Edema (Plethysmometer/Calipers) D->E Time course (e.g., 0-6 hours) F Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for the in vivo paw edema model.

Conclusion

The comparison between this compound and first-generation PAR2 antagonists reveals a trade-off between different pharmacological properties. While this compound has demonstrated in vivo efficacy, its peptide nature and potential off-target effects are important considerations. First-generation non-peptide antagonists like GB88 offer the advantage of oral bioavailability but can exhibit complex pharmacology, such as biased agonism. The choice of antagonist will therefore depend on the specific research question and experimental context. For studies requiring high specificity, the potential for off-target effects of this compound should be carefully evaluated. For in vivo studies requiring oral administration, a non-peptide antagonist like GB88 might be more suitable, keeping in mind its biased signaling profile. This guide provides a foundation for making an informed decision when selecting a PAR2 antagonist for your research.

References

Safety Operating Guide

Proper Disposal of Fsllry-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fsllry-NH2 are paramount to ensuring a secure and compliant laboratory environment. While specific disposal protocols for this compound are not publicly documented, it is essential to treat it as a potentially hazardous chemical and follow established best practices for peptide waste disposal. This guide provides procedural, step-by-step guidance for the proper disposal of this compound, promoting laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following personal protective equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

Confine all handling of this compound to a designated laboratory area or bench that is clean and organized to prevent cross-contamination.[1]

Step-by-Step Disposal Procedures for this compound

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and your local institutional guidelines.

Liquid Waste Disposal

Solutions containing this compound should be treated as chemical waste.

  • Inactivation (if required by your institution): In a designated chemical fume hood, you may be required to inactivate the peptide waste. A common method is to add the liquid peptide waste to an inactivation solution, such as a 10% sodium hypochlorite (B82951) (bleach) solution, at a ratio of 1 part waste to 10 parts inactivation solution.[2][3] Allow for a sufficient contact time of at least 30-60 minutes to ensure complete deactivation.[2]

  • Neutralization (if applicable): If a strong acid or base was used in the inactivation step, neutralize the solution to a pH between 5.5 and 9.0.[2]

  • Collection: Collect the treated waste in a clearly labeled, leak-proof hazardous waste container.[2] The label should include "Hazardous Waste," the chemical name ("this compound waste"), and the accumulation start date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals.[4]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2] Never pour this compound solutions down the drain unless explicitly authorized by your EHS department. [1][3]

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be disposed of as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management service.[1]

Empty this compound vials should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5][6] After rinsing, deface the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with your institution's policy.[3][5]

Decontamination Methods

The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.

Decontamination MethodConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[2]Minimum 20-60 minutes.[2]Effective for many peptides but may be corrosive to some surfaces.[2]
Enzymatic Detergent Typically a 1% (m/v) solution.[2]Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.[2]

Disposal Workflow

Fsllry_NH2_Disposal_Workflow cluster_waste_generation Waste Generation cluster_liquid_waste Liquid Waste Pathway cluster_solid_waste Solid Waste Pathway cluster_final_disposal Final Disposal Waste This compound Waste (Liquid or Solid) Inactivation Inactivation (e.g., 10% Bleach) Waste->Inactivation Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Waste->Collect_Solid Solid Neutralization Neutralization (pH 5.5-9.0) Inactivation->Neutralization Collect_Liquid Collect in Labeled Hazardous Waste Container Neutralization->Collect_Liquid Storage Store in Designated Hazardous Waste Area Collect_Liquid->Storage Collect_Solid->Storage EHS_Pickup Arrange Pickup by EHS/Hazardous Waste Service Storage->EHS_Pickup

Caption: General workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fsllry-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of Fsllry-NH2, a protease-activated receptor 2 (PAR2) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Standard/Specification Purpose
Eye and Face Protection Safety GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]To protect against dust particles and splashes.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[1]Provides a secondary layer of protection for the face.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.To prevent skin contact with the peptide.
Double GlovingRecommended for added protection.Provides an extra barrier in case of a tear or contamination of the outer glove.
Body Protection Laboratory CoatStandard lab coats are required.[1]To protect skin and clothing from contamination.[1]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide.[1]To avoid inhalation of dust particles.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory.[1]To protect the lower body and feet from potential spills.

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receiving this compound, visually inspect the packaging for any damage.

  • For long-term storage of the lyophilized peptide, keep it at -20°C or colder in a tightly sealed container away from light.[1] Stock solutions stored at -80°C may be stable for up to 6 months, while at -20°C, they should be used within one month.[1][2]

  • It is not recommended to store peptides in solution for extended periods.[1] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Preparation of Solutions:

  • Consult the manufacturer's Certificate of Analysis (COA) for the appropriate solvent.[1] this compound is soluble to 1 mg/ml in water.[3]

  • When weighing the lyophilized powder, perform this task in a designated area, preferably within a chemical fume hood or while wearing a respirator/dust mask to prevent inhalation.[1]

  • To aid dissolution, sonication in a water bath can be used, but avoid excessive heating.[1]

Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Handle the compound in a well-ventilated area, such as a certified fume hood, especially when working with the solid form or volatile solvents.[4]

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • After handling, wash hands thoroughly with soap and water.[5]

Disposal Plan:

All waste containing this compound should be treated as chemical waste.

  • Solid Waste: Carefully sweep up any spilled powder, place it in a sealed, labeled container, and hold for chemical waste disposal. Avoid creating dust.[1]

  • Liquid Waste: Contaminated solutions should be collected in a labeled, sealed container for chemical waste disposal. Do not discharge into the environment.[1]

  • General Disposal: Adhere to all federal, state, and local environmental regulations for chemical waste disposal. A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep them comfortable. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.